molecular formula C44H54N7O8P B048950 DMT-dG(ib) Phosphoramidite CAS No. 93183-15-4

DMT-dG(ib) Phosphoramidite

Cat. No.: B048950
CAS No.: 93183-15-4
M. Wt: 839.9 g/mol
InChI Key: FDRMKYVTIFSDPR-MMROLVBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-dG(ib) Phosphoramidite is a critical building block for the solid-phase synthesis of oligonucleotides, specifically designed to incorporate a modified deoxyguanosine residue into DNA strands. The key feature of this phosphoramidite is the presence of an isobutyryl (ib) group protecting the exocyclic amine of the guanine base. This protection is essential to prevent the formation of side products, such as branched chains, during the synthesis process, thereby ensuring high coupling efficiency and the production of sequences with high fidelity and yield. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position serves a dual purpose: it protects the hydroxyl during the chain elongation and allows for real-time monitoring of the synthesis efficiency via detritylation assays.

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMKYVTIFSDPR-MMROLVBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100888
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93183-15-4
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93183-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DMT-dG(ib) Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite (B1245037). This document details its chemical structure, physicochemical properties, and its critical role as a fundamental building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. Detailed experimental protocols for its use in solid-phase oligonucleotide synthesis are also provided.

Core Properties and Specifications

DMT-dG(ib) Phosphoramidite is a high-purity reagent essential for the automated synthesis of DNA. Its key characteristics are summarized in the tables below.

Chemical and Physical Data
PropertyValueReference
Chemical Formula C44H54N7O8P[1][2]
Molecular Weight 839.92 g/mol [1][2]
CAS Number 93183-15-4[1][2]
Appearance White to off-white powder or granules[2]
Solubility Soluble in Acetonitrile (B52724) and Dichloromethane. In DMSO, soluble up to 55 mg/mL (65.48 mM).[3] In water, solubility is low at 0.1 g/L at 20°C.[2][2][3]
Quality and Stability Specifications
SpecificationTypical ValueNotesReference
Purity (HPLC) ≥99.0%Purity is a critical factor for achieving high coupling efficiency and minimizing side-product formation.[2]
Purity (³¹P-NMR) ≥99%Confirms the integrity of the phosphoramidite moiety.[2]
Water Content ≤0.3 wt. % (Karl Fischer)Water can lead to the hydrolysis of the phosphoramidite, reducing its reactivity.[2]
Storage (Solid) 2-8°C under inert gas (e.g., Argon or Nitrogen)Protect from moisture and light to prevent degradation.[2]
Solution Stability dG phosphoramidites are the least stable of the four standard deoxynucleoside phosphoramidites in acetonitrile solution. Degradation can be significant over several weeks.Solutions should be freshly prepared for optimal performance. Degradation pathways include hydrolysis and reactions involving acrylonitrile (B1666552) elimination.[4][4]

The Role of this compound in Oligonucleotide Synthesis

This compound is a protected form of deoxyguanosine, specifically designed for use in the phosphoramidite method of solid-phase DNA synthesis. This method allows for the rapid and efficient construction of custom DNA sequences. The key protecting groups and their functions are:

  • 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for reaction with the incoming phosphoramidite.

  • N2-isobutyryl (ib) group: This base-labile group protects the exocyclic amine of the guanine (B1146940) base, preventing unwanted side reactions during the synthesis cycle.

  • 3'-O-(N,N-diisopropyl)phosphoramidite and 2-cyanoethyl group: The phosphoramidite moiety at the 3'-position is activated to react with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.

The overall efficiency of oligonucleotide synthesis is highly dependent on the coupling efficiency of each phosphoramidite. While high coupling efficiencies (typically >99%) are expected for standard phosphoramidites, dG phosphoramidites can sometimes exhibit slightly lower efficiencies and are more prone to degradation.[5]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing DNA oligonucleotide chain using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials and Reagents
  • This compound

  • Other DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)

  • Controlled Pore Glass (CPG) solid support, pre-loaded with the initial nucleoside

  • Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF)

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous Acetonitrile (synthesis grade)

  • Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521)

Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide. The following four steps are repeated for each nucleotide addition:

  • Step 1: Detritylation (Deblocking)

    • The CPG solid support is washed with anhydrous acetonitrile.

    • The detritylation solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the nucleotide attached to the solid support.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

  • Step 2: Coupling

    • The this compound and the activator solution (ETT in acetonitrile) are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This intermediate reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

    • Typical coupling times are 2-5 minutes.

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The column is then washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.

    • The oxidizing solution (Iodine in THF/Pyridine/Water) is passed through the column.

    • The column is washed with anhydrous acetonitrile, completing the cycle.

These four steps are repeated for each subsequent phosphoramidite until the desired oligonucleotide sequence is assembled.

Post-Synthesis: Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support by incubation with concentrated ammonium hydroxide at room temperature.

  • Base and Phosphate Deprotection: The collected solution is then heated (typically at 55°C for 8-16 hours) to remove the isobutyryl protecting group from the guanine bases and the cyanoethyl groups from the phosphate backbone.

  • Purification: The crude oligonucleotide solution is then purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.

Visualizing the Synthesis Workflow

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the diagram below.

Oligonucleotide_Synthesis_Workflow Start Start: Solid Support with Protected Nucleoside Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add DMT-dG(ib) Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Cycle_Complete Cycle Complete Oxidation->Cycle_Complete Cycle_Complete->Detritylation Next Cycle Final_Cleavage Final Cleavage & Deprotection Cycle_Complete->Final_Cleavage Final Cycle Purification Purification Final_Cleavage->Purification End Final Oligonucleotide Purification->End

Caption: Workflow of solid-phase oligonucleotide synthesis.

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

References

DMT-dG(ib) Phosphoramidite molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DMT-dG(ib) Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, DMT-dG(ib) Phosphoramidite is a critical reagent used in the chemical synthesis of DNA. This document provides core technical specifications for this compound.

This compound, also known as N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], is a protected nucleoside building block.[1] The dimethoxytrityl (DMT) group on the 5' end and the isobutyryl (ib) group protecting the exocyclic amine of guanine (B1146940) prevent unwanted side reactions during the oligonucleotide synthesis process.[1] The phosphoramidite group at the 3' position enables the sequential addition of nucleosides to the growing DNA chain.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C44H54N7O8P[1][2][3]
Molecular Weight 839.92 g/mol [1][2][3]
CAS Number 93183-15-4[1][3]

Structural Composition

The logical relationship of the primary components of the this compound molecule is illustrated in the diagram below. The central moiety is a 2'-deoxyguanosine, which is modified with a 5'-DMT protecting group, an N2-isobutyryl protecting group, and a 3'-phosphoramidite group for synthesis.

G dG_core 2'-Deoxyguanosine Core DMT 5'-DMT Group dG_core->DMT 5' Position ib N2-Isobutyryl Group dG_core->ib N2 Position Phosphoramidite 3'-Phosphoramidite Group dG_core->Phosphoramidite 3' Position

Logical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound in oligonucleotide synthesis involve standardized solid-phase synthesis techniques. While specific cycle parameters may vary based on the synthesizer and desired product, the general workflow includes:

  • Deprotection: Removal of the 5'-DMT group from the solid-supported nucleoside.

  • Coupling: Activation of the this compound and its subsequent reaction with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

  • Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

These four steps are repeated for each nucleoside added to the sequence. Final cleavage from the solid support and deprotection of the base-protecting groups (including the isobutyryl group) and the phosphate-protecting groups are typically achieved using a concentrated ammonia (B1221849) solution.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Isobutyryl Protecting Group in dG Phosphoramidite (B1245037)

This guide provides a comprehensive overview of the role and function of the isobutyryl (iBu) protecting group in 2'-deoxyguanosine (B1662781) (dG) phosphoramidite, a critical component in the chemical synthesis of oligonucleotides.

Introduction to Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity of this process, reactive functional groups on the nucleobases that are not involved in the formation of the internucleotidic linkage must be temporarily blocked. This is achieved through the use of protecting groups. The isobutyryl group is a commonly used protecting group for the exocyclic N2-amino group of guanine (B1146940).[1][2] Its primary function is to prevent undesirable side reactions during the synthesis cycle, thereby ensuring the correct assembly of the oligonucleotide chain.

The Chemical Rationale for Protecting Deoxyguanosine

Deoxyguanosine possesses a primary exocyclic amino group at the N2 position and a lactam system at O6/N1. The N2-amino group is nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotide chains. Furthermore, the O6 position is susceptible to modification during various steps of the synthesis. The isobutyryl group, an acyl-type protecting group, effectively shields the N2-amino group from participating in these unwanted reactions.

Below is a diagram illustrating the structure of the fully protected dG phosphoramidite monomer.

Caption: Structure of N2-isobutyryl-dG phosphoramidite monomer.

Role of Isobutyryl-dG in the Oligonucleotide Synthesis Cycle

The phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. The isobutyryl group on the guanine base must remain intact throughout these steps until the final deprotection stage.

Deprotection cluster_workflow Deprotection Workflow Start Oligonucleotide on Support (iBu-dG protected) Cleavage Cleavage from Support & Phosphate Deprotection (e.g., Conc. NH₄OH) Start->Cleavage BaseDeprotection Base Deprotection: Removal of iBu from Guanine (Rate-Limiting Step) Cleavage->BaseDeprotection FinalProduct Fully Deprotected Oligonucleotide BaseDeprotection->FinalProduct

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to DMT Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the controlled, stepwise assembly of oligonucleotides is paramount. The phosphoramidite (B1245037) method, a cornerstone of modern biotechnology, relies on a cast of chemical actors to ensure the fidelity of this process. Among them, the 4,4'-dimethoxytrityl (DMT) group plays a critical role as a temporary guardian, protecting the 5'-hydroxyl of the growing oligonucleotide chain. This technical guide provides a comprehensive overview of DMT protecting group chemistry, detailing its mechanism of action, the critical detritylation step, and the analytical methods used to monitor its performance.

The Core Principle: Directional Control in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis proceeds in a cyclical fashion, with each cycle adding a single nucleotide to the growing chain. The synthesis occurs in the 3' to 5' direction, the opposite of biological nucleic acid synthesis. To enforce this directionality and prevent unwanted side reactions, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected by the bulky DMT group.[1][2] This protection ensures that coupling occurs exclusively between the 5'-hydroxyl of the support-bound nucleotide and the 3'-phosphoramidite of the incoming monomer.

The selection of the DMT group is strategic, owing to a combination of key properties:

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of the synthesis process.

  • Steric Hindrance: Its bulky nature provides effective steric protection for the 5'-hydroxyl group, preventing its participation in undesired reactions.[3]

  • Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the trityl cation), which has a strong absorbance at approximately 495 nm.[4][5] This provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[6]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The automated solid-phase synthesis of oligonucleotides is a meticulously orchestrated sequence of chemical reactions. The DMT group is central to the first step of each cycle.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Detritylation (Deblocking) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH for next nucleotide addition Capping 3. Capping Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphite triester to phosphate (B84403) triester

Fig 1. The four-step cycle of solid-phase oligonucleotide synthesis.

1. Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][8] The resulting free 5'-hydroxyl group is then available for the next coupling reaction.

2. Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by a weak acid such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-ethylthio-1H-tetrazole (ETT).[8][9] The activated phosphoramidite then reacts with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite triester linkage.

3. Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in n-1 impurity sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][10]

4. Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[7][8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.

Oligonucleotide Length (bases)Average Coupling Efficiency: 98.0%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 99.5%
20 68.0%82.6%90.9%
50 36.4%60.5%77.9%
100 13.3%36.6%60.6%
150 4.9%22.1%47.2%
This table illustrates the theoretical yield of full-length oligonucleotide based on the average coupling efficiency per cycle.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis (General Protocol)

This protocol outlines the general steps for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Timings and volumes may vary depending on the synthesizer model and synthesis scale.

Reagent Preparation:

  • Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Coupling Activator: 0.45 M 1H-Tetrazole in Acetonitrile.

  • Phosphoramidites: 0.1 M solutions of the four standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous Acetonitrile.

  • Capping A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).

  • Capping B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

  • Wash Solvent: Anhydrous Acetonitrile.

Synthesis Cycle:

  • Detritylation: Flush the synthesis column with the deblocking solution for 60-120 seconds.

  • Wash: Wash the column thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the activator and the appropriate phosphoramidite solution to the column and allow to react for 30-60 seconds.

  • Wash: Wash the column with anhydrous acetonitrile.

  • Capping: Deliver Capping A and Capping B solutions to the column and allow to react for 30 seconds.

  • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds.

  • Wash: Wash the column with anhydrous acetonitrile.

  • Repeat steps 1-8 for each subsequent nucleotide addition.

Protocol 2: On-Column Detritylation and Purification of DMT-on Oligonucleotides using SPE Cartridges

This protocol describes the purification of a crude DMT-on oligonucleotide followed by on-column detritylation using a reverse-phase solid-phase extraction (SPE) cartridge.

Materials:

  • Crude DMT-on oligonucleotide solution (post-synthesis and ammoniacal deprotection).

  • Reverse-phase SPE cartridge.

  • Acetonitrile (ACN).

  • 2 M Triethylammonium Acetate (TEAA).

  • Detritylation Solution: 3% Trifluoroacetic Acid (TFA) in water.

  • Wash Solution 1: 1.5% Ammonium (B1175870) Hydroxide in water.

  • Wash Solution 2: Nuclease-free water.

  • Elution Buffer: 20% Acetonitrile in water.

Procedure:

  • Cartridge Equilibration:

    • Wash the SPE cartridge with 5 mL of ACN.

    • Equilibrate the cartridge with 5 mL of 2 M TEAA.

  • Sample Loading:

    • Load the crude DMT-on oligonucleotide solution onto the cartridge. The hydrophobic DMT group will bind to the reverse-phase matrix, while hydrophilic failure sequences (DMT-off) will pass through.

  • Washing:

    • Wash the cartridge with 5 mL of Wash Solution 1 to remove any remaining failure sequences and other impurities.

    • Wash the cartridge with 5 mL of Wash Solution 2 to remove the ammonium hydroxide.

  • On-Column Detritylation:

    • Slowly pass 2 mL of the Detritylation Solution through the cartridge. The cleavage of the DMT group is often visible as an orange band.

    • Wash the cartridge with 5 mL of Wash Solution 2 to remove the TFA and the cleaved DMT cation.

  • Elution:

    • Elute the purified, detritylated oligonucleotide with 2-3 mL of the Elution Buffer.

DMT_On_Purification cluster_purification DMT-on Purification and Detritylation Workflow Start Crude DMT-on Oligonucleotide Load Load onto Reverse-Phase SPE Cartridge Start->Load Wash1 Wash with Basic Solution (e.g., 1.5% NH4OH) Load->Wash1 DMT-on binds, DMT-off flows through Wash2 Wash with Water Wash1->Wash2 Detritylate On-Column Detritylation (e.g., 3% TFA) Wash2->Detritylate Wash3 Wash with Water Detritylate->Wash3 Cleaves DMT group Elute Elute Purified DMT-off Oligonucleotide Wash3->Elute Removes cleaved DMT and acid End Purified DMT-off Oligonucleotide Elute->End

Fig 2. Workflow for the purification and on-column detritylation of DMT-on oligonucleotides.
Protocol 3: HPLC Analysis of Oligonucleotide Purity

This protocol provides a general method for analyzing the purity of a synthetic oligonucleotide and separating DMT-on from DMT-off species using ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

Instrumentation and Reagents:

  • HPLC System: With a UV detector and gradient capabilities.

  • Column: C18 reversed-phase column suitable for oligonucleotide analysis.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 50-60 °C.

HPLC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
22.050
25.095
27.095
27.15
30.05

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A or nuclease-free water.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Data Acquisition: Monitor the elution profile at 260 nm. The more hydrophobic DMT-on species will have a longer retention time than the DMT-off oligonucleotides.

Detritylation and Depurination: A Balancing Act

The detritylation step, while essential, must be carefully controlled to avoid a detrimental side reaction: depurination. Depurination is the acid-catalyzed cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[11] This leads to the formation of an abasic site in the oligonucleotide chain, which can be cleaved during the final basic deprotection step, resulting in chain scission and a lower yield of the full-length product.

The rate of detritylation and depurination is influenced by the choice of acid and its concentration.

AcidpKaRelative Detritylation RateRelative Depurination Rate
Trichloroacetic Acid (TCA)~0.7FasterHigher
Dichloroacetic Acid (DCA)~1.3SlowerLower

While TCA allows for faster detritylation, it also carries a higher risk of depurination.[1][8] DCA is a milder acid, which reduces the risk of depurination but requires longer reaction times for complete DMT removal.[4][8] For the synthesis of long oligonucleotides or sequences containing sensitive modified bases, DCA is often the preferred deblocking agent.[4]

Troubleshooting Common Synthesis Problems

ProblemProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Incorrect reagent concentrations or delivery volumes.- Use fresh, anhydrous solvents and reagents.- Ensure the synthesizer is free of leaks and lines are dry.- Calibrate reagent delivery volumes.
Depurination - Excessive exposure to acid (time or concentration).- Use of a strong acid (TCA) for sensitive sequences.- Reduce detritylation time to the minimum required for complete DMT removal.- Use a milder acid (DCA).- For highly sensitive nucleosides, consider using base-protecting groups that enhance stability.
N-1 Impurities (Deletions) - Incomplete detritylation.- Inefficient coupling.- Incomplete capping.- Optimize detritylation conditions.- Ensure high-quality, fresh phosphoramidites and activator.- Verify the efficiency of the capping reagents.
Incomplete Detritylation - Degraded deblocking solution.- Insufficient deblocking time.- Low reaction temperature.- Prepare fresh deblocking solution.- Increase the deblocking time incrementally.- Ensure the synthesis is performed at ambient temperature.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides, enabling the directional control necessary for the production of high-fidelity nucleic acid sequences. A thorough understanding of its chemical properties, the kinetics of its removal, and the potential for side reactions is crucial for researchers and drug development professionals. By optimizing the conditions of the synthesis cycle, particularly the detritylation step, and employing robust analytical techniques for quality control, it is possible to consistently produce high-quality oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Purification of DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as DMT-dG(ib) Phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of DNA oligonucleotides. This document outlines the multi-step synthesis from 2'-deoxyguanosine, details purification protocols, and provides expected quantitative data and characterization methods.

Overview of the Synthesis Pathway

The synthesis of DMT-dG(ib) phosphoramidite is a three-step process commencing with the commercially available nucleoside, 2'-deoxyguanosine. The key stages are:

  • Protection of the Exocyclic Amine: The N2-amino group of the guanine (B1146940) base is protected with an isobutyryl group to prevent side reactions during oligonucleotide synthesis.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' directionality of solid-phase oligonucleotide synthesis and also facilitates a common "DMT-on" purification strategy for the final oligonucleotide.

  • Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety. This group enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

Synthesis_Pathway dG 2'-deoxyguanosine dG_ib N2-Isobutyryl-2'-deoxyguanosine dG->dG_ib  Isobutyric anhydride,  Pyridine DMT_dG_ib 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine dG_ib->DMT_dG_ib  DMT-Cl,  Pyridine Phosphoramidite This compound DMT_dG_ib->Phosphoramidite  2-Cyanoethyl N,N-diisopropyl-  chlorophosphoramidite, DIPEA Purification_Workflow Crude Crude Phosphoramidite Column Silica Gel Column Chromatography Crude->Column  Load onto column Fractions Collect Fractions (TLC analysis) Column->Fractions  Elute with Hexane/Ethyl Acetate/Triethylamine Evaporation Solvent Evaporation Fractions->Evaporation  Pool pure fractions Final_Product Pure this compound Evaporation->Final_Product

A Comprehensive Technical Guide to DMT-dG(ib) Phosphoramidite: Properties, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(ib) Phosphoramidite (B1245037). It details its chemical and physical properties, its critical role in the automated synthesis of oligonucleotides, and comprehensive experimental protocols for its use, from solid-phase synthesis to final purification.

Core Properties of DMT-dG(ib) Phosphoramidite

This compound is a crucial building block in the chemical synthesis of DNA.[1] The dimethoxytrityl (DMT) group at the 5' position provides a temporary protective group that is removed at the beginning of each coupling cycle, while the isobutyryl (ib) group protects the exocyclic amine of the guanine (B1146940) base.[1] The phosphoramidite moiety at the 3' position enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

CAS Number: 93183-15-4[1][2][3][4][5][6][7]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C44H54N7O8P[1][3][6]
Molecular Weight 839.92 g/mol [1][2][3][6]
Appearance White to off-white powder or granules[1][6]
Purity >98.0% (HPLC)[4]
Solubility Soluble in anhydrous acetonitrile[8]
Storage Conditions 2-8°C under an inert atmosphere[1][6]

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[9][10] This automated, cyclical process allows for the rapid and efficient construction of custom DNA sequences.[10] The isobutyryl protecting group on the guanine is removed during the final deprotection step.[1]

The general workflow for solid-phase oligonucleotide synthesis is depicted below.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dG(ib) Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents Deletion Mutants Oxidation->Deblocking Forms Stable Phosphate (B84403) Triester Ready for next cycle Cleavage 5. Cleavage from Support Oxidation->Cleavage After final cycle Deprotection 6. Base & Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification

Figure 1. Workflow of Solid-Phase Oligonucleotide Synthesis

Experimental Protocols

The following sections provide detailed methodologies for the key stages of oligonucleotide synthesis using this compound. These protocols are intended for use with an automated DNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is repeated for each nucleotide to be added to the sequence.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside.[8][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[1][11]

    • Duration: Approximately 60-120 seconds.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound in anhydrous acetonitrile.

      • 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

    • Procedure: The this compound solution is mixed with the activator solution and delivered to the synthesis column.[12] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[12]

    • Duration: Typically 30-180 seconds.

  • Capping:

    • Reagents:

      • Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF).

      • Capping Solution B (e.g., 16% N-Methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[8] This prevents the formation of deletion mutant sequences.[8]

    • Duration: Approximately 30-60 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[12]

    • Duration: Approximately 30-60 seconds.

G cluster_cycle Detailed Synthesis Cycle start Start of Cycle (Oligo with 5'-DMT) deblocking Deblocking (3% TCA in DCM) start->deblocking Remove DMT coupling Coupling (DMT-dG(ib) Amidite + Activator) deblocking->coupling Exposed 5'-OH capping Capping (Acetic Anhydride + NMI) coupling->capping Form Phosphite Triester oxidation Oxidation (Iodine Solution) capping->oxidation Block Failures end End of Cycle (Elongated Oligo with 5'-DMT) oxidation->end Form Phosphate Triester G CrudeOligo Crude Oligonucleotide in Ammonium Hydroxide DryCrude Dried Crude Oligonucleotide CrudeOligo->DryCrude Evaporation HPLCSample Sample in Buffer A DryCrude->HPLCSample Re-dissolve HPLC Reversed-Phase HPLC System HPLCSample->HPLC Injection Fractions Collected Fractions (Full-Length Product) HPLC->Fractions Elution & Collection DryPure Dried Purified Oligonucleotide Fractions->DryPure Evaporation FinalProduct Desalted, Purified Oligonucleotide DryPure->FinalProduct Desalting

References

An In-depth Technical Guide to the Solubility and Stability of DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of N²-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite (B1245037). As a fundamental building block in the chemical synthesis of oligonucleotides, a thorough understanding of its solubility and stability is paramount for ensuring the quality, yield, and purity of the final therapeutic or research-grade product.

Core Concepts: Solubility and Stability in Oligonucleotide Synthesis

The efficiency of oligonucleotide synthesis is intrinsically linked to the solubility and stability of the phosphoramidite monomers. Adequate solubility in the appropriate solvents is necessary for efficient delivery and coupling reactions on the solid support. Conversely, instability and degradation of the phosphoramidite can lead to the formation of impurities, truncated sequences, and ultimately, a lower yield of the desired full-length oligonucleotide. DMT-dG(ib) phosphoramidite, in particular, is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound
Solvent SystemConcentrationTemperatureNotes
Water0.1 g/L20 °C (68 °F)
Dimethyl Sulfoxide (DMSO)55 mg/mL (65.48 mM)Not SpecifiedSonication is recommended.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (2.38 mM)Not SpecifiedFor in vivo formulations; sonication is recommended.[3]
Table 2: Stability of this compound in Acetonitrile (B52724)
DurationPurity ReductionConditions
5 weeks39%Stored under inert gas atmosphere.[1][2]

Degradation Pathways

The primary degradation pathways for this compound in solution, particularly in acetonitrile, involve:

  • Hydrolysis: Reaction with residual water in the solvent leads to the formation of the corresponding H-phosphonate. This is an autocatalytic process for dG phosphoramidites.

  • Elimination of Acrylonitrile: This can occur from the cyanoethyl protecting group.

  • Acrylonitrile-Induced Formation of Cyanoethyl Phosphonoamidates: A subsequent reaction involving the eliminated acrylonitrile.[1][2]

The rate of degradation is influenced by the concentration of the phosphoramidite and the amount of water present in the solvent.[1][2]

Experimental Protocols

Assessment of Purity and Stability by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A standard method for evaluating the purity and degradation of this compound involves reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Objective: To determine the percentage of pure phosphoramidite and identify and quantify any degradation products.

Materials:

  • This compound sample

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (B128534) (TEA)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • A suitable reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector and a mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.01% v/v) to minimize acid-catalyzed degradation. A typical concentration is 1 mg/mL.

    • For stability studies, the solution is stored under controlled conditions (e.g., specific temperature, inert atmosphere) and sampled at various time points.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) in the same diluent immediately before analysis.

  • HPLC Analysis:

    • Equilibrate the reverse-phase column with the initial mobile phase conditions.

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient elution program, for example, starting with a high percentage of aqueous buffer and increasing the percentage of organic solvent over time to elute the phosphoramidite and its impurities.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm). The phosphoramidite will typically show two peaks corresponding to its two diastereomers.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Acquire mass spectra in positive ion mode to confirm the identity of the parent phosphoramidite peak and to identify the mass-to-charge ratio of any degradation products.

  • Data Analysis:

    • Integrate the peak areas from the UV chromatogram to calculate the percentage purity of the phosphoramidite.

    • Analyze the mass spectra to identify the chemical structures of the impurity peaks based on their molecular weights.

Mandatory Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry, where this compound is utilized in the coupling step.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_reagents Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester Ready for next cycle DCA Dichloroacetic Acid DCA->Deblocking Amidite DMT-dG(ib) Phosphoramidite + Activator Amidite->Coupling Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Capping Iodine Iodine Solution Iodine->Oxidation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Degradation Pathway of this compound

This diagram outlines the major degradation pathways of this compound in the presence of water.

Degradation_Pathway Amidite This compound H_Phosphonate H-Phosphonate Derivative Amidite->H_Phosphonate Hydrolysis (+H2O) Acrylonitrile_Elimination_Product Product of Acrylonitrile Elimination Amidite->Acrylonitrile_Elimination_Product Elimination Cyanoethyl_Adduct Cyanoethyl Phosphonoamidate Amidite->Cyanoethyl_Adduct + Acrylonitrile (Autocatalytic) Acrylonitrile Acrylonitrile Acrylonitrile_Elimination_Product->Acrylonitrile

Caption: Major degradation pathways of this compound.

References

The Cornerstone of DNA Synthesis: A Technical Guide to DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and therapeutic oligonucleotide development, the precision and efficiency of DNA synthesis are paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart are the meticulously designed building blocks: the phosphoramidites themselves. This in-depth technical guide focuses on the mechanism of action of N²-isobutyryl-2'-deoxyguanosine phosphoramidite (DMT-dG(ib) Phosphoramidite), a cornerstone reagent in automated DNA synthesis. We will delve into its chemical properties, its role in the synthesis cycle, and provide detailed experimental protocols and comparative data to inform its effective use.

Physicochemical Properties of this compound

This compound is a white to off-white powder, soluble in acetonitrile, the primary solvent used in oligonucleotide synthesis. Its key structural features, which are central to its function, include:

  • A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group shields the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted polymerization during the coupling reaction. Its removal under mild acidic conditions is a critical and reversible step in the synthesis cycle.[1]

  • An N²-isobutyryl (ib) protecting group: This acyl group protects the exocyclic amino group of the guanine (B1146940) base. This is crucial to prevent side reactions at this nucleophilic site during the synthesis cycle.[2] The isobutyryl group is relatively stable to the conditions of the synthesis cycle but can be efficiently removed during the final deprotection step.[3]

  • A 3'-O-(N,N-diisopropyl) phosphoramidite moiety: This is the reactive end of the molecule that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

  • A β-cyanoethyl protecting group: This group protects the phosphorus atom of the phosphoramidite, preventing unwanted side reactions. It is removed during the final deprotection step.[4]

PropertyValueReference
Molecular Formula C44H54N7O8P[5]
Molecular Weight 839.92 g/mol [5]
Appearance White to off-white powder or granules[5]
Solubility Soluble in acetonitrile[5]
Storage Conditions -20°C under an inert atmosphere

The Synthesis Cycle: Mechanism of Action of this compound

Automated DNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction.[2] this compound plays a crucial role in each cycle where a guanine base is to be added.

DNA_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped & Uncapped Chains Oxidation->Detritylation Stable Phosphate Triester Detritylation_Mechanism cluster_before Before Detritylation cluster_after After Detritylation DMT_Protected Support-Bound Nucleotide (5'-DMT Protected) Free_OH Support-Bound Nucleotide (Free 5'-OH) DMT_Protected->Free_OH + TCA DMT_Cation DMT Cation (Orange Color) Coupling_Mechanism cluster_reactants Reactants cluster_product Product Free_OH Growing Oligonucleotide (Free 5'-OH) Phosphite_Triester Extended Oligonucleotide (Phosphite Triester Linkage) Free_OH->Phosphite_Triester Coupling Activated_Amidite Activated DMT-dG(ib) Phosphoramidite Activated_Amidite->Phosphite_Triester Coupling Synthesis_Workflow Start Start Cycle Wash_ACN1 Wash with Acetonitrile Start->Wash_ACN1 Deblock Deliver Deblocking Solution (e.g., 3% TCA in DCM) Wash_ACN1->Deblock Wash_ACN2 Wash with Acetonitrile Deblock->Wash_ACN2 Couple Deliver Activator and This compound Wash_ACN2->Couple Wash_ACN3 Wash with Acetonitrile Couple->Wash_ACN3 Cap Deliver Capping Solutions A and B Wash_ACN3->Cap Wash_ACN4 Wash with Acetonitrile Cap->Wash_ACN4 Oxidize Deliver Oxidizing Solution Wash_ACN4->Oxidize Wash_ACN5 Wash with Acetonitrile Oxidize->Wash_ACN5 End End Cycle Wash_ACN5->End

References

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology, the ability to rapidly and accurately synthesize custom DNA and RNA sequences is paramount. This capability underpins a vast array of applications, from the construction of novel gene circuits and metabolic pathways to the development of cutting-edge diagnostics and therapeutics. At the heart of this synthetic revolution lies a robust and elegant chemical methodology: phosphoramidite (B1245037) chemistry . For over three decades, this approach has been the gold standard for the chemical synthesis of oligonucleotides, offering high efficiency and versatility. This technical guide provides an in-depth exploration of the principles, protocols, and applications of phosphoramidite chemistry, offering a comprehensive resource for professionals in the field.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is a stepwise process for synthesizing oligonucleotides on a solid support. The synthesis cycle proceeds in the 3' to 5' direction and consists of four primary chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1] Each step is optimized for high efficiency, which is crucial for the synthesis of long, high-fidelity oligonucleotides.

Protecting Groups: The Key to Controlled Synthesis

The success of phosphoramidite chemistry hinges on the use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups on the nucleoside phosphoramidites to prevent unwanted side reactions during the synthesis cycle.[2] The most common protecting groups include:

  • Dimethoxytrityl (DMT): Protects the 5'-hydroxyl group of the nucleoside. It is acid-labile, allowing for its removal at the beginning of each synthesis cycle.[2]

  • β-cyanoethyl: Protects the phosphorus atom. It is removed at the end of the synthesis under basic conditions.[3]

  • Acyl protecting groups (e.g., benzoyl for dA and dC, isobutyryl for dG): Protect the exocyclic amines of the nucleobases. These are also removed during the final deprotection step.[3]

The Solid-Phase Synthesis Cycle: A Step-by-Step Workflow

The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle adding a single nucleotide to the growing chain.

G start Start: Immobilized Nucleoside on Solid Support deblocking 1. Deblocking (Detritylation) start->deblocking coupling 2. Coupling deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle Chain Elongation cleavage Final Cleavage & Deprotection oxidation->cleavage Synthesis Complete next_cycle->deblocking

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

1. Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA synthesizer.

  • Materials:

    • Controlled Pore Glass (CPG) or polystyrene solid support functionalized with the initial nucleoside.[4]

    • Anhydrous acetonitrile (B52724).

    • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (typically 0.1 M).[5]

    • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

    • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane).[4]

    • Capping solution A (e.g., acetic anhydride/pyridine/THF) and Capping solution B (e.g., 16% N-methylimidazole/THF).[6]

    • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).[2]

  • Protocol:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treating with the deblocking solution for approximately 60-90 seconds. The column is then washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.[4][7]

    • Coupling: The next phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. The coupling time is typically 20-60 seconds for standard DNA phosphoramidites.[8] A 5- to 20-fold molar excess of the phosphoramidite is used to drive the reaction to completion.[2]

    • Capping: To prevent the elongation of unreacted chains (failure sequences), the support is treated with the capping solutions for approximately 30-60 seconds. This acetylates any unreacted 5'-hydroxyl groups.[6]

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by treatment with the oxidizing solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.[2][7]

    • Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

2. Cleavage and Deprotection

  • Materials:

  • Protocol:

    • Cleavage: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[3]

    • Deprotection: The solution containing the oligonucleotide is transferred to a sealed vial and heated at 55-65°C for 8-16 hours (for standard protecting groups) to remove the protecting groups from the nucleobases and the phosphate backbone. For sensitive modifications, milder deprotection conditions using AMA at room temperature or 65°C for shorter durations may be required.[9][10]

3. Purification

Following synthesis and deprotection, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other small molecule impurities. Purification is essential to isolate the desired full-length oligonucleotide.

  • Desalting: This is the most basic level of purification, removing residual salts and small organic molecules. It is suitable for short, unmodified oligonucleotides used in applications like PCR.[11]

    • Protocol (Size-Exclusion Chromatography):

      • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with nuclease-free water.

      • Apply the crude oligonucleotide solution to the column.

      • Elute with nuclease-free water. The oligonucleotide will elute in the void volume, while smaller molecules are retained.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is effective for purifying oligonucleotides up to approximately 50 bases in length and is particularly useful for modified oligonucleotides that have a significant hydrophobic character.[11]

    • Protocol:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the oligonucleotides. The full-length product, which is typically more hydrophobic due to the presence of the 5'-DMT group (if left on), will elute later than the shorter, less hydrophobic failure sequences.

      • Detection: UV absorbance at 260 nm.

      • The collected fractions containing the pure oligonucleotide are then lyophilized.

  • Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and charge, offering very high resolution. It is the preferred method for purifying long oligonucleotides (over 50 bases) or when very high purity is required.[11]

    • Protocol:

      • Prepare a denaturing polyacrylamide gel (containing urea).

      • Load the crude oligonucleotide sample into a well of the gel.

      • Run the gel until the desired separation is achieved (visualized by UV shadowing or staining).

      • Excise the band corresponding to the full-length product.

      • Elute the oligonucleotide from the gel slice by crushing the gel and soaking it in an elution buffer (e.g., TE buffer) overnight.

      • Recover the oligonucleotide from the buffer by ethanol (B145695) precipitation.

Data Presentation: Coupling Efficiency and Oligonucleotide Yield

The efficiency of the coupling step is the most critical factor determining the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency has a dramatic impact on the yield, especially for longer oligonucleotides. The theoretical yield of full-length product can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

where the number of couplings is the length of the oligonucleotide minus one.

Table 1: Theoretical Yield of Full-Length Oligonucleotide as a Function of Length and Coupling Efficiency

Oligonucleotide Length98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer75.5%82.6%90.8%
30-mer64.0%74.5%86.2%
40-mer54.2%67.2%81.8%
50-mer45.8%60.5%77.8%
70-mer32.7%49.5%69.8%
100-mer20.9%36.6%60.5%

Table 2: Experimentally Determined Coupling Efficiencies and Yields for Specific Primers [12]

Primer NameAverage Coupling EfficiencyPurity (OD260/280)Yield (ng/µL)
Brucella-specific forward99.97%1.852456
Brucella-specific reverse99.95%1.842440
β-actin forward68%1.14468
β-actin reverse42%1.12365

Data from a study using a Mermade 12 DNA synthesizer.

Applications in Synthetic Biology and Drug Development

The ability to synthesize custom oligonucleotides with high fidelity has been a driving force in synthetic biology and drug development.

Synthetic Biology:

  • Gene Synthesis: Synthetic oligonucleotides are assembled into larger DNA fragments to create synthetic genes, genetic circuits, and even entire genomes.

  • CRISPR-Cas9 Gene Editing: Synthetic guide RNAs are essential for directing the Cas9 nuclease to specific genomic loci for targeted gene editing.

  • DNA Data Storage: The high density and stability of DNA make it an attractive medium for long-term data storage, which relies on the synthesis of vast numbers of unique oligonucleotides.

Drug Development:

  • Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules that can bind to a specific mRNA and modulate its function, either by promoting its degradation or by sterically blocking translation.[13]

  • Small interfering RNAs (siRNAs): These are short, double-stranded RNA molecules that can trigger the degradation of a specific mRNA through the RNA interference (RNAi) pathway.

  • Aptamers: These are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies.

  • Diagnostic Probes: Labeled oligonucleotides are widely used as probes in diagnostic assays such as polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays.

Visualization of a Signaling Pathway Modulated by an Antisense Oligonucleotide

A prominent application of synthetic oligonucleotides in drug development is the use of ASOs to downregulate the expression of disease-causing proteins. For instance, antisense therapy can be used to target oncogenes in cancer. The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers and is a key regulator of cell proliferation, survival, and growth.[14] Antisense oligonucleotides designed to target key components of this pathway can effectively inhibit tumor growth. For example, an ASO targeting the mRNA of a transcription factor like HOXA9, which is implicated in glioblastoma, can lead to the inhibition of the PI3K/AKT pathway.[15][16]

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA HOXA9 mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation HOXA9_Protein HOXA9 Protein Ribosome->HOXA9_Protein PI3K PI3K HOXA9_Protein->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT AKT->pAKT Cell_Growth Cell Growth & Survival pAKT->Cell_Growth Promotes ASO Antisense Oligonucleotide ASO->mRNA Binds to p1->p2 Translation Blocked

References

Unraveling the Language of DNA Synthesis: A Technical Guide to Phosphoramidite Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of synthetic oligonucleotides, a thorough understanding of phosphoramidite (B1245037) nomenclature is fundamental. This guide provides an in-depth exploration of the core principles governing the naming of these critical reagents, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

At its core, a nucleoside phosphoramidite is a derivative of a natural or synthetic nucleoside, chemically modified to be a stable and reactive building block for the synthesis of DNA and RNA.[1] The nomenclature systematically describes the various chemical modifications, particularly the protecting groups, that are essential for directing the highly specific, stepwise addition of nucleotides in solid-phase oligonucleotide synthesis.

Decoding the Nomenclature: A Component-by-Component Breakdown

The name of a nucleoside phosphoramidite provides a concise description of its key chemical features. It can be deconstructed into the following components:

  • 5' Protecting Group: This is typically a bulky, acid-labile group that protects the 5'-hydroxyl of the sugar moiety. The most common is the 4,4'-dimethoxytrityl (DMT) group.[2][3] Its presence is often explicitly stated in the name, for example, "5'-O-DMT...".

  • Nucleoside Identity: This specifies the nucleobase and the sugar. For deoxyribonucleosides, it is denoted as dA, dC, dG, and T (or dT). For ribonucleosides, it's A, C, G, and U.

  • Nucleobase Protecting Group: The exocyclic amino groups of adenine, guanine, and cytosine are reactive and must be protected to prevent side reactions.[2] The choice of protecting group is critical and is always indicated in the nomenclature, usually in parentheses after the nucleoside abbreviation. Common protecting groups and their abbreviations are detailed in the table below.

  • 3' Phosphoramidite Moiety: This is the reactive end of the molecule that participates in the coupling reaction. It consists of a trivalent phosphorus atom bonded to two other groups:

    • A labile amino group: The most common is the N,N-diisopropylamino group, which acts as a leaving group during the coupling reaction.[3]

    • A phosphate (B84403) protecting group: This group protects the phosphorus-oxygen bond during synthesis. The most widely used is the 2-cyanoethyl (CE) group.[3]

Therefore, a standard deoxyadenosine (B7792050) phosphoramidite would be named: 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . For brevity, this is often shortened to Bz-dA(CE) phosphoramidite .

Common Protecting Groups for Nucleobases
NucleobaseProtecting GroupAbbreviation
Adenine (A)BenzoylBz
IsobutyryliBu
PhenoxyacetylPac
Cytosine (C)BenzoylBz
AcetylAc
Guanine (G)IsobutyryliBu
Dimethylformamidinedmf
PhenoxyacetylPac

Quantitative Aspects of Phosphoramidite Chemistry

The efficiency of each step in the synthesis cycle is crucial for obtaining high-purity, full-length oligonucleotides. The following table summarizes key quantitative data associated with solid-phase synthesis.

ParameterTypical ValueSignificance
Coupling Efficiency >99%Determines the overall yield of the final product. Even a small decrease in efficiency per step leads to a significant reduction in the yield of long oligonucleotides.[4]
Coupling Time 30 - 600 secondsVaries depending on the phosphoramidite and activator used. Standard bases are typically faster than modified bases.
Deprotection Time (DMT) ~50 secondsRapid and quantitative removal of the 5'-DMT group is essential for initiating the next coupling cycle.
Oxidation Time ~30 secondsFast and complete conversion of the unstable phosphite (B83602) triester to the stable phosphate triester is critical for backbone integrity.
Capping Time ~30 secondsEfficiently blocks unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

Visualizing the Process: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The following diagrams, generated using the DOT language, illustrate the key stages of this process.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle node_deprotection 1. Deprotection (Detritylation) node_coupling 2. Coupling node_deprotection->node_coupling Exposes 5'-OH node_capping 3. Capping node_coupling->node_capping Forms Phosphite Triester node_oxidation 4. Oxidation node_capping->node_oxidation Blocks Failures node_oxidation->node_deprotection Stabilizes Backbone end_cycle Repeat for Next Nucleotide node_oxidation->end_cycle start Start with Support-Bound Nucleoside start->node_deprotection end_cycle->node_deprotection n cycles final_deprotection Final Cleavage & Deprotection end_cycle->final_deprotection

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Reagent concentrations and reaction times may need to be optimized based on the specific synthesizer, scale, and sequence.

Solid Support and Initial Nucleoside

The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene, via its 3'-hydroxyl group. The 5'-hydroxyl group is protected with a DMT group.

The Synthesis Cycle

a. Deprotection (Detritylation)

  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Procedure:

    • Wash the column containing the solid support with anhydrous acetonitrile (B52724).

    • Flush the column with the deblocking solution (3% TCA in DCM) for approximately 50 seconds. The orange color of the cleaved DMT cation is an indicator of the reaction's progress and can be used to quantify coupling efficiency.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

b. Coupling

  • Objective: To form a new phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.

  • Reagents:

    • Phosphoramidite solution (0.02-0.2 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the reaction to proceed for the specified coupling time (e.g., 30-120 seconds for standard phosphoramidites).

    • Wash the column with anhydrous acetonitrile to remove excess reagents.

Coupling_Reaction cluster_reactants Reactants phosphoramidite Activated Phosphoramidite product Phosphite Triester Linkage phosphoramidite->product Coupling support_bound_nucleoside Support-Bound Nucleoside (Free 5'-OH) support_bound_nucleoside->product Coupling

References

Navigating the Synthesis Core: A Technical Guide to DMT-dG(ib) Phosphoramidite Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for DMT-dG(ib) Phosphoramidite, a critical building block in the synthesis of DNA and related molecules. Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the integrity of this sensitive reagent.

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid, typically in powder or granular form.[1] It is a key reagent used in automated solid-phase oligonucleotide synthesis.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C44H54N7O8P[2]
Molecular Weight 839.92 g/mol
CAS Number 93183-15-4[2]
Appearance White to off-white solid (powder or granules)[1][2]
Purity ≥99% (31P-NMR), ≥99.0% (reversed-phase HPLC)
Water Content ≤0.3 wt. % (Karl Fischer)
Solubility Soluble in DMSO (100 mg/mL) and acetonitrile (B52724).[2][3] Insoluble in water (0.1 g/L at 68 °F).[1]

Section 2: Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for a closely related compound, DMT-dG(Dmf)-CE Phosphoramidite, provides crucial guidance.[4] Phosphoramidites, in general, should be handled with care in a laboratory setting.

Hazard Identification

The primary hazards are associated with inhalation, skin contact, and eye contact. While not classified as a combustible solid, standard precautions for handling chemical powders should be observed.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., heavy rubber gloves) are mandatory.[4]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved self-contained breathing apparatus.[4]

  • Body Protection: A lab coat and appropriate footwear (e.g., rubber boots) should be worn.[4]

Section 3: Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound.

Handling
  • Handle in a dry, well-ventilated area.[4]

  • Avoid the formation of dust.[4]

  • Keep the container tightly closed when not in use.[4]

  • Practice good industrial hygiene: wash hands after use and remove contaminated clothing immediately.[4]

  • Keep away from foodstuffs, beverages, and feed.[4]

Storage

This compound is sensitive to moisture and oxidation.

ConditionTemperatureDurationNotes
Powder -20°C3 yearsStore under a dry, inert atmosphere (e.g., nitrogen).[2][3]
2-8°C-Recommended for refrigerated storage.[1][5]
In Solvent -80°C6 monthsStored under nitrogen.[2]
-20°C1 monthStored under nitrogen.[2]
On Synthesizer Ambient2-3 daysIn anhydrous acetonitrile solution.[5][6]

Section 4: Experimental Protocols

This compound is a fundamental component in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for its use in an automated DNA synthesizer.

Reagent Preparation
  • Phosphoramidite Solution:

    • Under anhydrous conditions, dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).[6]

    • Use a diluent with low water content (< 30 ppm).[6]

    • Gently swirl the vial until the powder is completely dissolved.[6]

Automated Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain is a cyclical process involving four main steps for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The prepared this compound solution is activated (e.g., with tetrazole) and then reacted with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage. A typical coupling time for standard DNA phosphoramidites is around 30 seconds.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of THF, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

  • Protecting Group Removal: The protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases (isobutyryl for guanine) are removed. Standard deprotection is typically achieved by heating with concentrated aqueous ammonia.

Section 5: Visualized Workflows

The following diagrams illustrate key processes related to the handling and use of this compound.

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (Fume Hood) A->B C Retrieve from cold storage (-20°C or 2-8°C) B->C D Allow to equilibrate to room temperature in a desiccator C->D E Weigh desired amount under inert gas (e.g., Argon or Nitrogen) D->E F Dissolve in anhydrous acetonitrile E->F G Tightly seal the container under inert gas H Return to appropriate cold storage G->H I Dispose of waste according to institutional guidelines H->I

Caption: General Handling Workflow for this compound.

Oligo_Synthesis_Cycle Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate backbone (for next cycle)

Caption: Automated Oligonucleotide Synthesis Cycle.

References

Preserving the Cornerstone of Oligonucleotide Synthesis: A Technical Guide to DMT-dG(ib) Phosphoramidite Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of oligonucleotide synthesis is critically dependent on the purity and stability of its fundamental building blocks: the phosphoramidites. Among these, 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-dG(ib) Phosphoramidite, is notoriously the most susceptible to degradation. This guide provides an in-depth analysis of the factors contributing to its instability and outlines best practices for storage and handling to ensure optimal performance in oligonucleotide synthesis.

The Inherent Instability of dG Phosphoramidites

Phosphoramidites, in general, are sensitive to moisture and oxidation.[1] However, the chemical nature of the guanine (B1146940) base makes its corresponding phosphoramidite particularly unstable compared to its dA, dC, and dT counterparts.[2][3] The primary degradation pathways are hydrolysis and a subsequent autocatalytic breakdown, which are significantly accelerated by the presence of trace amounts of water and acidic impurities.[2][3]

Key Degradation Pathways
  • Hydrolysis: The initial and most critical step in the degradation of DMT-dG(ib) is the reaction with water. The phosphoramidite moiety is hydrolyzed, leading to the formation of a 5'-DMT-dG(ib)-3'-H-phosphonate and the liberation of diisopropylamine.[3] This reaction is catalyzed by any acidic species present.

  • Autocatalysis: For dG phosphoramidites, the degradation process is often second-order with respect to the phosphoramidite concentration, indicating an autocatalytic mechanism.[2][4] The specific nature of the guanine base and its protecting group is believed to contribute to this self-catalyzed destruction, making it degrade at a much faster rate than other phosphoramidites once the initial hydrolysis has occurred.[2][4]

Quantitative Analysis of this compound Degradation in Solution

The stability of phosphoramidites is most critical when they are in solution for use on automated synthesizers. The following table summarizes data from a study on the stability of standard phosphoramidites in acetonitrile (B52724) at ambient temperature over five weeks.[3]

PhosphoramiditePurity after 5 Weeks in Acetonitrile Solution (%)Purity Reduction (%)
DMT-dG(ib)6139
DMT-dA(bz)946
DMT-dC(bz)982
DMT-T982
Data adapted from a study analyzing the impurity profiles of phosphoramidite solutions stored under an inert gas atmosphere.[3]

Recommended Storage Conditions

To mitigate degradation, strict storage protocols must be followed for both solid and dissolved this compound.

FormTemperatureAtmosphereDurationRecommendations
Solid -20°CAnhydrous, Inert Gas (Argon or Nitrogen)Long-termStore in a desiccator over a strong drying agent. Minimize freeze-thaw cycles. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Solid 2-8°CAnhydrous, Inert Gas (Argon or Nitrogen)Short-termSuitable for temporary storage, but -20°C is highly recommended for any extended period.
Solution (in anhydrous acetonitrile)-20°CAnhydrous, Inert Gas (Argon or Nitrogen)Up to several weeksUse a septum-sealed vial. Ensure the acetonitrile is of the highest quality with extremely low water content.
Solution (on synthesizer)AmbientAnhydrous, Inert Gas (Argon or Nitrogen)A few daysDue to accelerated degradation at room temperature, it is advisable to use the solution promptly. Monitor oligonucleotide synthesis quality closely.

Experimental Protocols for Stability Assessment

Regularly assessing the purity of this compound is crucial for troubleshooting oligonucleotide synthesis failures and ensuring high-quality products. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This method is used to determine the percentage of the intact phosphoramidite and to quantify degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound.
  • Dissolve in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL solution.
  • Handle the sample quickly to minimize exposure to atmospheric moisture.

2. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient suitable for separating the phosphoramidite from its more polar degradation products (e.g., 50% to 100% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The intact phosphoramidite typically appears as a doublet of diastereomers.
  • Degradation products, such as the H-phosphonate, will elute earlier (are more polar).
  • Purity is calculated based on the area percentage of the main peaks relative to the total peak area.

Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and distinguishing between the desired P(III) phosphoramidite and its P(V) oxidation or hydrolysis products.

1. Sample Preparation:

  • Dissolve approximately 30 mg of the this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) containing a small amount of triethylamine (B128534) (1% v/v) to prevent acid-catalyzed degradation during the measurement.
  • Transfer the solution to an NMR tube under an inert atmosphere.

2. NMR Acquisition:

  • Spectrometer: 300 MHz or higher, equipped with a phosphorus probe.
  • Experiment: Proton-decoupled ³¹P experiment.
  • Chemical Shift Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
  • Key Spectral Regions:
  • Phosphoramidites (P(III)): ~148-152 ppm (typically a doublet for the diastereomers).
  • H-phosphonates (P(V)): ~0-10 ppm.
  • Phosphate triesters (P(V) oxidation products): ~ -2 to 0 ppm.

3. Data Analysis:

  • Integrate the peaks in the P(III) and P(V) regions.
  • Calculate the purity as the percentage of the integral of the P(III) signals relative to the total integral of all phosphorus-containing species.

Visualizing Degradation and Analysis Workflows

To better understand the processes described, the following diagrams illustrate the key chemical pathways and experimental workflows.

Amidite This compound (P(III)) H_Phosphonate H-Phosphonate (P(V)) Amidite->H_Phosphonate Hydrolysis (+H₂O) (Primary Pathway) Oxidized Oxidized Amidite (P(V)) Amidite->Oxidized Oxidation (+O₂) Other_Deg Further Degradation Products H_Phosphonate->Other_Deg Autocatalysis

Caption: Primary degradation pathways for this compound.

cluster_hplc HPLC Analysis cluster_nmr ³¹P NMR Analysis hplc_start Dissolve Amidite in Anhydrous Acetonitrile hplc_inject Inject onto C18 Column hplc_start->hplc_inject hplc_run Gradient Elution (TEAA/Acetonitrile) hplc_inject->hplc_run hplc_detect UV Detection (254 nm) hplc_run->hplc_detect hplc_analyze Calculate Purity (Area %) hplc_detect->hplc_analyze nmr_start Dissolve Amidite in Anhydrous CDCl₃/TEA nmr_acquire Acquire Proton-Decoupled ³¹P Spectrum nmr_start->nmr_acquire nmr_process Process and Reference Spectrum nmr_acquire->nmr_process nmr_analyze Integrate P(III) vs P(V) Regions nmr_process->nmr_analyze Sample DMT-dG(ib) Phosphoramidite Sample Sample->hplc_start Sample->nmr_start

Caption: Workflow for assessing this compound purity.

Conclusion

The stability of this compound is a critical parameter that directly impacts the yield and quality of synthetic oligonucleotides. Its pronounced susceptibility to hydrolysis and autocatalytic degradation necessitates stringent storage and handling procedures. By adhering to the guidelines for storage under cold, anhydrous, and inert conditions, and by implementing routine quality control using HPLC and ³¹P NMR, researchers and drug development professionals can ensure the integrity of this vital reagent, leading to more reliable and reproducible outcomes in their work.

References

Methodological & Application

Application Notes and Protocols for DMT-dG(ib) Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(ib) Phosphoramidite (B1245037), is a fundamental building block for the chemical synthesis of oligonucleotides.[1] The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) is a standard protection strategy used to prevent unwanted side reactions during the synthesis cycle.[2][3] This phosphoramidite is designed for high-efficiency coupling in automated, solid-phase DNA synthesis, a process that proceeds in the 3' to 5' direction.[4][5] The following document provides detailed protocols and data for the effective use of DMT-dG(ib) Phosphoramidite on automated DNA synthesizers.

Product Specifications and Properties

The quality of the phosphoramidite is critical for achieving high yield and purity of the final oligonucleotide. Below are typical specifications for this compound.

PropertySpecification
Molecular Formula C₄₄H₅₄N₇O₈P
Molecular Weight 839.92 g/mol
Appearance White to off-white powder or granules[1]
Purity (³¹P-NMR) ≥99%[1]
Purity (RP-HPLC) ≥99.0%[1]
Water Content ≤0.3%[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6] Protect from moisture.
Solubility Soluble in anhydrous acetonitrile (B52724).
Protecting Groups 5'-OH: Dimethoxytrityl (DMT) Exocyclic Amine (N2): Isobutyryl (ib) Phosphate (B84403): Cyanoethyl

Experimental Protocols

Reagent Preparation

Proper preparation of phosphoramidites and other reagents is crucial for successful synthesis. All solvents and reagents should be anhydrous.

  • Phosphoramidite Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.06 M to 0.15 M).

    • Install the vial on the appropriate port of the DNA synthesizer.

  • Other Reagents: Ensure all other necessary solutions (e.g., activator, deblocking, capping, oxidizing agents) are fresh and correctly installed on the synthesizer as per the instrument's standard operating procedures.

Automated DNA Synthesis Protocol

The synthesis of oligonucleotides is a cyclical process involving four key steps for each nucleotide addition.[3][7][8] The high coupling efficiency of this compound ensures high-yield synthesis.[1]

G cluster_cycle Automated Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., TCA). Exposes 5'-OH for coupling. Coupling Step 2: Coupling Activated dG(ib) phosphoramidite reacts with the 5'-OH group of the growing chain. Deblocking->Coupling Exposed 5'-OH Capping Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent formation of deletion mutants. Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation Unstable phosphite (B83602) triester is oxidized to a stable phosphate triester. Capping->Oxidation Failure Sequence Termination Oxidation->Deblocking Stable Linkage Formed Ready for next cycle End Repeat cycle for each nucleotide in sequence Oxidation->End Start Start with CPG-bound first nucleoside Start->Deblocking G cluster_workflow Post-Synthesis Workflow Synthesis Completed Synthesis on Solid Support (CPG) Cleavage Cleavage & Deprotection (e.g., Conc. Ammonia) Synthesis->Cleavage Incubate at specified temperature and time Evaporation Evaporate Ammonia (e.g., SpeedVac) Cleavage->Evaporation Collect supernatant Purification Purification (Optional) (e.g., HPLC, OPC, PAGE) Evaporation->Purification Resuspend crude oligo FinalProduct Purified Oligonucleotide Purification->FinalProduct

References

Application Notes and Protocols for DMT-dG(ib) Phosphoramidite in mRNA Vaccine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of DMT-dG(ib) Phosphoramidite (B1245037) in the production of mRNA vaccines. Detailed protocols for the synthesis of DNA templates for in vitro transcription (IVT), subsequent quality control measures, and an exploration of the relevant biological pathways are presented to guide researchers and drug development professionals in this field.

Introduction: The Role of DMT-dG(ib) Phosphoramidite in mRNA Vaccine Synthesis

The production of mRNA vaccines relies on a cell-free enzymatic process known as in vitro transcription (IVT). This process requires a high-purity, linear double-stranded DNA (dsDNA) template that encodes the target antigen. This compound is a critical building block in the chemical synthesis of these essential DNA templates.

As a deoxynucleoside phosphoramidite, this compound is used during solid-phase oligonucleotide synthesis to introduce deoxyguanosine (dG) residues into the growing DNA chain. The dimethoxytrityl (DMT) group at the 5' end protects the nucleoside during the coupling reaction, while the isobutyryl (ib) group protects the exocyclic amine of the guanine (B1146940) base. This robust protection strategy ensures high coupling efficiency and fidelity during the automated synthesis of oligonucleotides, which are then assembled into the final, full-length DNA template for IVT.

Experimental Workflow for DNA Template Synthesis and mRNA Production

The overall workflow begins with the synthesis of single-stranded DNA oligonucleotides using phosphoramidite chemistry. These oligonucleotides are then purified, and, if necessary, assembled into the complete dsDNA template. This template is subsequently used in an IVT reaction to produce the mRNA, which is then purified and formulated into lipid nanoparticles (LNPs) for delivery.

mRNA Vaccine Production Workflow cluster_0 DNA Template Synthesis cluster_1 mRNA Synthesis & Purification cluster_2 Vaccine Formulation Oligo_Synth Oligonucleotide Synthesis (using this compound) Purification1 Oligonucleotide Purification (HPLC) Oligo_Synth->Purification1 Assembly Gene Fragment Assembly (PCR-based) Purification1->Assembly QC1 DNA Template Quality Control Assembly->QC1 IVT In Vitro Transcription (IVT) QC1->IVT Purification2 mRNA Purification IVT->Purification2 QC2 mRNA Quality Control Purification2->QC2 LNP LNP Formulation QC2->LNP LNP_Uptake_Escape cluster_0 Extracellular Space cluster_1 Cellular Interior LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Escape Endosomal Escape Late_Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm mRNA mRNA Innate_Immune_Sensing cluster_0 Endosome cluster_1 Cytoplasm TLR TLR7/8 MyD88 MyD88 TLR->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB_endo NF-κB MyD88->NFkB_endo Type_I_IFN_endo Type I IFN Production IRF7->Type_I_IFN_endo Cytokines_endo Pro-inflammatory Cytokines NFkB_endo->Cytokines_endo mRNA_cyto mRNA RIGI_MDA5 RIG-I / MDA5 mRNA_cyto->RIGI_MDA5 MAVS MAVS RIGI_MDA5->MAVS IRF3 IRF3 MAVS->IRF3 NFkB_cyto NF-κB MAVS->NFkB_cyto Type_I_IFN_cyto Type I IFN Production IRF3->Type_I_IFN_cyto Cytokines_cyto Pro-inflammatory Cytokines NFkB_cyto->Cytokines_cyto mRNA_Translation cluster_0 Cytoplasm mRNA mRNA (5' Cap - ORF - Poly(A) Tail) Initiation Initiation Complex Assembly mRNA->Initiation Ribosome Ribosome (40S & 60S subunits) Ribosome->Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Antigen Antigen Protein Termination->Antigen

Application Notes and Protocols for the Incorporation of DMT-dG(ib) Phosphoramidite in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The therapeutic potential of ASOs hinges on their specificity, stability, and efficacy. Chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobases are crucial for enhancing these properties. The use of 5'-O-Dimethoxytrityl-N2-(isobutyryl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite) is a key component in the synthesis of DNA-based antisense oligonucleotides, particularly in the DNA gap of "gapmer" ASOs. This document provides detailed application notes and protocols for the incorporation of DMT-dG(ib) Phosphoramidite (B1245037) into antisense oligonucleotides, covering synthesis, purification, analysis, and biological evaluation.

The isobutyryl (ib) protecting group on the exocyclic amine of guanosine (B1672433) offers a balance of stability during synthesis and ease of removal during deprotection, making it a widely used standard in oligonucleotide manufacturing.[1]

Data Presentation: Performance Metrics in Antisense Oligonucleotide Synthesis and Function

The following tables summarize key quantitative data related to the synthesis and performance of antisense oligonucleotides. While direct comparative data for this compound against other protecting groups was not available in a consolidated format, the data presented reflects typical performance metrics for modified antisense oligonucleotides.

Table 1: Oligonucleotide Synthesis Performance

ParameterTypical ValueSignificance
Average Stepwise Coupling Efficiency >99%High coupling efficiency is critical for the synthesis of full-length oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the yield of the final product, especially for longer sequences.
Overall Yield of Full-Length Oligonucleotide (20-mer) 10-20% (post-purification)The final yield is influenced by coupling efficiency, deprotection, and purification steps.
Purity of Final Product (by HPLC) >95%High purity is essential for therapeutic applications to minimize off-target effects and toxicity from truncated or modified sequences.

Table 2: Nuclease Resistance of Modified Antisense Oligonucleotides

Oligonucleotide TypeModificationHalf-life in Human SerumReference
Unmodified DNAPhosphodiester~5 minutes[2]
Modified DNAPhosphorothioate (B77711) (PS)35-50 hours (terminal elimination)[2][3]
Chimeric DNA/LNAPhosphodiester with LNA wings~15 hours[4]
Chimeric DNA/2'-O-MePhosphodiester with 2'-O-Me wings~12 hours[4]

Table 3: Binding Affinity of Modified Antisense Oligonucleotides to Target RNA

ModificationChange in Melting Temperature (ΔTm) per ModificationSignificanceReference
2'-O-Methyl (2'-OMe)+0.9 to +1.6 °CIncreased binding affinity enhances the potency of the antisense oligonucleotide.[5]
2'-O-Methoxyethyl (2'-MOE)+0.9 to +1.6 °CSimilar to 2'-OMe, it improves binding affinity and nuclease resistance.[5]
Locked Nucleic Acid (LNA)+1.5 to +4 °CLNA modifications provide a significant increase in binding affinity.[4]
Phosphorothioate (PS)-0.5 to -1.5 °CPS modifications slightly decrease binding affinity but are crucial for nuclease resistance.[6][7]

Experimental Protocols

Solid-Phase Synthesis of Antisense Oligonucleotides using this compound

This protocol outlines the automated solid-phase synthesis of a 20-mer antisense oligonucleotide with a phosphorothioate backbone on a 1 µmol scale using an automated DNA/RNA synthesizer (e.g., ABI 394).

Materials:

  • This compound and other required phosphoramidites (dA(bz), dC(bz), T) dissolved in anhydrous acetonitrile (B52724) to 0.1 M.

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution (for phosphodiester linkages): 0.02 M Iodine in THF/Pyridine/Water.

  • Sulfurizing Solution (for phosphorothioate linkages): 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine.

  • Anhydrous acetonitrile for washing.

Protocol:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Deblocking (Detritylation):

    • The CPG column is washed with anhydrous acetonitrile.

    • The Deblocking Solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • The this compound solution and the Activator solution are delivered simultaneously to the column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • The reaction is allowed to proceed for a specified time (typically 30-60 seconds).

  • Capping:

    • To prevent the elongation of unreacted chains (failure sequences), the column is treated with Capping Solutions A and B to acetylate any free 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation/Sulfurization:

    • For a phosphodiester linkage, the unstable phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester using the Oxidizing Solution.

    • For a phosphorothioate linkage, the phosphite triester is sulfurized using the Sulfurizing Solution.

    • The column is washed with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.

Oligonucleotide_Synthesis_Cycle

Cleavage and Deprotection

Materials:

Protocol:

  • After synthesis, the CPG support is transferred to a sealed vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is heated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl protecting groups from the phosphate backbone and the isobutyryl protecting groups from the guanine (B1146940) bases.

  • For oligonucleotides with sensitive modifications, a milder deprotection using a mixture of ammonium hydroxide and methylamine (AMA) at a lower temperature or for a shorter duration may be used.

  • The supernatant containing the deprotected oligonucleotide is collected, and the CPG is washed with water. The solutions are combined and lyophilized.

Purification by High-Performance Liquid Chromatography (HPLC)

Method: DMT-on Reverse-Phase HPLC

This method is highly effective for purifying the full-length product from shorter failure sequences which lack the lipophilic DMT group.

Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Buffer B: Acetonitrile.

  • Detritylation Solution: 80% Acetic acid in water.

Protocol:

  • The lyophilized crude oligonucleotide is redissolved in Buffer A.

  • The sample is injected onto the C18 column.

  • A linear gradient of increasing Buffer B is used to elute the oligonucleotides. The DMT-on full-length product will elute later than the DMT-off failure sequences.

  • The peak corresponding to the DMT-on product is collected.

  • The collected fraction is treated with 80% acetic acid for 15-30 minutes to remove the DMT group.

  • The solution is neutralized and the purified oligonucleotide is desalted using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

  • The final product is lyophilized.

Analysis of Purified Oligonucleotides

a. Purity Analysis by HPLC:

  • An aliquot of the purified oligonucleotide is analyzed by reverse-phase or anion-exchange HPLC.

  • Purity is determined by integrating the peak area of the full-length product relative to the total peak area.

b. Identity Confirmation by Mass Spectrometry:

  • The molecular weight of the purified oligonucleotide is determined by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • The observed molecular weight should match the calculated theoretical molecular weight of the desired sequence.

Nuclease Resistance Assay

Materials:

  • Purified antisense oligonucleotide (with and without phosphorothioate modifications).

  • Unmodified control oligonucleotide.

  • Human serum or a solution of a specific nuclease (e.g., 3'-exonuclease).

  • Reaction buffer (e.g., PBS).

  • Gel loading buffer with a stop solution (e.g., EDTA).

  • Polyacrylamide gel electrophoresis (PAGE) system.

Protocol:

  • The oligonucleotides are incubated in human serum or the nuclease solution at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • The reaction is stopped by adding the gel loading buffer.

  • The samples are analyzed by denaturing PAGE.

  • The gel is stained (e.g., with SYBR Gold) and visualized. The disappearance of the full-length oligonucleotide band over time indicates degradation. The half-life can be estimated from the band intensities.

RNase H Cleavage Assay

This assay determines the ability of the antisense oligonucleotide to induce RNase H-mediated cleavage of the target RNA.

Materials:

  • Purified antisense oligonucleotide.

  • Target RNA transcript (can be radiolabeled or fluorescently labeled for detection).

  • Recombinant RNase H.

  • RNase H reaction buffer.

  • PAGE system.

Protocol:

  • The antisense oligonucleotide and the target RNA are annealed in the reaction buffer by heating to 90°C and slowly cooling to room temperature.

  • RNase H is added to the reaction mixture.

  • The reaction is incubated at 37°C.

  • Aliquots are taken at different time points and the reaction is stopped.

  • The cleavage products are analyzed by denaturing PAGE.

  • Cleavage of the target RNA into smaller fragments indicates that the antisense oligonucleotide can successfully recruit and activate RNase H.[8][9][10][11]

Antisense_Mechanism

Cellular Uptake and Efficacy Assessment

a. Cellular Uptake:

  • Cells are seeded in culture plates.

  • Fluorescently labeled antisense oligonucleotides are added to the culture medium.

  • After incubation, cells are washed, and uptake can be quantified by flow cytometry or visualized by fluorescence microscopy.

b. In Vitro Efficacy (mRNA Knockdown):

  • Cells are treated with the antisense oligonucleotide at various concentrations.

  • After a suitable incubation period (e.g., 24-48 hours), total RNA is extracted from the cells.

  • The level of the target mRNA is quantified using quantitative real-time PCR (qPCR).[8][12]

  • A significant reduction in the target mRNA level in treated cells compared to control cells indicates effective antisense activity.

Conclusion

The incorporation of this compound is a fundamental step in the synthesis of DNA-based antisense oligonucleotides. The protocols outlined in this document provide a comprehensive guide for researchers and drug developers, from the chemical synthesis and purification to the biological evaluation of these promising therapeutic agents. Careful execution of these protocols and thorough analysis of the resulting oligonucleotides are essential for the development of safe and effective antisense therapies. The inclusion of modifications such as phosphorothioates is critical for achieving the necessary in vivo stability for therapeutic applications.

References

Application Notes and Protocols for the Synthesis of siRNA and miRNA using DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) and microRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression.[1][2][3] Their therapeutic potential has driven the need for high-purity, chemically synthesized oligonucleotides. The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA and RNA, offering high coupling efficiency and sequence accuracy.[4][5][6]

This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, hereafter referred to as DMT-dG(ib) Phosphoramidite, in the solid-phase synthesis of siRNA and miRNA. This compound is a key building block for incorporating deoxyguanosine into RNA sequences, which can be critical for the stability and function of certain RNAi triggers. The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) offers specific deprotection characteristics that are well-suited for standard oligonucleotide synthesis workflows.[7]

This compound: Structure and Properties

This compound is a protected nucleoside monomer used in the 3' to 5' synthesis of oligonucleotides. Its key structural features facilitate the synthesis cycle:

  • 5'-DMT (Dimethoxytrityl) Group: An acid-labile protecting group on the 5'-hydroxyl, which prevents polymerization during synthesis and allows for stepwise nucleotide addition.[5][7][] Its removal (detritylation) at the beginning of each cycle enables the coupling of the next phosphoramidite.

  • N2-isobutyryl (ib) Group: Protects the exocyclic amine of the guanine base from undergoing undesirable side reactions during the synthesis cycle.[9] The lability of the 'ib' group dictates the conditions required for the final deprotection step.[10]

  • 3'-Phosphoramidite Group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[]

  • 2-Cyanoethyl Group: Protects the phosphorus atom during synthesis and is removed during the final deprotection step.

DMT_dG_ib_Phosphoramidite_Structure cluster_dG N2-isobutyryl-2'-deoxyguanosine Core cluster_DMT 5'-DMT Group cluster_Amine N2-isobutyryl Group cluster_Phosphoramidite 3'-Phosphoramidite Group dG_core ib_group Protects Guanine dG_core->ib_group N2 Position phosphoramidite_group Reactive Moiety for Coupling dG_core->phosphoramidite_group 3' Position dmt_group Protects 5'-OH dmt_group->dG_core 5' Position

Caption: Logical structure of this compound.

Application in siRNA and miRNA Synthesis

This compound is utilized in an automated synthesizer that performs a repeated cycle of four key chemical reactions: detritylation, coupling, capping, and oxidation.

  • Detritylation: The acid-labile 5'-DMT group is removed from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group.[7]

  • Coupling: The this compound, activated by a reagent like tetrazole or a derivative, couples with the free 5'-hydroxyl group of the support-bound chain.[] This forms an unstable phosphite (B83602) triester linkage.[]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of undesired deletion mutants in subsequent cycles.[12]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester, completing the addition of one nucleotide.[12]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data and Performance

The success of siRNA and miRNA synthesis is dependent on high coupling efficiency at each step and effective final deprotection and purification.

Table 1: Performance Metrics for this compound in Oligonucleotide Synthesis

ParameterTypical ValueNotes
Purity (HPLC) >98%Purity of the phosphoramidite reagent is critical to avoid introducing impurities into the final product.[9][13]
Coupling Efficiency >99%High stepwise efficiency is necessary to achieve a high yield of the full-length oligonucleotide.[10][]
Solution Stability Stable in Acetonitrile (B52724)Reagent should be used promptly after dissolution to ensure optimal performance.

Table 2: Comparison of Deprotection Conditions for Guanine Protecting Groups

Protecting GroupReagentTemperatureTimeNotes
isobutyryl (ib) Conc. Ammonium (B1175870) Hydroxide (B78521)55°C8 hoursStandard deprotection condition. The rate-determining step is often the cleavage of the 'ib' group.[7]
isobutyryl (ib) Conc. Ammonium HydroxideRoom Temp.24 hoursMilder condition suitable for some sensitive modifications.
dimethylformamidine (dmf) Conc. Ammonium Hydroxide55°C>6 hoursThe dmf group is more labile than the 'ib' group.[10]
dimethylformamidine (dmf) Conc. Ammonium HydroxideRoom Temp.2 hoursAllows for very mild deprotection conditions.[10]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle performed by an automated DNA/RNA synthesizer.

Materials:

  • This compound and other required phosphoramidites (e.g., A, C, U with appropriate 2'-O-protection for RNA) dissolved in anhydrous acetonitrile (typically 0.1 M).[14]

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.[12]

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[12]

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.[12]

  • Capping Solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole in THF).[12]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[12]

  • Anhydrous Acetonitrile for washing steps.

Workflow:

Synthesis_Cycle start Start with CPG-bound Nucleoside (5'-DMT Protected) detritylation Step 1: Detritylation (Remove 5'-DMT with 3% TCA) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling Step 2: Coupling (Add Activated Phosphoramidite) wash1->coupling capping Step 3: Capping (Acetylate Unreacted 5'-OH) coupling->capping oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation wash2 Wash (Acetonitrile) oxidation->wash2 end_cycle Cycle Complete for One Nucleotide wash2->end_cycle next_cycle Begin Next Cycle end_cycle->next_cycle next_cycle->detritylation If more bases

Caption: Automated phosphoramidite synthesis cycle workflow.

Procedure:

  • The synthesizer is programmed with the desired siRNA or miRNA sequence.

  • The cycle begins with the removal of the DMT group from the solid support-bound nucleoside using the deblocking solution.

  • The column is washed with acetonitrile.

  • The this compound (or other required base) and activator solution are delivered simultaneously to the column to initiate coupling. A typical coupling time is 5-15 minutes.[14]

  • After coupling, the capping reagents are delivered to block any unreacted chains.

  • The oxidizing solution is passed through the column to stabilize the newly formed phosphite triester linkage.

  • The column is washed with acetonitrile.

  • These steps are repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection of Synthesized Oligonucleotide

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all remaining protecting groups.

Materials:

  • Cleavage/Deprotection Solution: Concentrated Ammonium Hydroxide (NH₄OH).

  • For RNA synthesis with 2'-TBDMS groups:

  • Sterile, RNase-free tubes and pipette tips.

Workflow:

Deprotection_Workflow start Synthesized Oligo on CPG (Fully Protected) cleavage Step 1: Cleavage & Base Deprotection (Incubate with Conc. NH₄OH) start->cleavage dry_down Evaporate NH₄OH cleavage->dry_down Removes oligo from support & 'ib' group from dG silyl_removal Step 2: 2'-Silyl Group Removal (Treat with TEA·3HF in DMSO) dry_down->silyl_removal desalting Step 3: Desalting (e.g., Butanol Precipitation) silyl_removal->desalting end Crude, Deprotected Oligonucleotide desalting->end

Caption: Post-synthesis cleavage and deprotection workflow.

Procedure:

Part A: Cleavage from Support and Base Deprotection

  • Transfer the CPG support containing the synthesized oligonucleotide into a sealable, sterile vial.

  • Add 1.5 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the isobutyryl group on guanine).[7]

  • After incubation, cool the vial and carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new sterile tube.

  • Dry the sample completely using a speed-vac concentrator. Do not apply heat if the oligo is DMT-on to avoid loss of the DMT group.[16]

Part B: Removal of 2'-Silyl Protecting Groups (for RNA)

  • Fully redissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. If necessary, warm to 65°C for 5 minutes to aid dissolution.[15][16]

  • Add 125 µL of triethylamine trihydrofluoride (TEA·3HF). Mix well.[15][16]

  • Incubate the mixture at 65°C for 2.5 hours.[15][16]

  • Cool the tube briefly in a freezer.

Part C: Desalting by Precipitation

  • Add 25 µL of 3M Sodium Acetate (RNase-free). Vortex for 15 seconds.[15]

  • Add 1 mL of butanol. Vortex for 30 seconds.[15]

  • Cool the tube at -70°C for 30 minutes.[15]

  • Centrifuge at 12,500 rpm for 10 minutes to pellet the oligonucleotide.[15]

  • Carefully decant the butanol supernatant.

  • Rinse the pellet twice with 0.75 mL of ethanol.

  • Dry the pellet under high vacuum to remove all traces of solvent. The resulting pellet is the crude, deprotected siRNA or miRNA.

Protocol 3: Purification of siRNA and miRNA

High purity is essential for siRNA/miRNA applications to reduce off-target effects and potential toxicity.[1] High-Performance Liquid Chromatography (HPLC) is a preferred method for purification.

Materials:

  • Crude, deprotected oligonucleotide.

  • HPLC system with a suitable column (e.g., reverse-phase C18).

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • RNase-free water.

Procedure:

  • Resuspend the crude oligonucleotide pellet in an appropriate volume of RNase-free water or mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be 5-25% B over 20-30 minutes.[]

  • Monitor the elution profile at 260 nm. The full-length product is typically the major, late-eluting peak.

  • Collect the fractions corresponding to the main peak.

  • Combine the purified fractions and evaporate the solvent using a speed-vac concentrator.

  • Perform a final desalting step (as described in Protocol 2, Part C) to remove buffer salts.

  • The final product should be analyzed for purity (e.g., by analytical HPLC or mass spectrometry) and quantified by UV absorbance at 260 nm. Purity of >90% is often achievable.[18]

References

Application Notes & Protocols: The Role of DMT-dG(ib) Phosphoramidite in CRISPR Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, with broad applications in basic research, drug discovery, and therapeutics. The efficacy and specificity of this system are critically dependent on the guide RNA (gRNA), which directs the Cas9 nuclease to the target DNA sequence. While traditionally produced via in vitro transcription (IVT), chemical synthesis of gRNAs is emerging as a superior method, offering higher purity, greater consistency, and the flexibility to incorporate chemical modifications that enhance performance.

This document provides detailed application notes and protocols on the chemical synthesis of CRISPR guide RNAs, with a specific focus on the role of 5'-O-Dimethoxytrityl-N2-(isobutyryl)-2'-deoxyGuanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite). As a standard building block in DNA synthesis, DMT-dG(ib) Phosphoramidite (B1245037) is integral to the synthesis of the DNA portions of chimeric gRNAs or the DNA templates required for IVT.

Advantages of Chemically Synthesized Guide RNAs

Chemically synthesized gRNAs offer several distinct advantages over those produced by in vitro transcription, making them particularly suitable for therapeutic and other high-precision applications.

  • Higher Purity and Consistency: Chemical synthesis yields a product of defined length and composition, avoiding the sequence-dependent variability and potential for truncated or extended products often associated with IVT. This leads to more reproducible experimental outcomes.

  • Reduced Immunogenicity: IVT gRNAs possess 5'-triphosphate groups, which can trigger an innate immune response in cells. Chemically synthesized gRNAs lack these moieties, making them less immunogenic and better suited for in vivo applications.[1]

  • Enhanced Stability and Efficacy: Chemical synthesis allows for the site-specific incorporation of modifications, such as 2'-O-methyl (2'-OMe) and phosphorothioate (B77711) (PS) linkages, which protect the gRNA from nuclease degradation, thereby increasing its stability and editing efficiency.[2][3]

  • Improved Specificity: Strategic chemical modifications within the gRNA sequence can reduce off-target effects, a critical consideration for therapeutic applications.[4]

  • Predictable Performance: Chemically synthesized gRNAs are less influenced by the target DNA sequence compared to transcribed gRNAs, leading to more predictable activity.[5]

The Role of this compound

This compound is a key reagent in the automated chemical synthesis of oligonucleotides. Its specific role in the context of CRISPR gRNA synthesis is primarily in the creation of:

  • High-fidelity DNA templates for in vitro transcription: For researchers who still opt for IVT, a high-purity, chemically synthesized DNA template is crucial for generating high-quality gRNA.

  • Chimeric DNA-RNA guide RNAs: Incorporating deoxyribonucleotides, such as the deoxyguanosine provided by this compound, into the gRNA sequence can enhance stability and modulate the interaction with the Cas9 protein.

The isobutyryl (ib) protecting group on the guanine (B1146940) base is favored for its relative ease of removal under standard deprotection conditions, ensuring the integrity of the final oligonucleotide product.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data comparing chemically synthesized and in vitro transcribed gRNAs, as well as the impact of chemical modifications.

ParameterChemically Synthesized gRNAIn Vitro Transcribed (IVT) gRNAReference
Purity (Full-Length Product) Typically >80%, can reach >95% with HPLC purificationHighly variable, often with significant amounts of shorter and longer products[8][9]
Immunogenicity Low (lacks 5'-triphosphates)High (contains 5'-triphosphates)[1]
Editing Efficiency High and consistentVariable, sequence-dependent[2][5]
Off-Target Effects Can be reduced with chemical modificationsGenerally higher[4]
Chemical ModificationEffect on gRNA PerformanceReference
2'-O-Methyl (2'-OMe) at 5' and 3' ends Increased nuclease resistance and editing efficiency[2][3]
Phosphorothioate (PS) linkages at 5' and 3' ends Increased nuclease resistance[2]
2'-O-methyl-3'-phosphonoacetate (MP) at specific internal positions Dramatically reduced off-target cleavage while maintaining on-target activity[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of a Chimeric DNA-RNA Guide RNA

This protocol outlines the general steps for synthesizing a single guide RNA (sgRNA) containing both ribonucleotides and deoxyribonucleotides using phosphoramidite chemistry on an automated solid-phase synthesizer.

Materials:

  • DNA phosphoramidites (including this compound)

  • RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) and methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl group removal

  • Purification cartridges or HPLC system

Methodology:

  • Sequence Design: Design the sgRNA sequence, specifying the positions of ribonucleotides and deoxyribonucleotides.

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence and ensure all reagent bottles are filled.

  • Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleotide.

    • Coupling: Addition of the next phosphoramidite in the sequence.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the CPG support using a solution of aqueous ammonia and methylamine.

    • This step also removes the protecting groups from the phosphate backbone and the nucleobases (including the isobutyryl group from guanosine).

  • 2'-Hydroxyl Deprotection: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) from the RNA monomers using a fluoride-based reagent like TEA·3HF.

  • Purification: Purify the full-length sgRNA using reverse-phase or ion-exchange HPLC, or cartridge purification. The choice of method will depend on the desired purity and scale.

  • Quality Control: Analyze the purity and integrity of the synthesized sgRNA using techniques such as mass spectrometry and capillary electrophoresis.

Protocol 2: Quality Control of Synthesized Guide RNA

Materials:

  • Purified sgRNA

  • Nuclease-free water

  • Mass spectrometer (e.g., ESI-MS)

  • Capillary electrophoresis (CE) system or HPLC system

  • UV-Vis spectrophotometer

Methodology:

  • Quantification: Resuspend the lyophilized sgRNA in nuclease-free water. Measure the absorbance at 260 nm using a spectrophotometer to determine the concentration.

  • Purity Assessment:

    • HPLC or CE: Analyze an aliquot of the sgRNA by HPLC or CE to determine the percentage of full-length product and identify any shorter or longer impurities.

    • Mass Spectrometry: Confirm the identity of the synthesized sgRNA by verifying its molecular weight.

  • Functional Validation (Optional but Recommended):

    • Assemble a ribonucleoprotein (RNP) complex by incubating the synthesized sgRNA with purified Cas9 protein.

    • Perform an in vitro cleavage assay using a DNA substrate containing the target sequence.

    • Analyze the cleavage products by gel electrophoresis to confirm the activity of the sgRNA.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_application Application Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification Purification (HPLC) Cleavage->Purification QC Quality Control (MS, CE) Purification->QC RNP_Formation RNP Formation (with Cas9) QC->RNP_Formation Cell_Delivery Delivery to Cells RNP_Formation->Cell_Delivery Gene_Editing Gene Editing Cell_Delivery->Gene_Editing

Caption: Workflow for guide RNA synthesis and application.

signaling_pathway cluster_components CRISPR-Cas9 Components cluster_targeting Genomic Targeting cluster_repair DNA Repair Pathways cas9 Cas9 Protein RNP RNP Complex Assembly cas9->RNP gRNA Synthesized gRNA gRNA->RNP Target_Search Target DNA Search RNP->Target_Search PAM_Recognition PAM Recognition Target_Search->PAM_Recognition DNA_Unwinding DNA Unwinding PAM_Recognition->DNA_Unwinding R_Loop R-Loop Formation DNA_Unwinding->R_Loop Cleavage DNA Cleavage R_Loop->Cleavage NHEJ NHEJ (Indels) Cleavage->NHEJ HDR HDR (Precise Editing) Cleavage->HDR

Caption: CRISPR-Cas9 mechanism of action.

References

Application Notes and Protocols: Manual Coupling of DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual coupling of 5'-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite), a key step in solid-phase oligonucleotide synthesis. Manual coupling is particularly advantageous when working with limited or precious phosphoramidite (B1245037) quantities, as it minimizes reagent waste compared to automated synthesis.

Core Principles of Phosphoramidite Chemistry

The phosphoramidite method is the standard for oligonucleotide synthesis and involves a four-step cycle for each nucleotide addition:

  • Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside.[1][2]

  • Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite monomer.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.[2][3]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[2]

This protocol focuses on the manual execution of the coupling step for this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the manual coupling of this compound.

Table 1: Reagent Concentrations

ReagentRecommended ConcentrationSolvent
This compound0.05 M - 0.1 M[4]Anhydrous Acetonitrile (B52724)
Activator (e.g., 5-Ethylthio-1H-tetrazole)0.25 M - 0.5 MAnhydrous Acetonitrile

Note: Higher phosphoramidite concentrations are generally recommended for better coupling efficiency.[4] Ensure solvents are anhydrous (<30 ppm water) to prevent side reactions that lower coupling efficiency.[4][5]

Table 2: Reaction Parameters

ParameterRecommended ValueNotes
Coupling Time5 - 15 minutes[4]Steric hindrance of the phosphoramidite can influence the required time. Longer times may be needed for modified bases.[4]
Equivalents of Phosphoramidite>10-fold excess over solid support-bound nucleosideA large excess drives the reaction to completion.
Double/Triple CouplingOptionalRepeating the coupling step before oxidation can significantly increase overall yield, especially if coupling efficiency is below optimal.[4] For example, an 80% efficient coupling can be boosted to 96% with a second coupling.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • Anhydrous Acetonitrile (CH3CN)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping Reagent A (e.g., Acetic Anhydride/2,6-Lutidine/THF)

  • Capping Reagent B (e.g., 16% N-Methylimidazole in THF)[6]

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)[7]

  • Ammonia solution (e.g., concentrated ammonium (B1175870) hydroxide) for deprotection

  • Syringes (gas-tight)

  • Synthesis column

Protocol for Manual Coupling of this compound

This protocol assumes the synthesis has proceeded through the detritylation step, leaving a free 5'-hydroxyl group on the support-bound oligonucleotide.

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.[8]

    • Ensure all other reagents are fresh and anhydrous.

  • Manual Coupling Step: a. In a syringe, draw up the required volume of the this compound solution. b. In a separate syringe, draw up an equivalent volume of the activator solution. c. Attach both syringes to the synthesis column containing the solid support. d. Simultaneously deliver both solutions to the column to mix the phosphoramidite and activator on the support. e. Gently pass the mixed reagents back and forth through the column for the desired coupling time (e.g., 10 minutes). f. After the coupling time, expel the reagents from the column. g. Wash the support thoroughly with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • (Optional) Double Coupling:

    • To improve coupling efficiency, repeat step 2 before proceeding to the capping step.[4]

  • Capping: a. Mix the capping reagents according to the manufacturer's instructions. b. Pass the capping solution through the column for the recommended time to block any unreacted 5'-hydroxyl groups. c. Wash the support with anhydrous acetonitrile.

  • Oxidation: a. Pass the oxidizing solution through the column. b. Allow the reaction to proceed for the recommended time to stabilize the newly formed phosphite triester linkage into a phosphate triester. c. Wash the support with anhydrous acetonitrile.

The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide addition.

Post-Synthesis Deprotection

After the final coupling cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. For the isobutyryl (ib) group on dG, standard deprotection conditions are typically sufficient.

  • Cleavage and Base Deprotection: Incubate the solid support in concentrated ammonium hydroxide (B78521) at 55°C for at least 5 hours.[1] The rate-determining step is often the removal of the isobutyryl group from guanine.[1]

  • Alternative Deprotection: For sensitive oligonucleotides, milder deprotection strategies may be required.[9][10]

Diagrams

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add DMT-dG(ib)) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New nucleotide added Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Manual_Coupling_Workflow start Start: Support with free 5'-OH prep_reagents Prepare 0.1M DMT-dG(ib) and Activator Solutions start->prep_reagents load_syringes Load solutions into separate syringes prep_reagents->load_syringes mix_on_column Deliver and mix reagents on synthesis column load_syringes->mix_on_column couple React for 5-15 minutes (pass back and forth) mix_on_column->couple wash1 Wash with Anhydrous Acetonitrile couple->wash1 optional_double Optional: Repeat Coupling? wash1->optional_double optional_double->mix_on_column Yes capping Proceed to Capping Step optional_double->capping No

Caption: Workflow for the manual coupling of this compound.

References

Application Notes and Protocols for the Use of DMT-dG(ib) Phosphoramidite in DNA Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutic development and the construction of high-diversity DNA libraries. The phosphoramidite (B1245037) method stands as the gold standard for this process, offering high coupling efficiency and reliability.[1] Central to this methodology are the phosphoramidite monomers, including DMT-dG(ib) Phosphoramidite, which serves as the building block for incorporating deoxyguanosine into a growing DNA chain.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of DNA libraries. The isobutyryl (ib) protecting group for the exocyclic amine of guanine (B1146940) is a robust and widely used standard, offering reliable performance in automated high-throughput synthesis.[2] Understanding the characteristics of this reagent and adhering to optimized protocols are critical for maximizing synthesis fidelity and the quality of the resulting DNA libraries.

Chemical Properties and Structure

This compound, chemically known as N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a modified nucleoside designed for solid-phase DNA synthesis. Its key structural features include:

  • A 5'-DMT (Dimethoxytrityl) group: This bulky acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization and enabling controlled, stepwise addition of nucleotides. Its removal in a mild acidic step allows for the subsequent coupling reaction.[3]

  • An N2-isobutyryl (ib) protecting group: This group shields the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle. The 'ib' group is removed during the final deprotection step.[2]

  • A 3'-phosphoramidite moiety: This reactive group, protected by a β-cyanoethyl group, facilitates the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator.[3]

Performance Data in DNA Synthesis

The quality of a synthesized DNA library is directly dependent on the efficiency of each step in the oligonucleotide synthesis cycle. High coupling efficiency is paramount to ensure that the majority of growing chains are extended at each step, minimizing the accumulation of deletion mutations (n-1 sequences).

ParameterTypical ValueSignificance in DNA Library Synthesis
Purity of this compound >98% (HPLC)High purity of the starting material is essential to prevent the incorporation of impurities into the synthesized oligonucleotides, ensuring the fidelity of the library.
Average Coupling Efficiency >99%A high coupling efficiency is critical for the synthesis of full-length oligonucleotides, which is especially important for the functional integrity of DNA libraries. Even a small decrease in efficiency can significantly reduce the yield of the desired product, particularly for longer sequences.[4][5]
Solution Stability Stable in anhydrous acetonitrile (B52724)The stability of the phosphoramidite in the synthesizer's solvent is crucial for consistent performance during high-throughput synthesis runs required for library creation. Degradation can lead to lower coupling efficiencies.[6]

A study has shown a direct correlation between coupling efficiency and the final yield and purity of the synthesized oligonucleotides. Higher coupling efficiencies lead to significantly better outcomes, which is a critical consideration for the generation of high-quality DNA libraries.[7]

Average Coupling EfficiencyResulting Purity (OD260/280)Resulting Yield
99.97%1.852456 ng/µl
99.95%1.842440 ng/µl
68%1.14468 ng/µl
42%1.12365 ng/µl

Table adapted from a study on the effect of coupling efficiency on oligonucleotide yield and purity.[7]

Experimental Protocols

Automated Solid-Phase DNA Synthesis

This protocol outlines the standard steps for oligonucleotide synthesis on an automated DNA synthesizer using this compound.

Materials:

  • This compound

  • Other DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)

  • Anhydrous acetonitrile (synthesis grade)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)

  • Capping Solution A (e.g., Acetic Anhydride in THF/Lutidine)

  • Capping Solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA synthesizer

Protocol:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M).

    • Install all reagent bottles on the automated DNA synthesizer according to the manufacturer's instructions.

    • Pack the synthesis column with the appropriate amount of CPG solid support.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps.[8][]

    a. Step 1: Detritylation (Deblocking)

    • The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating it with the deblocking solution.
    • The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be used to monitor the coupling efficiency of the previous cycle.[5]

    b. Step 2: Coupling

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.
    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[5]

    c. Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups (failure sequences) from further elongation, they are acetylated using the capping solutions. This ensures that the final product contains a higher proportion of full-length oligonucleotides.[4]

    d. Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the addition of the oxidizer solution.[4]

  • Iteration: The four-step cycle is repeated for each subsequent nucleotide in the desired sequence of the DNA library.

  • Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on ("DMT-on") to facilitate purification by reverse-phase HPLC.

Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.

Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521):

Materials:

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven

Protocol:

  • Cleavage from Support:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial (e.g., 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.

  • Base and Phosphate Deprotection:

    • After cleavage, heat the sealed vial containing the oligonucleotide and ammonium hydroxide. The time and temperature depend on the protecting groups used. For standard protecting groups including dG(ib), the following conditions are recommended:

      • 55°C for 8-16 hours.[10]

      • Alternatively, for faster deprotection, 65°C for 2 hours can be used.[11]

  • Work-up:

    • After heating, cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

    • Resuspend the deprotected oligonucleotide in an appropriate buffer or sterile water for downstream applications.

UltraFAST Deprotection using AMA:

For more rapid deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used. This method is compatible with the dG(ib) protecting group.[11][12]

Materials:

  • AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Heating block or oven

Protocol:

  • Cleavage from Support:

    • Transfer the CPG support to a screw-cap vial.

    • Add AMA solution to the vial.

    • Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.

  • Base and Phosphate Deprotection:

    • After cleavage, heat the sealed vial. The following conditions are effective for deprotection with AMA:

      • 65°C for 5-10 minutes.[11][12]

      • 55°C for 10 minutes.[11]

      • 37°C for 30 minutes.[11]

      • Room temperature for 2 hours.[11]

  • Work-up:

    • Follow the same work-up procedure as for the standard ammonium hydroxide deprotection.

Visualizations

Automated DNA Synthesis Workflow

DNA_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle cluster_post Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with This compound detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Nucleotide Addition oxidation->next_cycle cleavage Cleavage from Solid Support next_cycle->cleavage After Final Cycle deprotection Deprotection of Bases & Phosphates cleavage->deprotection purification Purification of DNA Library deprotection->purification final_product Final DNA Library purification->final_product

Caption: Automated DNA synthesis and post-processing workflow.

Logic of Protecting Groups in Phosphoramidite Synthesis

Protecting_Groups Phosphoramidite This compound 5'-DMT Guanine (N2-ib) 3'-Phosphoramidite (β-cyanoethyl) DMT 5'-DMT Group (Dimethoxytrityl) Phosphoramidite:f0->DMT ib N2-ib Group (isobutyryl) Phosphoramidite:f1->ib cyanoethyl β-cyanoethyl Group Phosphoramidite:f2->cyanoethyl Purpose_DMT Function: Protects 5'-OH. Removal: Mild Acid (Detritylation Step). DMT->Purpose_DMT Purpose_ib Function: Protects Guanine exocyclic amine. Removal: Base (Final Deprotection). ib->Purpose_ib Purpose_cyanoethyl Function: Protects phosphite. Removal: Base (Final Deprotection). cyanoethyl->Purpose_cyanoethyl

Caption: Role of protecting groups in this compound.

Conclusion

This compound is a reliable and effective reagent for the synthesis of high-quality DNA libraries. Its standard protecting group chemistry is well-established and compatible with a variety of automated synthesis and deprotection protocols. By understanding the critical parameters of synthesis, particularly coupling efficiency, and adhering to optimized protocols, researchers can successfully generate diverse and high-fidelity DNA libraries for a wide range of applications in research and drug development.

References

Synthesis of Modified Oligonucleotides Using DMT-dG(ib) Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to fundamental research. The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its high coupling efficiency and amenability to automation.[1][2] A key component in this synthetic strategy is the use of protecting groups on the nucleoside phosphoramidites to prevent unwanted side reactions.

This document provides detailed application notes and protocols for the synthesis of modified oligonucleotides utilizing 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite. The isobutyryl (ib) group serves as a protecting group for the exocyclic amine of deoxyguanosine, offering a balance of stability during the synthesis cycles and efficient removal during the final deprotection step.

These guidelines are designed to assist researchers in achieving high-yield and high-purity synthesis of oligonucleotides containing the dG(ib) modification, a standard component in the synthesis of DNA.

Data Presentation

The following tables summarize quantitative data related to the performance of this compound in oligonucleotide synthesis.

Table 1: Coupling Efficiency

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. While specific coupling efficiencies can vary slightly based on the synthesizer, reagents, and protocols used, this compound consistently demonstrates high coupling efficiencies.

PhosphoramiditeAverage Coupling Efficiency per StepReference
This compound>99%[3][4]

Note: A high coupling efficiency is crucial, as a seemingly small decrease can significantly impact the yield of longer oligonucleotides. For example, with a 99% average coupling efficiency, the yield of a 20-mer would be approximately 82%, while at 98%, the yield drops to roughly 67%.[5][6]

Table 2: Comparison of Deprotection Conditions

The choice of deprotection conditions is critical for the efficient removal of the isobutyryl protecting group while minimizing degradation of the synthesized oligonucleotide. The following table outlines common deprotection strategies.

Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C8 hoursStandard deprotection condition for dG(ib).
Concentrated Ammonium HydroxideRoom Temperature24 hoursA milder option, suitable for some sensitive modifications.
AMA (Ammonium hydroxide/40% Methylamine 1:1)65°C10 minutes"UltraFAST" deprotection. Cleavage from support is typically 5 minutes at room temperature.[7]
AMA (Ammonium hydroxide/40% Methylamine 1:1)Room Temperature30 minutesMilder "UltraFAST" condition.

Table 3: Expected Purity Levels by Purification Method

Post-synthesis purification is essential to remove truncated sequences (n-1, n-2, etc.) and other impurities. The final purity is highly dependent on the chosen purification method.

Purification MethodExpected Purity of Full-Length OligonucleotideBest Suited For
DesaltingVariable (removes salts and some small molecules)Short primers (<35 bases) for non-critical applications like PCR.[5]
Reverse-Phase Cartridge80-90%Oligonucleotides up to 50 bases.
Reverse-Phase HPLC (RP-HPLC)>90%Most oligonucleotides, especially those with hydrophobic modifications. Purity and resolution can decrease for oligonucleotides longer than 50-60 bases.[8][9]
Anion-Exchange HPLC (AEX-HPLC)>95%Oligonucleotides up to 40-50 bases. Separation is based on charge (length).[5]
Polyacrylamide Gel Electrophoresis (PAGE)>95-99%High-purity applications and for oligonucleotides longer than 60 bases.[5]

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis (Automated)

This protocol outlines the standard steps in automated solid-phase oligonucleotide synthesis using the phosphoramidite method.

Materials:

  • This compound and other required phosphoramidites (dA(bz), dC(bz), T)

  • Anhydrous Acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.25 M Dicyanoimidazole (DCI) in Acetonitrile)

  • Capping Solution A (e.g., Acetic Anhydride in THF/Lutidine)

  • Capping Solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Procedure:

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.[1]

  • Preparation:

    • Dissolve phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Install all reagent bottles on the automated synthesizer according to the manufacturer's instructions.

    • Program the desired oligonucleotide sequence into the synthesizer.

  • Synthesis Cycle:

    • Step 1: Detritylation (Deblocking)

      • The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support by treating with the deblocking solution. The resulting orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

    • Step 2: Coupling

      • The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the elongation of failure sequences (n-1) in subsequent cycles.

    • Step 4: Oxidation

  • Chain Elongation:

    • The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Final Detritylation (Optional - "DMT-off"):

    • For applications not requiring "DMT-on" purification, a final detritylation step is performed to remove the DMT group from the 5'-terminus of the full-length oligonucleotide.

II. Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • Concentrated Ammonium Hydroxide or AMA (Ammonium hydroxide/40% Methylamine 1:1)

  • Sealed, screw-cap vials

  • Heating block or oven

Procedure (Standard Deprotection):

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmole synthesis).

  • Seal the vial tightly.

  • Incubate at 55°C for 8 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the CPG with nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Procedure (UltraFAST Deprotection):

  • Transfer the CPG support to a screw-cap vial.

  • Add AMA solution (typically 1-2 mL for a 1 µmole synthesis).

  • Seal the vial tightly.

  • Incubate at 65°C for 10 minutes.[7]

  • Follow steps 5-8 from the standard deprotection protocol.

III. Purification

This protocol provides a general guideline for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of the synthesized oligonucleotide.

Materials:

  • Crude, deprotected oligonucleotide

  • RP-HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure ("DMT-on" Purification):

  • Resuspend the crude, deprotected oligonucleotide (with the 5'-DMT group intact) in Mobile Phase A.

  • Inject the sample onto the RP-HPLC system.

  • Elute the oligonucleotide using a gradient of Mobile Phase B. The hydrophobic DMT group will cause the full-length oligonucleotide to be retained longer than the "DMT-off" failure sequences.

  • Collect the peak corresponding to the DMT-on product.

  • Dry the collected fraction in a vacuum concentrator.

  • To remove the DMT group, resuspend the dried oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes.

  • Neutralize with a suitable base (e.g., triethylamine) and desalt using a desalting column or ethanol (B145695) precipitation.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Cycle Start Start Cycle (Support-Bound Oligo) Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add DMT-dG(ib)) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Elongated Oligo Oxidation->End End->Start Repeat for next base Experimental_Workflow cluster_process Overall Experimental Workflow Synthesis 1. Automated Synthesis (Phosphoramidite Chemistry) Cleavage 2. Cleavage & Deprotection (e.g., NH4OH or AMA) Synthesis->Cleavage Purification 3. Purification (e.g., RP-HPLC) Cleavage->Purification QC 4. Quality Control (Mass Spec, CE/HPLC) Purification->QC Final Pure Modified Oligonucleotide QC->Final

References

Deprotection of Oligonucleotides Containing N2-isobutyryl-2'-deoxyguanosine (dG(ib)): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobutyryl (iBu) group is a commonly used protecting group for the exocyclic amine of 2'-deoxyguanosine (B1662781) (dG) in automated oligonucleotide synthesis. Its removal, or deprotection, is a critical final step to yield a functional oligonucleotide. The choice of deprotection method is crucial as it can significantly impact the purity, yield, and integrity of the final product. Incomplete removal of the iBu group can lead to oligonucleotides with impaired hybridization properties and biological activity.

This document provides detailed application notes and protocols for the most common methods used for the deprotection of oligonucleotides containing dG(ib). It includes a comparison of different deprotection strategies, protocols for their implementation, and a discussion of potential side reactions.

Deprotection Methods: A Comparative Overview

Several methods are available for the deprotection of oligonucleotides containing dG(ib), each with its own advantages and disadvantages in terms of speed, mildness, and potential for side reactions. The most common methods are:

  • Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521): The traditional and most widely used method.

  • Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine): A significantly faster alternative to standard ammonium hydroxide treatment.

  • Ammonia-Free Deprotection: A specialized method for oligonucleotides that are sensitive to ammonia.

The selection of the appropriate deprotection strategy depends on several factors, including the presence of other sensitive modifications in the oligonucleotide, the desired turnaround time, and the scale of the synthesis.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes the key parameters for the different deprotection methods for oligonucleotides containing dG(ib). While direct quantitative comparisons of purity and yield are not extensively published in a side-by-side format, this table provides a qualitative and semi-quantitative overview based on available data and established knowledge in the field.[1][2][3][4][5][6][7]

Parameter Standard (Ammonium Hydroxide) Fast (AMA) Ammonia-Free (LiOH/TEA/MeOH)
Reagents Concentrated Ammonium Hydroxide (28-30%)Ammonium Hydroxide / 40% Methylamine (B109427) (1:1, v/v)0.5 M Lithium Hydroxide (aq), 3.5 M Triethylamine (B128534) in Methanol (B129727)
Temperature 55°C65°C75°C
Time 8 - 16 hours10 - 15 minutes60 minutes
Relative Speed SlowVery FastFast
Mildness StandardHarsher (more basic)Mild (ammonia-free)
Key Advantage Well-established, reliableSignificant time savingsAvoids ammonia, good for sensitive oligos
Key Disadvantage Very slowPotential for side reactions with certain protecting groups (e.g., Bz-dC)Less common, requires specific reagents
Reported Purity High, dependent on synthesis qualityHigh, comparable to standard with correct protecting groupsHigh
Reported Yield GoodOften reported to be higher than standard methods for some applicationsGood

Note on Purity and Yield: The final purity and yield of an oligonucleotide are influenced by numerous factors beyond the deprotection step, including the efficiency of the synthesis cycles and the chosen purification method (e.g., HPLC, PAGE). The values in this table represent general expectations for the deprotection step itself.

Experimental Protocols

The following sections provide detailed protocols for each of the discussed deprotection methods.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is the traditional method for deprotecting oligonucleotides containing standard protecting groups, including dG(ib).

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Ensure the solid support is fully submerged in the ammonium hydroxide solution.

  • Seal the vial tightly.

  • Place the vial in a heating block or oven set to 55°C.

  • Incubate for 8 to 16 hours to ensure complete cleavage from the support and deprotection of the exocyclic amines.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • To remove the ammonia, either heat the open tube at 65°C in a heating block within a fume hood until the solution is evaporated, or use a SpeedVac.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Protocol 2: Fast Deprotection with AMA

This protocol utilizes a mixture of ammonium hydroxide and methylamine (AMA) to achieve rapid deprotection.[6][7] Crucially, this method requires the use of acetyl-protected deoxycytidine (dC(Ac)) instead of benzoyl-protected deoxycytidine (dC(Bz)) to avoid a common side reaction.

Materials:

  • Oligonucleotide synthesized on a solid support (using dC(Ac) phosphoramidite)

  • Ammonium hydroxide (28-30%)

  • 40% aqueous methylamine solution

  • Screw-cap vials

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Prepare the AMA reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine solution (1:1, v/v). Prepare this solution fresh before use.

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly.

  • Place the vial in a heating block preheated to 65°C.

  • Incubate for 10-15 minutes.

  • After incubation, immediately cool the vial on ice.

  • Carefully open the vial in a fume hood.

  • Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the solution to dryness using a SpeedVac.

  • Resuspend the oligonucleotide pellet in buffer or sterile water.

Protocol 3: Ammonia-Free Deprotection

This protocol is designed for oligonucleotides that are sensitive to the harsh basic conditions of ammonia-containing reagents.[3][4]

Materials:

  • Oligonucleotide synthesized on a solid support

  • 0.5 M Lithium Hydroxide (LiOH) aqueous solution

  • 3.5 M Triethylamine (TEA) in Methanol (MeOH)

  • Glacial acetic acid

  • Microcentrifuge tubes

  • Heating block

  • Centrifuge

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.

  • Add 30 µL of 0.5 M aqueous lithium hydroxide to the tube.

  • Add 300 µL of 3.5 M triethylamine in methanol to the tube.

  • Vortex briefly to mix.

  • Incubate the mixture at 75°C for 60 minutes in a heating block.

  • After incubation, chill the reaction mixture at -20°C for 5 minutes.

  • Carefully add 75 µL of glacial acetic acid to neutralize the solution.

  • Vortex briefly.

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The resulting solution of triethylammonium (B8662869) acetate (B1210297) can often be used directly for downstream applications or purified further.

Potential Side Reactions and Mitigation Strategies

The deprotection step can sometimes lead to unwanted side reactions that compromise the quality of the final oligonucleotide product.

  • Incomplete Deprotection: The most common issue, especially with the standard ammonium hydroxide method if the incubation time is too short or the temperature is too low. This results in the persistence of the isobutyryl group on dG, which can be detected by mass spectrometry.

    • Mitigation: Ensure adequate deprotection time and temperature as specified in the protocols. For longer or G-rich sequences, extending the incubation time for the standard method may be necessary.

  • Transamination of dC(Bz) with AMA: When using AMA for deprotection, the methylamine can react with benzoyl-protected deoxycytidine (dC(Bz)) to form N4-methyl-deoxycytidine, a modified base.[6]

    • Mitigation: This side reaction can be completely avoided by using acetyl-protected deoxycytidine (dC(Ac)) during oligonucleotide synthesis when planning to use AMA for deprotection.[4]

  • Base Modification: Although less common with standard procedures, prolonged exposure to harsh basic conditions at elevated temperatures can potentially lead to other base modifications.

    • Mitigation: Adhere to the recommended deprotection times and temperatures. For highly sensitive oligonucleotides, consider using milder deprotection conditions or alternative protecting groups.

Visualizations

Chemical Transformation of dG(ib) Deprotection

Caption: Chemical conversion of dG(ib) to dG.

Experimental Workflow for Oligonucleotide Deprotection

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_workup Work-up cluster_analysis Analysis & Purification start Synthesized Oligo on Solid Support add_reagent Add Deprotection Reagent (NH4OH, AMA, or Ammonia-Free) start->add_reagent incubate Incubate at Specific Temperature and Time add_reagent->incubate cool_neutralize Cool and/or Neutralize incubate->cool_neutralize separate Separate Oligo from Solid Support cool_neutralize->separate evaporate Evaporate to Dryness separate->evaporate resuspend Resuspend in Buffer/Water evaporate->resuspend quantify Quantify (UV-Vis) resuspend->quantify analyze Analyze Purity (HPLC/PAGE/MS) quantify->analyze purify Purify (Optional) analyze->purify end Purified Deprotected Oligonucleotide analyze->end If purification is not required purify->end

Caption: General workflow for oligonucleotide deprotection.

Decision Logic for Choosing a Deprotection Method

Deprotection_Decision start Start: Need to deprotect oligonucleotide with dG(ib) sensitive_mods Does the oligo contain sensitive modifications? start->sensitive_mods fast_turnaround Is fast turnaround time critical? sensitive_mods->fast_turnaround No ammonia_free_method Use Ammonia-Free Method sensitive_mods->ammonia_free_method Yes standard_method Use Standard Ammonium Hydroxide Method fast_turnaround->standard_method No ama_method Use Fast (AMA) Method (ensure dC(Ac) was used) fast_turnaround->ama_method Yes

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols for DMT-dG(ib) Phosphoramidite in Therapeutic Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite) in the manufacturing of therapeutic oligonucleotides. Detailed protocols for solid-phase synthesis, cleavage, deprotection, and quality control are provided, along with data on the performance and stability of this critical raw material.

Introduction to DMT-dG(ib) Phosphoramidite (B1245037)

This compound is a crucial building block in the chemical synthesis of DNA-based therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNA molecules. It is a protected form of deoxyguanosine, designed for use in the highly efficient and automated phosphoramidite solid-phase synthesis method.[1] The key protecting groups are:

  • 5'-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function, preventing self-polymerization and enabling stepwise addition of nucleotides. Its cleavage releases a colored cation, allowing for real-time monitoring of coupling efficiency.[2]

  • N2-isobutyryl (ib): A base-labile group that protects the exocyclic amine of the guanine (B1146940) base, preventing side reactions during synthesis.[3]

  • 3'-Phosphoramidite and Cyanoethyl group: The phosphoramidite moiety at the 3'-position is activated for coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphorus and is removed during the final deprotection steps.

The choice of the isobutyryl protecting group for guanine represents a balance between stability during synthesis and the ability to be removed under standard deprotection conditions.[3]

Performance and Stability of this compound

The performance of this compound is critical for the yield and purity of the final therapeutic oligonucleotide. Key performance indicators include coupling efficiency and stability.

Table 1: Typical Performance Characteristics of this compound

ParameterTypical Value/CharacteristicNotes
Coupling Efficiency >99%Per step, under optimized conditions. High coupling efficiency is crucial to minimize the formation of n-1 shortmer impurities.[4]
Solution Stability (in Acetonitrile) ModeratedG phosphoramidites are generally the least stable of the four standard deoxynucleoside phosphoramidites in acetonitrile (B52724) solution.[5][6]
Storage (Solid) -20°C under inert atmosphereLong-term storage as a dry powder is recommended to prevent degradation.
Deprotection Conditions StandardThe isobutyryl group can be removed with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3][7]

Table 2: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT Phosphoramidite~2%
DMT-dC(bz) Phosphoramidite~2%
DMT-dA(bz) Phosphoramidite~6%
This compound ~39%

Source: Adapted from Krotz, A. H., et al. (2004). Nucleosides, Nucleotides & Nucleic Acids.[5][6] This data highlights the lower stability of dG phosphoramidites in solution, emphasizing the need for fresh solutions for synthesis.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound is performed on an automated solid-phase synthesizer. The process consists of a repeated four-step cycle for each nucleotide addition.[1][8]

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (Acidic Deprotection) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Phosphite (B83602) Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate (B84403) Triester

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Synthesis Cycle

StepReagents and SolventsTypical TimePurpose
1. Detritylation 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-120 secondsRemoves the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction.[2]
2. Coupling This compound (0.1 M in Acetonitrile), Activator (e.g., 0.45 M Ethylthiotetrazole in Acetonitrile)90-180 secondsCouples the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.[]
3. Capping Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF), Capping Reagent B (e.g., N-Methylimidazole/THF)30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion impurities.
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsOxidizes the unstable phosphite triester linkage to a stable phosphate triester.[2]
Cleavage and Deprotection

After the desired sequence is synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Protocol 2: Standard Cleavage and Deprotection

  • Cleavage from Solid Support:

    • Treat the solid support with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into solution.

  • Base and Phosphate Deprotection:

    • Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours. This removes the isobutyryl group from guanine, the benzoyl groups from adenine (B156593) and cytosine, and the cyanoethyl groups from the phosphate backbone.[3]

    • Alternatively, for faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v) can be used at 65°C for 10-15 minutes.[7]

Cleavage_Deprotection_Workflow start Synthesized Oligonucleotide (on solid support, fully protected) cleavage Cleavage (Ammonium Hydroxide, RT) start->cleavage deprotection Deprotection (Ammonium Hydroxide, 55°C or AMA, 65°C) cleavage->deprotection end Crude Oligonucleotide (in solution, deprotected) deprotection->end

Figure 2: Workflow for cleavage and deprotection of the synthesized oligonucleotide.

Quality Control of the Final Oligonucleotide

Rigorous quality control is essential to ensure the purity, identity, and safety of therapeutic oligonucleotides.

Table 3: Key Quality Control Assays for Therapeutic Oligonucleotides

AssayMethodPurposeAcceptance Criteria (Typical)
Purity Ion-Exchange HPLC (IEX-HPLC), Reversed-Phase HPLC (RP-HPLC)To quantify the percentage of the full-length product and identify impurities such as n-1, n+1, and other modified species.≥ 90% full-length product
Identity Mass Spectrometry (e.g., ESI-MS)To confirm the molecular weight of the synthesized oligonucleotide.Observed mass within ± 0.1% of the calculated mass
Sequence Tandem Mass Spectrometry (MS/MS) or Sanger SequencingTo verify the correct nucleotide sequence.100% sequence identity
Appearance Visual InspectionTo ensure the final product is a white to off-white lyophilized powder.Conforms to specification
Endotoxin Limulus Amebocyte Lysate (LAL) TestTo quantify the level of bacterial endotoxins.≤ 0.25 EU/mg

Mechanism of Action: RNase H-Mediated Degradation of mRNA

Many therapeutic antisense oligonucleotides synthesized using this compound function by targeting a specific messenger RNA (mRNA) and inducing its degradation via the cellular enzyme Ribonuclease H (RNase H).[10][11]

RNaseH_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription DNA DNA pre-mRNA pre-mRNA DNA->pre-mRNA Transcription mRNA mRNA pre-mRNA->mRNA Splicing mRNA_out mRNA Hybrid mRNA-ASO Hybrid mRNA_out->Hybrid ASO Antisense Oligonucleotide (ASO) ASO->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments Degraded Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

Figure 3: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.

The mechanism involves the following steps:

  • The antisense oligonucleotide enters the cell and binds to its complementary target mRNA sequence in the cytoplasm or nucleus.

  • This binding forms a DNA-RNA hybrid duplex.[10]

  • The cellular enzyme RNase H recognizes this hybrid structure and specifically cleaves the RNA strand.[11]

  • The cleavage of the mRNA leads to its degradation by cellular exonucleases.

  • The degradation of the target mRNA prevents its translation into a functional protein, thereby achieving the desired therapeutic effect.

Conclusion

This compound is a well-established and reliable reagent for the manufacture of therapeutic oligonucleotides. While it exhibits lower stability in solution compared to other phosphoramidites, careful handling and the use of fresh reagents enable the synthesis of high-purity oligonucleotides with high coupling efficiencies. The standard deprotection protocols are effective for removing the isobutyryl protecting group, and the resulting oligonucleotides are suitable for a range of therapeutic applications, including those that rely on the RNase H mechanism of action. Adherence to detailed protocols and rigorous quality control are paramount to ensure the safety and efficacy of the final drug product.

References

Application Notes and Protocols for Solid-Phase Synthesis using DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology, enabling the creation of custom DNA and RNA sequences for a vast array of applications, including PCR primers, gene synthesis, and therapeutic oligonucleotides. The phosphoramidite (B1245037) method is the most widely used chemistry for this process, prized for its high efficiency and amenability to automation.[1][2] This document provides detailed application notes and protocols for the solid-phase synthesis cycle utilizing 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite.

The isobutyryl (ib) group serves as a protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions during the synthesis cycle.[2] The dimethoxytrityl (DMT) group protects the 5'-hydroxyl terminus, and its removal is a key step that allows for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3] The efficiency of each synthesis cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual coupling step.[4]

Solid-Phase Synthesis Cycle Overview

The synthesis of an oligonucleotide on a solid support is a cyclical process, with each cycle consisting of four main chemical reactions: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide to be added to the growing chain.

Diagram: Solid-Phase Synthesis Cycle

Solid_Phase_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End Cleavage & Deprotection Oxidation->End Final Cycle Repeat Repeat for each nucleotide Start Start with Support-Bound Nucleoside Start->Deblocking Repeat->Deblocking Next Cycle Overall_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Post-Synthesis Processing Start_Synthesis Start with 3'-most Nucleoside on CPG Synthesis_Cycle Repetitive Synthesis Cycles (Deblocking, Coupling, Capping, Oxidation) Start_Synthesis->Synthesis_Cycle End_Synthesis Full-Length Protected Oligonucleotide on CPG Synthesis_Cycle->End_Synthesis Cleavage Cleavage from CPG (Ammonium Hydroxide, RT) End_Synthesis->Cleavage Deprotection Deprotection of Base and Phosphate Groups (Ammonium Hydroxide, 55°C) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DMT-dG(ib) Phosphoramidite (B1245037)

Welcome to the technical support center for DMT-dG(ib) Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotide synthesis?

This compound is a protected form of the deoxyguanosine nucleotide. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the isobutyryl (ib) group protects the exocyclic amine of the guanine (B1146940) base. This protection scheme is essential for the phosphoramidite method of DNA synthesis, allowing for the controlled, stepwise addition of nucleotides to a growing oligonucleotide chain.[1][2]

Q2: Why is low coupling efficiency a common problem with this compound?

Guanosine phosphoramidites, including DMT-dG(ib), are known to be the least stable of the four standard DNA phosphoramidites.[3][4][5] They are particularly susceptible to degradation, especially through hydrolysis, which is often autocatalyzed.[3][5] This inherent instability can lead to a higher concentration of impurities and a lower concentration of the active phosphoramidite, resulting in decreased coupling efficiency.[3][6]

Q3: How does moisture impact the coupling efficiency of this compound?

Moisture is a primary cause of low coupling efficiency for all phosphoramidites, but its effect is pronounced with the more sensitive dG amidites.[6][7][8] Water can hydrolyze the phosphoramidite to its H-phosphonate derivative, rendering it inactive for coupling.[5][9] Additionally, water can react with the activated phosphoramidite intermediate, competing with the 5'-hydroxyl of the growing oligonucleotide chain and terminating chain extension.[6][9]

Q4: Can the choice of activator influence the coupling of this compound?

Yes, the activator is crucial. While activators like 1H-tetrazole and its derivatives are necessary to protonate the phosphoramidite for the coupling reaction, their acidic nature can also lead to side reactions.[9][10][11] Specifically with dG phosphoramidites, the activator can cause premature removal of the 5'-DMT protecting group, leading to the formation of a GG dimer and its subsequent incorporation, resulting in an n+1 impurity.[9]

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency with this compound can manifest as a significant drop in the trityl cation signal during synthesis monitoring. Below are common causes and actionable solutions.

Issue 1: Reagent Quality and Handling
Potential Cause Recommended Action Supporting Data/Rationale
This compound Degradation Use fresh, high-quality phosphoramidite. Store as a dry powder at -20°C under an inert atmosphere.[8] Prepare solutions fresh for each synthesis run.dG phosphoramidite is the least stable in solution, with purity potentially dropping by 39% after five weeks at room temperature.[3][4]
Moisture Contamination in Reagents Use anhydrous acetonitrile (B52724) (ACN) with a water content of ≤15 ppm.[6][9] Purchase septum-sealed bottles of ACN and use a fresh bottle for new monomer solutions.[9] Consider adding molecular sieves to solvent bottles on the synthesizer.[6]Moisture hydrolyzes phosphoramidites and competes with the coupling reaction, directly reducing efficiency.[6][7][9]
Degraded Activator Solution Prepare fresh activator solution. An old or improperly prepared activator can lead to poor activation and low coupling efficiency.[12]The activator is critical for protonating the phosphoramidite to create the reactive intermediate.[]
Issue 2: Suboptimal Synthesis Protocol
Potential Cause Recommended Action Supporting Data/Rationale
Insufficient Coupling Time Increase the coupling time for dG phosphoramidite. Purines (A and G) are bulkier and may require longer coupling times than pyrimidines.[]Incomplete reactions due to short coupling times are a common cause of low efficiency, especially for sterically hindered amidites.[12]
Incorrect Reagent Concentrations Verify the concentrations of the phosphoramidite and activator solutions. Incorrect concentrations can reduce the reaction rate and efficiency.[12]Optimal reaction kinetics depend on the correct stoichiometry of reactants.
Issue 3: Synthesizer and Fluidics Problems
Potential Cause Recommended Action Supporting Data/Rationale
Leaks in Reagent Lines Perform a thorough inspection of the synthesizer for any leaks, which can lead to a loss of pressure and incomplete reagent delivery.[7][12]Consistent and accurate reagent delivery to the synthesis column is essential for high coupling efficiency.
Blocked Lines or Valves Ensure all lines and valves are clean and not blocked. Clogged fluidics can prevent reagents from reaching the column in the correct amounts.[7][12]Blockages can lead to insufficient delivery of the phosphoramidite or activator.
Synthesizer Not Fully Anhydrous If a synthesizer has been idle, the first few synthesis runs may show lower quality. The system will become drier with use, improving coupling efficiency.[9]It takes time for the fluidics of a synthesizer to become fully anhydrous, especially after periods of inactivity.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical for achieving high coupling efficiency.

Objective: To ensure the acetonitrile used in oligonucleotide synthesis has a minimal water content.

Methodology:

  • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (e.g., <30 ppm).

  • To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) immediately before being used on the synthesizer.[8]

  • Alternatively, add activated molecular sieves directly to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[8]

  • Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture from the air.[8]

Protocol 2: Quality Control of this compound Solution

Objective: To assess the purity of the dissolved phosphoramidite before synthesis.

Methodology:

  • Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder. When dissolved, the solution should be clear. Clumping or discoloration can indicate degradation.[8]

  • ³¹P NMR Spectroscopy: This is a definitive method to check the purity of a phosphoramidite solution.

    • Prepare a sample by dissolving the phosphoramidite in an appropriate deuterated solvent (e.g., acetonitrile-d3).

    • Acquire a ³¹P NMR spectrum. The active phosphoramidite should show a characteristic singlet peak.

    • The presence of other peaks, particularly in the phosphonate (B1237965) region, indicates degradation products.[8]

  • HPLC Analysis: HPLC can be used to identify and quantify impurities.[8] A reversed-phase HPLC method can separate the intact phosphoramidite from its hydrolysis products and other impurities.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_protocol Protocol Optimization cluster_instrument Instrument Maintenance start Low dG Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_check Step 2: Review Synthesis Protocol reagent_check->protocol_check Reagents OK amidite_quality Check Amidite Quality (Fresh lot, proper storage) reagent_check->amidite_quality instrument_check Step 3: Inspect Synthesizer protocol_check->instrument_check Protocol OK coupling_time Increase Coupling Time protocol_check->coupling_time solution Coupling Efficiency Restored instrument_check->solution Instrument OK leak_check Check for Leaks instrument_check->leak_check solvent_quality Ensure Anhydrous Solvents (ACN <15 ppm H2O) amidite_quality->solvent_quality activator_quality Use Fresh Activator solvent_quality->activator_quality activator_quality->solution Issue Resolved concentration Verify Reagent Concentrations coupling_time->concentration concentration->solution Issue Resolved blockage_check Inspect for Blockages leak_check->blockage_check dryness_check Ensure System is Dry blockage_check->dryness_check dryness_check->solution Issue Resolved

Caption: A logical workflow for troubleshooting low coupling efficiency.

Oligo_Synthesis_Cycle deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid. coupling 2. Coupling Activated dG(ib) phosphoramidite is added. deblocking->coupling Exposes 5'-OH capping 3. Capping Unreacted 5'-OH groups are acetylated. coupling->capping oxidation 4. Oxidation Phosphite triester is oxidized to phosphate (B84403) triester. capping->oxidation oxidation->deblocking Cycle Repeats for Next Nucleotide

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

References

Technical Support Center: Optimizing Activator Concentration for DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize activator concentration for the synthesis of oligonucleotides using DMT-dG(ib) phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite chemistry?

In oligonucleotide synthesis using the phosphoramidite method, the activator plays a crucial role in the coupling step.[1][2] It is a weak acid that protonates the nitrogen atom of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[3] This reaction forms a phosphite (B83602) triester linkage, extending the oligonucleotide chain by one nucleotide.[1][2] The activator essentially catalyzes the condensation reaction between the phosphoramidite and the growing oligonucleotide chain.[1][2]

Q2: How does activator concentration impact the coupling efficiency of DMT-dG(ib)?

Activator concentration is a critical parameter that directly influences the rate and efficiency of the coupling reaction. An optimal concentration ensures rapid and complete activation of the phosphoramidite, leading to high coupling efficiencies, typically above 99%.[4] Insufficient activator concentration can result in slow or incomplete activation, leading to lower yields of the desired full-length oligonucleotide. Conversely, an excessively high concentration of a highly acidic activator can lead to side reactions, such as detritylation (premature removal of the DMT protecting group), which can result in the incorporation of additional nucleotides and the formation of n+1 impurities.[1][2][3]

Q3: What are common activators used with DMT-dG(ib) phosphoramidite, and how do they differ?

Several activators are commercially available for phosphoramidite chemistry, each with distinct properties. Some common examples include:

  • 1H-Tetrazole: Historically a standard activator, but it has limited solubility in acetonitrile (B52724), which can lead to precipitation and clog fluidic lines in automated synthesizers.[3]

  • 5-Ethylthio-1H-tetrazole (ETT): A more acidic and more soluble alternative to 1H-Tetrazole, offering faster reaction kinetics.

  • 4,5-Dicyanoimidazole (DCI): Less acidic than tetrazole-based activators but highly nucleophilic.[3] Its higher solubility in acetonitrile makes it suitable for high-throughput synthesis.[3]

  • 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole: A highly efficient activator that can be used at lower concentrations and with shorter coupling times.[1][2]

The choice of activator depends on the specific requirements of the synthesis, including the scale, the sequence, and the desired purity of the final oligonucleotide.

Q4: What are the signs of suboptimal activator concentration during oligonucleotide synthesis?

Suboptimal activator concentration can manifest in several ways:

  • Low Coupling Efficiency: This is the most direct indicator. It can be assessed by trityl monitoring, where a less intense colorimetric signal upon detritylation suggests incomplete coupling in the previous cycle.

  • Presence of (n-1) Shortmers: Analysis of the crude oligonucleotide product by HPLC or mass spectrometry will show a significant peak corresponding to the species missing one nucleotide, indicating a failure in coupling.

  • Formation of n+1 Impurities: If the activator is too acidic or its concentration is too high, it may cause premature detritylation, leading to the addition of an extra nucleotide and the appearance of n+1 peaks in the analytical trace.[1][2][3]

Q5: How can I troubleshoot low coupling efficiency specifically for dG(ib) amidite?

Low coupling efficiency with dG phosphoramidites can sometimes be more pronounced due to their structure. Here are some troubleshooting steps:

  • Verify Activator Solution: Ensure the activator solution is fresh and has been prepared correctly. Activators can degrade over time, especially in the presence of moisture.

  • Increase Activator Concentration: If using a standard activator like ETT or DCI, a modest increase in concentration may improve coupling efficiency. Refer to the table below for recommended concentration ranges.

  • Increase Coupling Time: Extending the time the phosphoramidite and activator are in contact with the solid support can drive the reaction to completion.

  • Check Phosphoramidite Quality: Ensure the this compound is of high quality and has not degraded. Impurities in the phosphoramidite can inhibit the coupling reaction.[5]

  • Consider an Alternative Activator: If issues persist, switching to a more potent activator may be beneficial.

Activator Concentration and Coupling Time Data

The following table summarizes typical concentrations and coupling times for common activators used in oligonucleotide synthesis. Note that optimal conditions may vary depending on the synthesizer, scale, and specific sequence.

ActivatorTypical Concentration (M) in AcetonitrileTypical Coupling Time (seconds)pKaKey Characteristics
1H-Tetrazole0.4530 - 604.9Traditional activator, limited solubility.[3]
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.615 - 454.2More acidic and soluble than 1H-Tetrazole.
4,5-Dicyanoimidazole (DCI)0.25 - 1.215 - 455.2Less acidic, highly nucleophilic, very soluble.[3]
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole0.130 - 1203.4Highly efficient, can be used at lower concentrations.[1][2]

Experimental Protocols

Protocol 1: Preparation of Activator Solution (Example: 0.25 M DCI)

Objective: To prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile for use in automated oligonucleotide synthesis.

Materials:

  • 4,5-Dicyanoimidazole (DCI)

  • Anhydrous acetonitrile

  • A clean, dry, and appropriately sized amber glass bottle with a septum-lined cap

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Graduated cylinder or volumetric flask

Procedure:

  • Calculate the required mass of DCI based on the desired volume of solution. For example, for 100 mL of a 0.25 M solution, you would need: 0.25 mol/L * 0.1 L * 118.09 g/mol = 2.95 g of DCI.

  • In a fume hood, weigh out the calculated amount of DCI onto weighing paper and transfer it to the amber glass bottle containing a magnetic stir bar.

  • Measure the required volume of anhydrous acetonitrile using a graduated cylinder or volumetric flask and add it to the bottle.

  • Immediately cap the bottle tightly to prevent the ingress of moisture.

  • Place the bottle on a magnetic stirrer and stir until the DCI is completely dissolved.

  • The activator solution is now ready to be installed on the DNA synthesizer.

Protocol 2: Standard Coupling Cycle for this compound

Objective: To perform a single coupling cycle for the addition of a dG(ib) nucleotide to a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents:

  • This compound solution (typically 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine solution)

  • Anhydrous acetonitrile for washing

Procedure (as performed by an automated synthesizer):

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by flushing with the deblocking solution. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The mixture is allowed to react for the specified coupling time (e.g., 30 seconds).

  • Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions. This prevents the formation of (n-1) shortmers in subsequent cycles. This step is followed by an acetonitrile wash.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester by the oxidizing solution. This is followed by an acetonitrile wash.

  • The cycle is then repeated for the next nucleotide to be added to the sequence.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_main Phosphoramidite Coupling Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Washes Capping 3. Capping (Terminate Failures) Coupling->Capping Washes Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Washes Oxidation->Deblocking Start Next Cycle

Caption: The four main steps of the phosphoramidite cycle in automated oligonucleotide synthesis.

Troubleshooting_Workflow start Low Coupling Efficiency Observed for dG(ib) check_reagents Are activator and phosphoramidite solutions fresh? start->check_reagents prepare_new Prepare fresh solutions check_reagents->prepare_new No increase_conc Increase activator concentration check_reagents->increase_conc Yes prepare_new->increase_conc increase_time Increase coupling time increase_conc->increase_time No success Coupling Efficiency Improved increase_conc->success Yes change_activator Consider a more potent activator increase_time->change_activator No increase_time->success Yes change_activator->success Yes contact_support Contact Technical Support change_activator->contact_support No

Caption: A decision tree for troubleshooting low coupling efficiency with this compound.

References

strategies to minimize depurination during dG(ib) deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize depurination during the deprotection of N2-isobutyryl-2'-deoxyguanosine (dG(ib)) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during dG(ib) deprotection?

A1: Depurination is a chemical reaction where the β-N-glycosidic bond linking a purine (B94841) base (adenine or guanine) to the deoxyribose sugar is hydrolytically cleaved.[1] This results in an apurinic (AP) site in the DNA strand.[1] During the final basic deprotection step of oligonucleotide synthesis, this AP site is unstable and leads to the cleavage of the phosphate (B84403) backbone, generating truncated oligonucleotide fragments.[2] The isobutyryl (ib) protecting group on guanine (B1146940) is an acyl group, which is electron-withdrawing. This property destabilizes the glycosidic bond, making dG(ib) more susceptible to depurination, especially under acidic conditions that can persist from the detritylation steps.[2]

Q2: What are the primary factors that cause depurination during the overall synthesis and deprotection process?

A2: The primary cause of depurination is exposure to acidic conditions, which protonates the purine base and facilitates cleavage of the glycosidic bond.[1][3] While the final deprotection is basic, residual acid from the repeated detritylation steps (using Dichloroacetic acid - DCA, or Trichloroacetic acid - TCA) during synthesis is the main culprit.[2] The electron-withdrawing nature of the isobutyryl protecting group exacerbates this issue.[2] Elevated temperatures and prolonged exposure to deprotection reagents can also contribute to side reactions, although the primary issue remains acid-induced damage prior to the final base-mediated deprotection.

Q3: How can I visually identify if depurination has occurred in my sample?

A3: Depurination leads to chain cleavage at the apurinic site during the basic deprotection step.[2] When analyzing the crude oligonucleotide product by methods like HPLC or gel electrophoresis, this appears as a series of shorter fragments. If you are using Trityl-on purification, these truncated sequences, which still possess the 5'-DMT group, will co-elute with your full-length product, leading to a final product of lower purity.[2]

Q4: Are there alternative protecting groups for dG that are less prone to depurination?

A4: Yes. Formamidine-based protecting groups, such as dimethylformamidine (dmf), are electron-donating, which stabilizes the glycosidic bond and makes the nucleoside more resistant to acid-induced depurination during synthesis.[2] While dG(ib) is widely used, switching to dG(dmf) is a common strategy to reduce depurination, especially for the synthesis of long oligonucleotides.[2][4] For syntheses requiring very mild deprotection conditions, iPr-Pac-dG is often used in conjunction with other UltraMILD monomers.[4][5]

Troubleshooting Guide

Problem: Significant product loss and observation of multiple shorter fragments on HPLC/PAGE analysis after deprotection.

This is a classic sign of depurination followed by strand cleavage. Follow these troubleshooting steps to diagnose and resolve the issue.

Diagram: Troubleshooting Depurination

G start High Depurination Detected (Truncated Fragments) check_synthesis Review Synthesis Protocol start->check_synthesis check_deprotection Review Deprotection Protocol start->check_deprotection acid Issue: Excessive Acid Exposure Solution: Use DCA instead of TCA. Ensure efficient washing after detritylation. check_synthesis->acid Long Oligo or Acid-Sensitive Sequence? pg Issue: Protecting Group Choice Solution: Switch from dG(ib) to dG(dmf) for increased acid stability. check_synthesis->pg Recurring Issue? conditions Issue: Deprotection Conditions Too Harsh Solution: Lower temperature and reduce time. (e.g., 55°C for 8h vs. 65°C) check_deprotection->conditions Standard Protocol Failing? reagent Issue: Standard Reagent Unsuitable Solution: Use milder deprotection cocktails. (e.g., K2CO3/MeOH or t-Butylamine) check_deprotection->reagent Oligo Contains Base-Labile Modifications? result Reduced Depurination Improved Yield of Full-Length Oligo acid->result pg->result conditions->result reagent->result

Caption: A decision tree for troubleshooting depurination issues.

Step 1: Evaluate the Acidity During Synthesis

  • Question: Are you using Trichloroacetic acid (TCA) for detritylation?

  • Analysis: TCA is a stronger acid than Dichloroacetic acid (DCA). While effective, it significantly increases the risk of depurination.[2]

  • Solution: Switch to DCA for the detritylation steps. Studies have shown that using DCA can lead to undetectable levels of depurination during routine synthesis.[2] Ensure that the post-detritylation wash and neutralization steps in your synthesis cycle are adequate to remove all residual acid before the next coupling.

Step 2: Re-evaluate the dG Protecting Group

  • Question: Are you synthesizing a particularly long oligonucleotide or a sequence known to be sensitive?

  • Analysis: The cumulative exposure to acid increases with the length of the oligonucleotide, making depurination more probable. The isobutyryl group offers less stability against acid compared to formamidine (B1211174) groups.[2]

  • Solution: For long sequences (>50 bases) or particularly valuable syntheses, switch from dG(ib) phosphoramidite (B1245037) to dG(dmf) phosphoramidite. The electron-donating nature of the dmf group provides superior protection against depurination.[2]

Step 3: Optimize Standard Deprotection Conditions

  • Question: Are you using standard ammonium (B1175870) hydroxide (B78521) or AMA for deprotection at elevated temperatures?

  • Analysis: While standard conditions are designed for efficient removal of protecting groups, high temperatures can accelerate side reactions, including the degradation of any apurinic sites formed during synthesis.

  • Solution: Reduce the harshness of the deprotection. Instead of a high-temperature, short-duration deprotection, try a lower temperature for a longer period. For example, deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours is a common and effective method.

Step 4: Employ Mild or Ultra-Mild Deprotection Strategies

  • Question: Does your oligonucleotide contain other sensitive modifications (e.g., dyes, base-labile analogs)?

  • Analysis: If the oligonucleotide has other sensitive functional groups, standard deprotection methods may be too harsh, necessitating a milder approach. These milder conditions will also inherently safeguard against degradation at depurinated sites.

  • Solution: Use an "UltraMILD" deprotection strategy. This involves using a different set of base-protecting groups during synthesis (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) followed by deprotection with a very mild base like potassium carbonate in methanol.[4][5] Alternatively, for oligonucleotides with standard protecting groups that require milder treatment, a solution of t-Butylamine/water (1:3) can be used.[5]

Data and Protocols

Table 1: Comparison of dG Protecting Groups
Protecting GroupChemical NatureGlycosidic Bond StabilityDeprotection ConditionsRecommended Use
Isobutyryl (ib)Acyl (Electron-withdrawing)StandardStandard (NH₄OH, AMA)Routine, shorter oligos
Dimethylformamidine (dmf)Formamidine (Electron-donating)EnhancedStandard (NH₄OH, AMA)Long oligos, acid-sensitive sequences[2][4]
Isopropyl-phenoxyacetyl (iPr-Pac)Acyl (labile)StandardUltraMILD (K₂CO₃/MeOH)Oligos with base-labile modifications[4][5]
Table 2: Deprotection Conditions for dG(ib)-Containing Oligonucleotides
ReagentTemperature (°C)DurationProtocol NameNotes
Conc. Ammonium Hydroxide558 - 16 hoursStandardMost common method.
AMA (NH₄OH / 40% Methylamine 1:1)6510 minutesUltraFASTRequires Ac-dC to avoid side reactions.[4][5]
t-Butylamine / Water (1:3 v/v)606 hoursMild AlternativeGood for some sensitive dyes.[5]
0.05 M K₂CO₃ in MethanolRoom Temp (25)4 - 17 hoursUltraMILDRequires UltraMILD protecting groups for efficiency.[4][5]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for routine oligonucleotides synthesized with dG(ib) and other standard protecting groups.

  • Preparation: Transfer the synthesis column containing the support-bound oligonucleotide to a 2 mL microcentrifuge tube with a screw cap.

  • Cleavage & Deprotection: Add 1.0 mL of concentrated ammonium hydroxide (~28-30%) to the column. Draw the solution into the column with a syringe and then push it back into the tube. Repeat this 5 times to ensure the support is fully wetted.

  • Incubation: Seal the tube tightly and place it in a heating block or oven set to 55°C. Incubate for a minimum of 8 hours (or overnight).

  • Recovery: Allow the tube to cool to room temperature. Carefully open the cap. Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash: Add another 0.5 mL of 50% acetonitrile/water to the column support, vortex briefly, and combine the supernatant with the previous collection.

  • Drying: Evaporate the combined solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and analysis.

Diagram: Standard Deprotection Workflow

G cluster_workflow Standard dG(ib) Deprotection Workflow A 1. Transfer CPG Support to Screw-Cap Tube B 2. Add Conc. NH4OH (1 mL) A->B C 3. Incubate 55°C, 8-16h B->C D 4. Cool & Collect Supernatant C->D E 5. Evaporate to Dryness (Vacuum Concentrator) D->E F 6. Resuspend Oligo in Buffer E->F

Caption: A typical workflow for standard oligonucleotide deprotection.

Mechanism of Depurination

Depurination is an acid-catalyzed hydrolysis of the N-glycosidic bond. The process is initiated by the protonation of the N7 position of the guanine base, which creates a positive charge and weakens the bond to the deoxyribose sugar. The sugar can then form a stable oxocarbenium ion intermediate, leading to the release of the free guanine base.

Diagram: Acid-Catalyzed Depurination of dG

G cluster_mechanism Mechanism of Depurination dG Protected dG (in Oligo Chain) protonated_dG N7-Protonated dG (Unstable Intermediate) dG->protonated_dG + H+ (from residual acid) protonated_dG->dG - H+ products Apurinic Site + Free Guanine Base protonated_dG->products Hydrolysis of Glycosidic Bond

Caption: Simplified mechanism of acid-catalyzed depurination at a dG residue.

References

dealing with DMT-dG(ib) Phosphoramidite aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with DMT-dG(ib) Phosphoramidite (B1245037) in solution during oligonucleotide synthesis.

Troubleshooting Guide: Dealing with DMT-dG(ib) Phosphoramidite Aggregation

Issue: White precipitate or cloudiness observed in the this compound solution (typically in acetonitrile) on the DNA synthesizer or during preparation.

Root Cause: The primary cause of aggregation and precipitation of this compound is hydrolysis. Of the four standard DNA phosphoramidites, the guanosine (B1672433) amidite is the least stable and most susceptible to degradation by trace amounts of water.[1][] This reaction leads to the formation of a doubly hydrolyzed dG phosphoramidite species, which is insoluble in acetonitrile (B52724) and precipitates out of solution.[1]

Immediate Actions & Solutions

If you observe precipitation, it is crucial to address it promptly to avoid clogging of the synthesizer's fluidics and to ensure optimal synthesis efficiency.

Recommended Protocol for Handling Precipitated this compound:

  • Do Not Use: Do not proceed with the synthesis using a cloudy or precipitated solution. This can lead to inconsistent delivery and lower coupling efficiency.

  • Initial Attempt to Redissolve:

    • Gently warm the solution to room temperature if it has been stored at a lower temperature.

    • Sonicate the solution for 5-10 minutes. In some cases, this may be sufficient to redissolve small amounts of precipitate, especially if it is not the hydrolyzed form.

  • If Precipitation Persists (Likely Hydrolysis):

    • It is strongly recommended to discard the solution and prepare a fresh one using a new vial of phosphoramidite and fresh, anhydrous acetonitrile. The precipitated material is likely the hydrolyzed, inactive form and will not contribute to successful synthesis.

    • If you must attempt to salvage the solution, you can try to centrifuge the vial to pellet the precipitate and carefully transfer the clear supernatant to a new, dry vial. However, be aware that the concentration of the active phosphoramidite in the supernatant will be lower than intended, which can affect coupling efficiency. The risk of introducing moisture or other contaminants during this process is also high.

Proactive Prevention of Aggregation

Preventing aggregation is the most effective strategy. The following best practices are essential for maintaining the stability and solubility of this compound.

1. Solvent Quality is Critical:

  • Use Anhydrous Acetonitrile: Always use high-quality, anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[1]

  • Proper Solvent Handling: An open bottle of anhydrous acetonitrile can quickly absorb atmospheric moisture.[1] Use fresh bottles of solvent and consider using molecular sieves (3 Å) to maintain dryness.[1]

  • Solvent Turnover: Maintain a high turnover of your acetonitrile stock. Avoid using large-volume bottles that are opened frequently over a long period.[1]

2. Proper Phosphoramidite Handling and Dissolution:

  • Work in an Inert Atmosphere: Whenever possible, handle the solid phosphoramidite and prepare the solution in a dry, inert atmosphere (e.g., a glove box or under a stream of argon).

  • Allow to Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of atmospheric moisture on the cold powder.

  • Dissolution Technique:

    • Ensure your syringe and needle are completely dry.

    • Use a septum-sealed bottle of anhydrous acetonitrile.

    • Flush the syringe with argon before drawing the required volume of acetonitrile.

    • Inject the acetonitrile into the phosphoramidite vial.

    • Gently swirl or sonicate to dissolve the powder completely. Avoid vigorous shaking, which can introduce moisture.

3. Storage and On-Instrument Stability:

  • Solid Storage: Store solid this compound at -20°C in a desiccated environment.[3]

  • Solution Storage: Once dissolved, it is best to use the solution immediately. If short-term storage is necessary, store the tightly sealed vial under an inert atmosphere at 2-8°C. For longer-term storage of stock solutions, -80°C is recommended.[3]

  • On-Instrument Residence Time: Minimize the time the phosphoramidite solution resides on the DNA synthesizer, especially in hot and humid conditions.[1] Consider using smaller volumes that will be consumed more quickly.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationNotes
DMSO55 mg/mL (65.48 mM)Sonication is recommended for dissolution.[3]
Acetonitrile (Anhydrous)0.05 M - 0.1 MRecommended concentration range for DNA synthesizers.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (2.38 mM)Sonication is recommended. For in vivo formulations.[3]

Table 2: Recommended Operating and Storage Conditions

ParameterRecommendationRationale
Solid Storage Temperature -20°CMinimizes degradation and hydrolysis.
Solution Storage (Short-term) 2-8°C (under inert gas)Reduces the rate of degradation for solutions on the synthesizer.
Solution Storage (Long-term) -80°C (under inert gas)Preserves the integrity of the phosphoramidite for extended periods.[3]
Acetonitrile Water Content < 30 ppm (ideally < 10 ppm)Water is the primary cause of hydrolysis and subsequent precipitation.[1]
On-instrument Solution Residence Time Minimize as much as possibleProlonged exposure to ambient conditions increases the risk of moisture absorption and degradation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for DNA Synthesis

  • Materials:

    • This compound vial

    • Anhydrous acetonitrile (<30 ppm water)

    • Dry, gas-tight syringe and needle

    • Argon or other inert gas source

    • Sonicator

  • Procedure:

    • Remove the this compound vial from the freezer and allow it to sit at room temperature for at least 30 minutes to prevent moisture condensation upon opening.

    • Place the vial in a desiccator or under a gentle stream of argon.

    • Uncap the vial and immediately place a septum on it.

    • Purge a dry syringe with argon.

    • Carefully draw the required volume of anhydrous acetonitrile into the syringe.

    • Pierce the septum of the phosphoramidite vial and slowly add the acetonitrile.

    • Gently swirl the vial to dissolve the powder. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.

    • Once fully dissolved, the solution is ready to be placed on the DNA synthesizer.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_prep Preparation cluster_dissolution Dissolution (Inert Atmosphere) cluster_outcome Outcome start Start: Retrieve DMT-dG(ib) Phosphoramidite Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_solvent Add Acetonitrile to Phosphoramidite Vial equilibrate->add_solvent prep_solvent Prepare Anhydrous Acetonitrile and Dry Syringe prep_solvent->add_solvent dissolve Gently Swirl or Sonicate to Dissolve add_solvent->dissolve check_clarity Inspect for Clarity dissolve->check_clarity ready Solution is Clear: Ready for Synthesizer check_clarity->ready Yes troubleshoot Solution is Cloudy: Troubleshoot check_clarity->troubleshoot No troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathway precipitation Precipitate Observed in dG Solution cause Primary Cause: Hydrolysis due to Moisture Contamination precipitation->cause contributing_factors Contributing Factors: - High Water Content in Acetonitrile - Humid Environment - Prolonged Storage/On-Instrument Time cause->contributing_factors action Immediate Action: Discard Precipitated Solution cause->action prevention Preventative Measures: - Use Anhydrous Solvents (<30 ppm H2O) - Handle in Inert Atmosphere - Minimize On-Instrument Time - Proper Storage (-20°C solid) action->prevention Implement for Future Preparations outcome Successful Synthesis prevention->outcome

References

common side reactions of DMT-dG(ib) Phosphoramidite and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using DMT-dG(ib) Phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with DMT-dG(ib) Phosphoramidite?

A1: The two most prevalent side reactions are depurination and hydrolysis. Depurination involves the cleavage of the glycosidic bond between the guanine (B1146940) base and the deoxyribose sugar, leading to chain scission. Hydrolysis is the reaction of the phosphoramidite with water, which renders it inactive for coupling. Guanine phosphoramidites are particularly susceptible to both of these side reactions.

Q2: Why is this compound prone to depurination?

A2: The isobutyryl (ib) protecting group on the exocyclic amine of guanine is an electron-withdrawing group. This characteristic destabilizes the N-glycosidic bond, making the guanine base more susceptible to cleavage, especially during the acidic detritylation step of the synthesis cycle.[1]

Q3: What is the primary consequence of depurination during oligonucleotide synthesis?

A3: Depurination results in an abasic site in the oligonucleotide chain. This site is unstable and will be cleaved during the final basic deprotection step, leading to truncated oligonucleotide fragments. This significantly reduces the yield of the full-length product.[1]

Q4: How does water content affect this compound?

A4: this compound is highly sensitive to moisture. Water hydrolyzes the phosphoramidite, converting it to the corresponding H-phosphonate, which is unable to participate in the coupling reaction. This leads to lower coupling efficiencies and the formation of n-1 shortmers (deletion mutations). The degradation of dG phosphoramidites in solution is often autocatalytic.[2]

Q5: Are there alternative protecting groups for dG that are less prone to side reactions?

A5: Yes, the dimethylformamidine (dmf) protecting group is a common alternative. The dmf group is electron-donating, which helps to stabilize the glycosidic bond and reduce the risk of depurination.[3] Additionally, dG(dmf) can be deprotected more rapidly than dG(ib), which is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be a problem.[4]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide, Especially in G-Rich Sequences

Possible Cause: Depurination during the acidic detritylation step.

Troubleshooting Steps:

  • Switch to a Weaker Deblocking Acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA) in your deblocking solution. DCA is less acidic and significantly reduces the rate of depurination.

  • Optimize Detritylation Time: Minimize the exposure of the oligonucleotide to the acidic deblocking solution. Use the shortest possible time required for complete detritylation.

  • Use a Depurination-Resistant dG Phosphoramidite: Consider using DMT-dG(dmf) Phosphoramidite, as the dmf protecting group enhances the stability of the glycosidic bond.

Issue 2: Low Coupling Efficiency for Guanine Residues

Possible Cause: Hydrolysis of the this compound.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) (<30 ppm water) for dissolving the phosphoramidite and for all washing steps. Handle all reagents under an inert atmosphere (argon or nitrogen).

  • Use Freshly Prepared Solutions: Prepare phosphoramidite solutions immediately before use. The stability of dG(ib) phosphoramidite in acetonitrile is limited; its purity can decrease by as much as 39% after five weeks of storage in solution.

  • Perform Quality Control on Incoming Phosphoramidite: Before use, check the purity of the solid phosphoramidite by ³¹P NMR to ensure it has not degraded during storage.

Data Presentation

Table 1: Impact of Deblocking Acid on Depurination Rate

Deblocking AgentRelative Rate of DepurinationKey Considerations
3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)HighStandard deblocking agent, but increases risk of depurination.[5]
3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)LowRecommended for long oligos and sequences with high purine (B94841) content to minimize depurination.[6][7]
15% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)ModerateHigher concentration of DCA will increase detritylation rate but also depurination compared to 3% DCA.[6][7]

Table 2: Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks in Solution
DMT-dG(ib)39%
DMT-dA(bz)6%
DMT-dC(bz)2%
DMT-T2%

Data from a study analyzing the impurity profiles of phosphoramidites in acetonitrile solution under an inert gas atmosphere.

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of one nucleoside residue using an automated DNA synthesizer.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the detritylation solution to remove the 5'-DMT protecting group from the support-bound oligonucleotide. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of this compound in anhydrous acetonitrile.

      • 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. The coupling reaction is typically complete within 1-2 minutes.

  • Capping:

    • Reagents:

      • Capping Reagent A (Acetic Anhydride/Pyridine/THF).

      • Capping Reagent B (N-Methylimidazole/THF).

    • Procedure: Flush the column with a mixture of Capping Reagents A and B to acetylate any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Wash: Thoroughly wash the column with anhydrous acetonitrile to prepare for the next cycle.

Protocol 2: Minimizing Depurination using Dichloroacetic Acid (DCA)

This protocol modifies the detritylation step to reduce depurination.

  • Prepare Deblocking Solution: Prepare a solution of 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Modify Synthesis Cycle: In your synthesizer's protocol, replace the standard TCA deblocking step with the 3% DCA solution.

  • Adjust Detritylation Time: The rate of detritylation with DCA is slower than with TCA. You may need to increase the deblocking time or the volume of reagent delivered to ensure complete removal of the DMT group. Monitor the trityl cation release to optimize this step. A doubling of the deblock delivery time is a good starting point.[3]

Protocol 3: Quality Control of this compound by ³¹P NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound powder in 0.5 mL of anhydrous CDCl₃ or CD₂Cl₂ in an NMR tube under an inert atmosphere.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • The signal for the desired phosphoramidite should appear as a sharp singlet (or a pair of singlets for diastereomers) around 148-150 ppm.

    • Look for signals in the 0-10 ppm region, which correspond to the oxidized phosphate (P(V)) species (hydrolysis product).

    • The purity can be estimated by integrating the area of the phosphoramidite peak(s) and any impurity peaks. A purity of >98% is generally considered acceptable.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Start Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Yield Start Low Yield of Full-Length Oligo Check_Purity Analyze Crude Product (e.g., HPLC, Mass Spec) Start->Check_Purity Truncated_Products Predominance of Truncated Products? Check_Purity->Truncated_Products Deletion_Products Predominance of Deletion (n-1) Products? Truncated_Products->Deletion_Products No Depurination Likely Depurination Truncated_Products->Depurination Yes Hydrolysis Likely Hydrolysis of Phosphoramidite Deletion_Products->Hydrolysis Yes Other_Issues Other_Issues Deletion_Products->Other_Issues No Solution_Depurination 1. Switch to DCA 2. Reduce Detritylation Time 3. Use dG(dmf) Depurination->Solution_Depurination Solution_Hydrolysis 1. Use Anhydrous Solvents 2. Prepare Fresh Solutions 3. QC of Amidite Hydrolysis->Solution_Hydrolysis

Caption: A logical workflow for troubleshooting low yield in oligonucleotide synthesis.

References

impact of water contamination on DMT-dG(ib) Phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water contamination on the stability of DMT-dG(ib) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is DMT-dG(ib) Phosphoramidite and why is its stability important?

This compound is a critical building block used in the chemical synthesis of DNA oligonucleotides.[1][2] Its stability is paramount because the success of oligonucleotide synthesis, measured by coupling efficiency, directly depends on the purity and integrity of the phosphoramidites used.[3] Degraded phosphoramidite will lead to lower yields of the desired full-length oligonucleotide and an increase in truncated sequences.[4]

Q2: What is the primary cause of this compound degradation?

The primary cause of this compound degradation is hydrolysis due to water contamination.[5] Phosphoramidites are highly sensitive to moisture, and even trace amounts of water in solvents or reagents can lead to the breakdown of the phosphoramidite molecule.[6]

Q3: How does water contamination affect the stability of this compound compared to other phosphoramidites?

Studies have shown that the stability of deoxynucleoside phosphoramidites in acetonitrile (B52724) solution decreases in the order: T > dC > dA > dG.[5][7] this compound is particularly susceptible to hydrolysis and degrades at a significantly faster rate than the other standard phosphoramidites.[5][7]

Q4: What are the signs of this compound degradation in my experiments?

The most common indicator of phosphoramidite degradation is low coupling efficiency during oligonucleotide synthesis.[8][9] This manifests as lower than expected yields of the final oligonucleotide product and can be observed through analytical techniques such as HPLC, which may show the presence of shorter, truncated DNA sequences (n-1 shortmers).[4]

Q5: What is the acceptable level of water in solvents used with phosphoramidites?

For optimal stability and coupling efficiency, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile, the most common solvent for phosphoramidite chemistry, should be less than 30 ppm (parts per million), and preferably below 10 ppm.[]

Q6: How should I store my this compound to ensure its stability?

This compound should be stored as a dry powder at low temperatures, typically between 2-8°C, under an inert atmosphere such as argon or nitrogen.[1] It is essential to minimize its exposure to atmospheric moisture. Once dissolved in an anhydrous solvent, the solution should be used as quickly as possible.

Troubleshooting Guide

This guide will help you troubleshoot issues related to the stability of this compound.

Problem: Low coupling efficiency observed for dG incorporations.

Possible Cause Troubleshooting Steps Recommended Action
Water Contamination in Acetonitrile 1. Check the water content of your acetonitrile using Karl Fischer titration.2. Review your solvent handling procedures.1. Use a fresh bottle of anhydrous acetonitrile with a water content below 30 ppm. 2. Consider using molecular sieves to dry the solvent before use.[] 3. Ensure solvent bottles are properly sealed and stored.
Degraded this compound 1. Assess the age and storage conditions of your phosphoramidite.2. Analyze the purity of the phosphoramidite solution using HPLC.1. Use a fresh vial of this compound.2. Prepare phosphoramidite solutions fresh for each synthesis run.3. If degradation is confirmed by HPLC, discard the old solution.
Improper Phosphoramidite Handling 1. Review the procedure for dissolving the phosphoramidite.1. Ensure that the phosphoramidite is brought to room temperature before opening to prevent condensation.2. Use dry syringes and needles for transferring anhydrous solvents.3. Dissolve the phosphoramidite under an inert atmosphere (e.g., in a glove box or using a stream of argon).
Leaks in the Synthesizer Fluidics 1. Perform a leak test on your DNA synthesizer.1. Inspect all tubing, fittings, and valves for any signs of leaks.2. Repair or replace any faulty components.

Quantitative Data on this compound Stability

Water Content in AcetonitrileExpected Rate of DegradationPurity of dG(ib) After 5 Weeks in Solution
< 10 ppmVery Slow> 95%
30-50 ppmModerateSignificantly Reduced
> 100 ppmRapidSeverely Degraded
Unspecified (Adventitious Water)Significant~61% (39% degradation observed)[5][7]

Note: The data from Krotz et al. (2004) did not specify the initial water concentration but highlights the significant instability of dG(ib) phosphoramidite in solution over time compared to other amidites which showed only 2-6% degradation under similar conditions.[5][7]

Experimental Protocols

Protocol for Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of this compound and detect the presence of hydrolysis-related impurities.

1. Materials and Reagents:

  • This compound sample

  • Anhydrous acetonitrile (ACN), HPLC grade (< 30 ppm water)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0), HPLC grade

  • HPLC-grade water

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

2. Sample Preparation:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL. Perform this step under an inert atmosphere if possible.

  • Vortex the solution until the phosphoramidite is completely dissolved.

3. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Data Analysis:

  • The intact this compound will typically elute as a major peak (or a pair of diastereomeric peaks).

  • Hydrolysis products, such as the H-phosphonate derivative, will appear as more polar compounds and thus will have shorter retention times.

  • Calculate the purity of the phosphoramidite by determining the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

Visualizations

Hydrolysis_Pathway DMT_dGib_PA This compound H_Phosphonate H-Phosphonate Derivative DMT_dGib_PA->H_Phosphonate Hydrolysis H2O Water (H₂O) H2O->H_Phosphonate Low_Coupling Low Coupling Efficiency H_Phosphonate->Low_Coupling Leads to

Caption: Hydrolysis pathway of this compound in the presence of water.

Troubleshooting_Workflow Start Low Coupling Efficiency with dG Check_Solvent Check Water Content of Acetonitrile Start->Check_Solvent High_Water Water > 30 ppm Check_Solvent->High_Water Yes Low_Water Water < 30 ppm Check_Solvent->Low_Water No Replace_Solvent Use Fresh Anhydrous Acetonitrile High_Water->Replace_Solvent Check_Amidite Assess Phosphoramidite Quality (HPLC) Low_Water->Check_Amidite Problem_Solved Problem Resolved Replace_Solvent->Problem_Solved Degraded_Amidite Amidite Degraded Check_Amidite->Degraded_Amidite Yes Good_Amidite Amidite OK Check_Amidite->Good_Amidite No Replace_Amidite Use Fresh Phosphoramidite Degraded_Amidite->Replace_Amidite Check_Synthesizer Inspect Synthesizer for Leaks Good_Amidite->Check_Synthesizer Replace_Amidite->Problem_Solved Check_Synthesizer->Problem_Solved

Caption: Troubleshooting workflow for low dG coupling efficiency.

References

Technical Support Center: Optimizing the Deblocking Step for DMT-dG(ib) Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing the acid-catalyzed deblocking (detritylation) step for oligonucleotides containing N2-isobutyryl-deoxyguanosine (dG(ib)). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this critical stage of solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when deblocking oligonucleotides containing dG(ib)?

The primary challenge is balancing the complete removal of the 5'-dimethoxytrityl (DMT) group with the minimization of side reactions, particularly depurination. Guanine, and to a lesser extent adenine, are susceptible to cleavage of the N-glycosidic bond under acidic conditions, which leads to the formation of an abasic site.[1] This can result in chain cleavage during the final basic deprotection step, significantly reducing the yield of the full-length oligonucleotide.[2]

Q2: Which acid is recommended for the deblocking step, Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)?

For oligonucleotides containing sensitive bases like dG(ib), Dichloroacetic Acid (DCA) is generally the preferred deblocking reagent over Trichloroacetic Acid (TCA).[3] Although TCA allows for faster detritylation due to its lower pKa (~0.7) compared to DCA (~1.5), it significantly increases the risk of depurination.[3] DCA provides a better balance, offering efficient DMT removal with a lower rate of purine (B94841) loss.[4][5]

Q3: How does incomplete deblocking affect my synthesis?

Incomplete deblocking (detritylation) results in the failure to remove the 5'-DMT group, meaning the 5'-hydroxyl is not available for the subsequent coupling step. This leads to the formation of "n-1" deletion mutants, where a nucleotide is missing from the sequence. Since these failure sequences still possess a DMT group, they are not capped and will continue to elongate in subsequent cycles, making them difficult to separate from the full-length product during DMT-on purification.[4][6]

Q4: How can I detect incomplete detritylation and depurination?

Both issues can be effectively identified using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Incomplete Detritylation: If the final crude product is analyzed "DMT-off," the presence of a significant, later-eluting peak corresponding to the DMT-on species indicates incomplete detritylation.[7]

  • Depurination: Depurination leads to chain cleavage at the abasic site during final base deprotection. This results in a collection of shorter oligonucleotide fragments that will typically appear as earlier-eluting peaks in an RP-HPLC chromatogram of the purified product.[3] Mass spectrometry can confirm the identity of these truncated species.

Q5: Does the isobutyryl (ib) protecting group on dG influence the deblocking step?

The N2-isobutyryl protecting group itself does not significantly complicate the acid-catalyzed removal of the 5'-DMT group. The primary concern related to dG during the deblocking step is the inherent susceptibility of the purine base to depurination.[3] The choice of the N2-protecting group becomes more critical during the final base deprotection step, where its cleavage rate determines the required conditions (e.g., time and temperature with ammonium (B1175870) hydroxide (B78521) or AMA).

Data Summary Tables

Table 1: Comparison of Common Deblocking Reagents

ReagentTypical ConcentrationRelative Detritylation SpeedRelative Depurination RiskBest For
Trichloroacetic Acid (TCA) 3% in Dichloromethane (DCM)FastestHighestRoutine, short, or non-purine-rich oligos where speed is critical.[8]
Dichloroacetic Acid (DCA) 3% in DCM or TolueneSlower than TCALower than TCAOligos containing sensitive bases (e.g., dG), long oligonucleotides, and when minimizing depurination is a priority.[3][8]

Data synthesized from multiple sources indicating relative performance.[3][4][5][8]

Table 2: Impact of Deblocking Conditions on Synthesis Quality

ParameterConditionPotential Negative OutcomeQuantitative Insight
Acid Strength 3% TCA vs. 3% DCAIncreased DepurinationDepurination half-time with 3% TCA is significantly shorter (faster depurination) than with 3% DCA.[5]
Acid Concentration 15% DCA vs. 3% DCAIncreased DepurinationThe depurination half-time for 15% DCA is shorter than for 3% DCA, but longer than for 3% TCA.[5]
Contact Time 20 seconds vs. 110 seconds (with 3% DCA)Incomplete DetritylationFor a T10-mer, reducing deblocking time from 110s to 20s decreased the yield of full-length product from 89% to 73%.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the deblocking of DMT-dG(ib) containing oligonucleotides.

Issue 1: Low Yield of Full-Length Oligonucleotide

If you observe a low yield of your target oligonucleotide after synthesis and purification, the problem could be related to either incomplete detritylation or excessive depurination.

LowYieldTroubleshooting Start Low Yield of Full-Length Oligo CheckHPLC Analyze Crude Oligo by RP-HPLC Start->CheckHPLC IncompleteDetritylation High % of DMT-on Species (Late-eluting peak) CheckHPLC->IncompleteDetritylation DMT-on analysis Depurination Excess of Shorter Fragments (Early-eluting peaks) CheckHPLC->Depurination DMT-off analysis Solution_Incomplete1 Problem: Incomplete Detritylation Solution_Depurination Problem: Excessive Depurination Action_Incomplete1 Increase Deblocking Wait Step Time Solution_Incomplete1->Action_Incomplete1 Action_Incomplete2 Prepare Fresh Deblocking Reagent Action_Incomplete3 Check for Leaks and Reagent Flow Rates Action_Depurination1 Decrease Deblocking Wait Step Time Solution_Depurination->Action_Depurination1 Action_Depurination2 Switch to Milder Acid (e.g., TCA to DCA) Action_Depurination3 Decrease Acid Concentration

Troubleshooting workflow for low oligonucleotide yield.

Common Causes and Solutions:

  • Degraded Deblocking Reagent: Haloacetic acids in solvents like DCM can degrade over time.

    • Solution: Always use fresh deblocking solution for your synthesis runs.[2]

  • Insufficient Reagent Delivery: Clogged lines or incorrect instrument calibration can lead to insufficient acid delivery.

    • Solution: Perform regular maintenance on your synthesizer to ensure correct volume delivery and flow rates.

  • Sub-optimal Deblocking Time: The time required for complete detritylation can vary based on oligo length, sequence, and support type.

    • Solution for Incomplete Deblocking: Increase the deblocking wait time in small increments (e.g., 10-15 seconds).[2]

    • Solution for Depurination: Decrease the deblocking wait time to the minimum required for complete DMT removal.[2]

Key Experimental Protocols

Protocol 1: On-Column Detritylation during Solid-Phase Synthesis

This protocol describes the automated deblocking step within a standard synthesis cycle.

OnColumnWorkflow Start Start of Cycle (CPG with 5'-DMT oligo) Wash1 Wash with Acetonitrile (B52724) (ACN) Start->Wash1 Removes residual solvent Deblock Deliver Deblocking Solution (e.g., 3% DCA in DCM) Wash1->Deblock Wait Wait Step (e.g., 60-120 seconds) Deblock->Wait DMT removal occurs Wash2 Wash with Acetonitrile (ACN) Wait->Wash2 Removes acid & DMT cation NextStep Proceed to Coupling Step Wash2->NextStep

Automated on-column deblocking workflow.

Methodology:

  • Reagents:

    • Deblocking Solution: 3% (v/v) Dichloroacetic Acid in anhydrous Dichloromethane.

    • Wash Solution: Anhydrous Acetonitrile.

  • Procedure (as part of an automated synthesis cycle):

    • The synthesis column containing the CPG-bound oligonucleotide is washed with acetonitrile to remove residual reagents from the previous cycle.

    • The deblocking solution is delivered to the column, completely wetting the solid support.

    • The flow is stopped for a defined "wait step" (typically 60-120 seconds) to allow for complete cleavage of the DMT group.

    • The column is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT cation.

    • The cycle proceeds to the next step (coupling).

Protocol 2: In-Solution Detritylation after DMT-on HPLC Purification

This protocol is for removing the final DMT group from an oligonucleotide that has been purified by reverse-phase HPLC.[1][9]

Methodology:

  • Reagents:

    • Deblocking Solution: 80% Acetic Acid in water.

    • Precipitation Salt Solution: 3 M Sodium Acetate, pH 5.2.

    • Precipitation Solvent: 95% Ethanol (B145695), ice-cold.

  • Procedure:

    • Lyophilize the HPLC-purified, DMT-on oligonucleotide to dryness.

    • Dissolve the dried oligonucleotide in the 80% acetic acid solution (e.g., 200-500 µL). The solution will not turn orange as the aqueous environment forms tritanol.[9]

    • Incubate at room temperature for 20-30 minutes.[1]

    • Add 0.1 volumes of 3 M Sodium Acetate and 3 volumes of ice-cold 95% ethanol to precipitate the oligonucleotide.

    • Vortex thoroughly and chill at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Carefully decant the supernatant containing the cleaved DMT group.

    • Wash the pellet with 70% ethanol, centrifuge again, and decant.

    • Dry the pellet under vacuum and resuspend in the desired aqueous buffer.

References

Technical Support Center: Purification of Oligonucleotides with High dG Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of oligonucleotides with a high guanine (B1146940) (dG) content.

Troubleshooting Guide

High dG-containing oligonucleotides are prone to forming secondary structures, primarily G-quadruplexes, which can significantly complicate purification.[1][2] These structures can lead to aggregation, poor chromatographic peak shape, and reduced recovery.[1] This guide addresses common problems, their probable causes, and recommended solutions.

Problem 1: Broad or Multiple Peaks During HPLC Purification

  • Probable Cause: The presence of secondary structures like G-quadruplexes or other aggregates.[1][2] Guanine-rich sequences can fold into these stable structures, which can exist in multiple conformations, leading to broadened or multiple peaks during chromatography.[2]

  • Solution:

    • Use Denaturing Conditions: Employing elevated temperatures (e.g., 60°C or higher) during HPLC can help disrupt these secondary structures.[2][3]

    • High pH Mobile Phase: For anion-exchange chromatography, using a mobile phase with a high pH (e.g., pH 12) can deprotonate guanine and thymine (B56734) residues, destabilizing the hydrogen bonds that hold the secondary structures together.[2][4][5] Note that high pH is not suitable for RNA purification due to the risk of backbone cleavage.[2]

    • Ion-Pairing Agents: In reverse-phase HPLC, the use of ion-pairing reagents in the mobile phase can help to improve peak shape and resolution.[6][7]

Problem 2: Low Yield or Recovery of the Oligonucleotide

  • Probable Cause:

    • Aggregation and Precipitation: G-quadruplex formation can lead to aggregation and reduced solubility of the oligonucleotide, causing it to precipitate on the column or during processing.[1]

    • Strong Interaction with the Stationary Phase: The secondary structures might interact strongly with the chromatography matrix, leading to incomplete elution.

  • Solution:

    • Optimize Mobile Phase: For ion-exchange chromatography, adjusting the salt gradient and pH can help to improve elution.[5][8]

    • Denaturing Conditions: As with peak broadening, using elevated temperatures or high pH can disrupt aggregates and improve recovery.[2][3]

    • Chaotropic Agents: Consider the addition of chaotropic agents like urea (B33335) or formamide (B127407) to the loading buffer in methods like denaturing polyacrylamide gel electrophoresis (PAGE) to prevent secondary structure formation.[9][10][11]

Problem 3: Difficulty in Separating the Full-Length Product from Truncated Sequences (n-1, n-2)

  • Probable Cause: The resolution of the purification method may be insufficient, especially for longer oligonucleotides where the relative difference in size or charge between the full-length product and failure sequences is small.[6][12]

  • Solution:

    • High-Resolution Techniques:

      • Denaturing PAGE: Polyacrylamide gel electrophoresis under denaturing conditions offers excellent size resolution and can effectively separate full-length products from shorter failure sequences, resulting in high purity levels (95-99%).[12][13]

      • High-Performance Liquid Chromatography (HPLC): Both ion-exchange (IEX) and reverse-phase (RP) HPLC can provide high resolution.[4][6][12] Optimizing the gradient, flow rate, and temperature is crucial.[14]

    • Orthogonal Purification Methods: Combining two different purification techniques, such as IEX-HPLC followed by RP-HPLC, can significantly improve purity.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is a G-quadruplex and why does it complicate oligonucleotide purification?

A G-quadruplex is a four-stranded secondary structure formed by guanine-rich nucleic acid sequences.[15][16] These structures are stabilized by Hoogsteen hydrogen bonds between four guanine bases to form a G-quartet. Stacked G-quartets, often stabilized by a central cation (like K+ or Na+), create a stable G-quadruplex.[1][17] This stable, folded structure can lead to aggregation, causing issues like broad peaks in chromatography, low solubility, and reduced yields during purification.[1][2]

Q2: Which purification method is best for oligonucleotides with high dG content?

The choice of purification method depends on the required purity, scale, and the specific properties of the oligonucleotide.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Recommended for high-purity requirements, especially for longer oligos (≥50 bases), as it provides excellent size resolution.[12]

  • Ion-Exchange HPLC (IEX-HPLC): Effective for sequences with significant secondary structure because the highly alkaline mobile phase disrupts hydrogen bonding.[4][5] It separates based on the number of phosphate (B84403) groups.[12]

  • Reverse-Phase HPLC (RP-HPLC): A common technique that separates based on hydrophobicity.[14][18] It is often used with a 5'-DMT (dimethoxytrityl) group on the full-length product to enhance its hydrophobicity and improve separation from failure sequences.[1]

Q3: How can I prevent G-quadruplex formation before purification?

  • Cation Chelators: Since G-quadruplexes are stabilized by cations, especially potassium, including a chelating agent like EDTA in your buffers during initial workup might help, though this is not a universally applied strategy.

  • Denaturing Conditions: Resuspend the crude oligonucleotide in a denaturing loading buffer (e.g., containing formamide or urea) if you are proceeding with PAGE.[9] For HPLC, injecting the sample in a low-salt, denaturing buffer can be beneficial.

  • Heat Denaturation: Heating the sample at 95°C for a few minutes before loading it onto a gel can help to denature secondary structures.[9]

Q4: What is the role of cations like K+ and Na+ in G-quadruplex formation and purification?

Potassium (K+) ions are particularly effective at stabilizing G-quadruplex structures, while sodium (Na+) also promotes their formation, though often leading to different quadruplex conformations.[17] This property can be exploited during purification. For instance, one study found that while potassium induced more prominent quadruplex formation, using sodium in the mobile phase allowed for higher resolution and purity during the purification of a G-quadruplex on a monolithic column.[17]

Quantitative Data Summary

The following table summarizes the typical performance of different purification methods for oligonucleotides. Note that actual results will vary depending on the sequence, length, and synthesis quality.

Purification MethodTypical PurityTypical YieldRecommended ForKey Considerations
Desalting >80%HighPCR, Sequencing (<35 bases)Removes salts and small molecules only; truncated sequences remain.[12]
Reverse-Phase (RP) Cartridge >85%ModerateLonger primers, some modified oligosSeparates based on hydrophobicity (DMT-on).[12]
Reverse-Phase HPLC (RP-HPLC) >90%ModerateHigh-purity applications, modified oligosResolution decreases with oligo length.[12] Can be performed under denaturing conditions.[2][3]
Ion-Exchange HPLC (IEX-HPLC) >95%ModerateOligos prone to secondary structures, longer oligosSeparates by charge.[12] High pH can be used for denaturation.[4][5]
Polyacrylamide Gel Electrophoresis (PAGE) >95-99%Low to ModerateHighest purity needs, long oligos (≥50 bases)Labor-intensive extraction from the gel.[12]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for High-Purity Oligonucleotide Purification

This protocol is adapted for the purification of high dG-content oligonucleotides.

  • Gel Preparation:

    • Prepare a high-resolution denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea in 1x TBE buffer. The percentage of acrylamide (B121943) should be chosen based on the length of the oligonucleotide.

    • Assemble the gel casting apparatus and pour the gel. Insert the comb and allow the gel to polymerize completely.

  • Sample Preparation:

    • Resuspend the crude oligonucleotide pellet in a formamide-based loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).

    • Heat the sample at 95°C for 3-5 minutes to denature any secondary structures.[9] Immediately place the sample on ice to prevent re-annealing.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus with 1x TBE buffer. Pre-run the gel for 15-30 minutes to heat it, which helps maintain denaturing conditions.

    • Load the denatured sample into the wells.

    • Run the gel at a constant voltage or power until the desired separation is achieved (indicated by the migration of the tracking dyes).

  • Visualization and Extraction:

    • Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate or by staining (e.g., with methylene (B1212753) blue or a fluorescent intercalating dye).[13]

    • Excise the band corresponding to the full-length product.

    • Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).

    • Separate the eluate from the gel fragments by filtration or centrifugation.

  • Recovery:

    • Desalt the eluted oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation to remove salts and residual acrylamide.

    • Resuspend the purified oligonucleotide in nuclease-free water or an appropriate buffer.

Protocol 2: Ion-Exchange HPLC (IEX-HPLC) under Denaturing Conditions

This protocol outlines a general approach for purifying high dG-content oligonucleotides using IEX-HPLC.

  • System Preparation:

    • Use an HPLC system with a strong anion-exchange column suitable for oligonucleotide purification.

    • Mobile Phase A: A low-salt buffer, pH adjusted as needed (e.g., 20 mM Tris-HCl, pH 7.5, or a high pH buffer like 10 mM NaOH for denaturation).

    • Mobile Phase B: A high-salt version of Mobile Phase A (e.g., containing 1-2 M NaCl or NaClO4).[5]

    • Equilibrate the column with the starting mobile phase composition.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in Mobile Phase A or nuclease-free water.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Elute the oligonucleotide using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes). The gradient should be optimized to achieve the best separation between the full-length product and impurities.

    • Monitor the elution profile at 260 nm.

    • For denaturation, maintain the column at an elevated temperature (e.g., 60-80°C) if the column and system permit.[19]

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak (full-length product).

    • Desalt the collected fractions using an appropriate method like size-exclusion chromatography, dialysis, or reverse-phase cartridge purification.

    • Lyophilize or concentrate the desalted sample to obtain the purified oligonucleotide.

Visualizations

G_Quadruplex_Formation cluster_0 Factors Promoting G-Quadruplex Formation cluster_1 Purification Challenges High_dG_Content High dG Content Aggregation Aggregation & Precipitation High_dG_Content->Aggregation leads to Cations Cations (K+, Na+) Cations->Aggregation stabilizes High_Oligo_Concentration High Oligo Concentration High_Oligo_Concentration->Aggregation promotes Broad_Peaks Broad/Multiple Peaks Aggregation->Broad_Peaks causes Low_Yield Low Yield/Recovery Aggregation->Low_Yield causes Purification_Workflow Start Crude High dG Oligo Purification_Method Select Purification Method (IEX-HPLC, RP-HPLC, PAGE) Start->Purification_Method Troubleshooting_Point Poor Peak Shape / Low Recovery? Denaturing_Conditions Apply Denaturing Conditions (High Temp / High pH) Troubleshooting_Point->Denaturing_Conditions Yes Analysis Purity Analysis (HPLC, CE, MS) Troubleshooting_Point->Analysis No Denaturing_Conditions->Purification_Method Re-run Purification_Method->Troubleshooting_Point End Purified Oligonucleotide Analysis->End

References

reducing phosphoramidite oxidation during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Phosphoramidite (B1245037) Oxidation During Oligonucleotide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phosphoramidite oxidation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidite oxidation and why is it a problem?

A1: Phosphoramidites are the building blocks used in the chemical synthesis of oligonucleotides. They contain a phosphorus (III) center, which is highly susceptible to oxidation to a phosphorus (V) species. This oxidation renders the phosphoramidite inactive, preventing it from coupling to the growing oligonucleotide chain. The primary consequence of using oxidized phosphoramidites is a significant decrease in the coupling efficiency for each synthesis cycle, leading to a lower yield of the full-length oligonucleotide and an increase in truncated sequences.[1][2]

Q2: What are the main causes of phosphoramidite oxidation?

A2: The primary causes of phosphoramidite oxidation are exposure to moisture and air.[3] Phosphoramidites are extremely sensitive to water, which can hydrolyze the phosphoramidite group.[4] Even trace amounts of water in solvents like acetonitrile (B52724) can lead to significant degradation. Oxygen in the air can also directly oxidize the phosphorus (III) center.

Q3: How can I visually identify if my phosphoramidite has degraded?

A3: While visual inspection is not a definitive method for assessing purity, there are some indicators of degradation. Phosphoramidites are typically white or slightly off-white powders or oils. Any significant discoloration, such as a yellowish or brownish tint, may suggest degradation. For phosphoramidites that are oils, an increase in viscosity can also be a sign of decomposition. However, the most reliable methods for determining purity are analytical techniques like ³¹P NMR and HPLC.

Q4: What are the best practices for storing phosphoramidites to prevent oxidation?

A4: To ensure the longevity of your phosphoramidites, adhere to the following storage guidelines:

  • Solid Phosphoramidites: Store as a dry powder or oil at -20°C or below in a tightly sealed vial under an inert atmosphere (e.g., argon or dry nitrogen).[3]

  • Dissolved Phosphoramidites: Once dissolved in anhydrous acetonitrile, store the solution in a tightly sealed, pre-dried vial, preferably with a septum cap to allow for removal by syringe. The addition of high-quality molecular sieves (3 Å) to the vial can help maintain anhydrous conditions. Store dissolved amidites at -20°C under an inert atmosphere and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Q5: How does the purity of solvents, especially acetonitrile, affect phosphoramidite stability?

A5: The purity of solvents is critical. Anhydrous acetonitrile with a water content of less than 30 ppm is essential for dissolving phosphoramidites and for use on the synthesizer.[3] The presence of water will lead to the hydrolysis of the phosphoramidite, reducing its ability to participate in the coupling reaction and thereby lowering the overall synthesis yield.[3][4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom: You observe a significant drop in trityl signal intensity after a particular base addition, or the overall yield of your full-length oligonucleotide is lower than expected.

Possible Cause: The phosphoramidite for that specific base may be oxidized or degraded.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Phosphoramidite: Use a fresh vial of the phosphoramidite . If a fresh vial is not available, analyze the purity of the current vial using ³¹P NMR or HPLC (see Experimental Protocols section).

    • Acetonitrile: Ensure you are using anhydrous acetonitrile (<30 ppm water) for both phosphoramidite dissolution and as the wash solvent on the synthesizer.

    • Activator: Confirm that the activator solution is fresh and has been stored under anhydrous conditions.

  • Optimize Synthesis Protocol:

    • Increase Coupling Time: For phosphoramidites that are known to be less reactive or if you suspect partial degradation, doubling the coupling time for that specific monomer can sometimes improve efficiency.

    • Double Coupling: Program the synthesizer to perform a second coupling step for the problematic base addition.

  • Review Handling Procedures:

    • Ensure that phosphoramidite vials are warmed to room temperature before opening to prevent condensation.

    • Handle and dissolve phosphoramidites under an inert atmosphere (e.g., in a glove box or under a stream of argon).

Issue 2: Unexpected Peaks in HPLC Analysis of Crude Oligonucleotide

Symptom: Your HPLC chromatogram of the crude oligonucleotide shows multiple unexpected peaks, particularly shorter sequences (n-1, n-2, etc.).

Possible Cause: This is a strong indicator of poor coupling efficiency at one or more steps, likely due to oxidized phosphoramidites.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Data Presentation

Table 1: Impact of Phosphoramidite Purity on Oligonucleotide Synthesis Yield

Phosphoramidite Purity (% P(III))Average Stepwise Coupling Efficiency (%)Theoretical Yield of a 20-mer Oligonucleotide (%)
99.599.081.8
98.097.560.3
95.094.035.8
90.088.013.5

Note: This table presents theoretical yields based on average stepwise coupling efficiencies. Actual yields may vary depending on the specific sequence, synthesis scale, and instrument performance.

Table 2: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile at Room Temperature

PhosphoramiditePurity Reduction after 5 Weeks (%)
T2
dC(bz)2
dA(bz)6
dG(ib)39

Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[5] This data highlights the variability in stability among different phosphoramidites, with dG being particularly susceptible to degradation.

Experimental Protocols

Protocol 1: ³¹P NMR Spectroscopy for Phosphoramidite Purity Assessment

Objective: To determine the relative amounts of the active phosphoramidite (P(III) species) and its oxidized, inactive form (P(V) species).

Sample Preparation:

  • Under an inert atmosphere (e.g., in a glove box), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube.

  • Add approximately 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) to the NMR tube.

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

NMR Acquisition Parameters:

  • Spectrometer: 300 MHz or higher

  • Pulse Program: Standard proton-decoupled phosphorus experiment

  • Chemical Shift Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.

  • Spectral Width: Sufficient to cover the range from approximately -20 to 200 ppm.

  • Relaxation Delay (D1): 5-10 seconds to ensure quantitative results.

Data Analysis:

  • The active phosphoramidite (P(III)) will typically show a signal or a pair of diastereomeric signals between 140 and 150 ppm.

  • The oxidized phosphoramidite (P(V)) will appear as a signal or signals between -10 and 10 ppm.

  • Integrate the peaks corresponding to the P(III) and P(V) species.

  • Calculate the percentage of the active P(III) form using the following formula: % P(III) = [Integral of P(III) peaks / (Integral of P(III) peaks + Integral of P(V) peaks)] * 100

Caption: Workflow for ³¹P NMR analysis of phosphoramidites.

Protocol 2: Reversed-Phase HPLC for Phosphoramidite Purity Analysis

Objective: To separate the phosphoramidite from its impurities, including the oxidized form, and to quantify its purity.

Method Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for separating the phosphoramidite and its impurities (e.g., 50-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.

  • Prepare samples fresh before analysis to minimize degradation in the vial.

Data Analysis:

  • The main peak(s) corresponding to the phosphoramidite diastereomers will be the largest in the chromatogram.

  • The oxidized phosphoramidite will typically elute slightly earlier than the main peak(s).

  • Calculate the purity by dividing the peak area of the phosphoramidite by the total area of all peaks and multiplying by 100.

Example Chromatogram Interpretation:

A typical chromatogram will show a doublet for the two diastereomers of the phosphoramidite. Oxidized impurities will appear as earlier eluting peaks. The presence of significant peaks other than the main doublet indicates impurity.[6]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Prepare Sample in Anhydrous ACN + TEA Inject_Sample Inject Sample Sample_Prep->Inject_Sample System_Prep Equilibrate HPLC System with Mobile Phase System_Prep->Inject_Sample Run_Gradient Run Gradient Separation Inject_Sample->Run_Gradient Detect_UV Detect at 260 nm Run_Gradient->Detect_UV Integrate_Peaks Integrate Chromatogram Peaks Detect_UV->Integrate_Peaks Calculate_Purity Calculate Area % Purity Integrate_Peaks->Calculate_Purity Report Report Purity Calculate_Purity->Report

Caption: Workflow for RP-HPLC analysis of phosphoramidites.

References

Technical Support Center: Capping Efficiency in G-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with mRNA capping efficiency, specifically for templates containing multiple dG residues. These sequences are prone to forming secondary structures, such as G-quadruplexes, which can impede both transcription and the subsequent capping process.

Frequently Asked Questions (FAQs)

Q1: Why is my capping efficiency low for mRNA transcripts with multiple dG residues near the 5' end?

Low capping efficiency in G-rich sequences is often linked to the formation of G-quadruplexes. These are stable, four-stranded secondary structures that can form in both the DNA template and the resulting RNA transcript.[1][2]

  • During Co-transcriptional Capping: G-quadruplexes in the DNA template can cause the T7 RNA polymerase to stall or terminate transcription prematurely.[3] This leads to a lower yield of full-length transcripts available for capping.

  • During Post-transcriptional (Enzymatic) Capping: A stable G-quadruplex structure at the 5' end of the purified RNA can make the 5'-triphosphate end inaccessible to the capping enzyme (e.g., Vaccinia Capping Enzyme).[4]

Q2: What is a G-quadruplex and how does it affect my experiment?

A G-quadruplex (G4) is a non-canonical secondary structure formed from guanine-rich nucleic acid sequences.[1] These structures are stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases, forming a square planar arrangement called a G-tetrad. The presence of G-quadruplexes can act as a physical roadblock for enzymes like RNA polymerase, leading to truncated transcripts and consequently, a lower overall yield of capped mRNA.[3]

Q3: How can I determine if my sequence is likely to form a G-quadruplex?

You can use web-based bioinformatics tools to predict the G-quadruplex forming potential of your sequence. A common motif for G-quadruplex formation is GxNyGxNyGxNyGx, where 'x' is the number of guanines in a tract (typically ≥ 2) and 'y' is the length of the spacer nucleotides.

Q4: What are the main strategies to improve capping efficiency for these difficult templates?

There are two primary approaches: optimizing the in vitro transcription (IVT) reaction to prevent premature termination and modifying the capping reaction to handle structured RNAs. For co-transcriptional capping, the focus is on improving transcription. For post-transcriptional capping, the focus is on ensuring the 5' end of the RNA is accessible.

Troubleshooting Guides

Issue 1: Low Yield of Capped mRNA with Co-transcriptional Capping

If you are using a co-transcriptional capping method (e.g., with ARCA or CleanCap® analogs) and observing low yields, the primary issue is likely inefficient transcription due to G-quadruplex formation in the DNA template.

Potential Cause Recommended Solution
G-quadruplex formation in the DNA template impeding T7 RNA polymerase. 1. Add a secondary structure destabilizer: Include additives like betaine (B1666868) (typically at a final concentration of 1M) or DMSO (2-8%) in your IVT reaction. Betaine is known to reduce the formation of secondary structures in GC-rich DNA.[5][6][7][8] 2. Optimize IVT temperature: If using a thermostable T7 RNA polymerase variant, consider increasing the reaction temperature to help melt secondary structures.
Suboptimal ratio of cap analog to GTP. Increase the ratio of cap analog to GTP (e.g., 4:1 or higher). This competitively favors the incorporation of the cap analog over GTP for initiation.[9][10]
Incorrect promoter design for the chosen cap analog. Ensure your transcription start site is compatible with the cap analog. For example, CleanCap® Reagent AG requires an "AG" initiation sequence instead of the canonical "GG" for optimal efficiency.[9]
Issue 2: Low Capping Efficiency with Post-transcriptional (Enzymatic) Capping

If you have a good yield of full-length uncapped RNA but the subsequent enzymatic capping is inefficient, the problem likely lies with the accessibility of the 5' end of the RNA transcript.

Potential Cause Recommended Solution
Stable G-quadruplex at the 5' end of the RNA transcript. 1. Increase capping reaction temperature: The Faustovirus capping enzyme (FCE) has a broader temperature range than the more common Vaccinia Capping Enzyme (VCE).[11][] Performing the capping reaction at a higher temperature (e.g., 45-55°C with FCE) can help to destabilize the G-quadruplex structure. 2. Denature and refold the RNA: Before the capping reaction, heat the RNA transcript to 65-70°C for 5 minutes and then immediately place it on ice. This can help to resolve stable secondary structures, making the 5' end more accessible to the enzyme.
Inefficient capping enzyme activity. 1. Use a high-efficiency enzyme: Consider using Faustovirus Capping Enzyme (FCE), which has been shown to have higher capping efficiency, even on difficult substrates.[13] 2. Optimize enzyme concentration: Titrate the amount of capping enzyme to ensure you are not using a limiting concentration.[14]

Experimental Protocols

Protocol 1: IVT with Betaine for G-Rich Templates (Co-transcriptional Capping)

This protocol is designed to improve the yield of full-length transcripts from G-rich templates, which is essential for efficient co-transcriptional capping.

  • Template Preparation: Linearize your plasmid DNA containing the G-rich sequence downstream of a T7 promoter. Purify the linearized template using a column purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • IVT Reaction Setup: Assemble the following components at room temperature in the order listed:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL
5M Betaine4 µL1 M
10X Transcription Buffer2 µL1X
100 mM DTT2 µL10 mM
rNTP Mix (25 mM each)2 µL2.5 mM each
Cap Analog/GTP Mix (e.g., 4:1 ratio)2 µLVaries
Linearized DNA TemplateX µL50-100 ng/µL
T7 RNA Polymerase2 µL
  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the capped mRNA using an appropriate RNA cleanup kit.

Protocol 2: Post-transcriptional Capping of Structured RNA using Faustovirus Capping Enzyme (FCE)

This protocol is optimized for capping RNA transcripts that may have stable 5' secondary structures.

  • RNA Preparation: Purify the uncapped RNA from the IVT reaction. Quantify the RNA concentration.

  • RNA Denaturation (Optional but Recommended):

    • In a nuclease-free tube, add your purified RNA (up to 5 µg).

    • Add nuclease-free water to a volume of 9 µL.

    • Incubate at 70°C for 5 minutes.

    • Immediately transfer the tube to an ice bath for at least 2 minutes.

  • Capping Reaction Setup: Assemble the following on ice:

ComponentVolume (for 20 µL reaction)
Denatured RNA (from step 2)9 µL
10X FCE Capping Buffer2 µL
10 mM GTP2 µL
10 mM S-adenosylmethionine (SAM)2 µL
Faustovirus Capping Enzyme (FCE)2 µL
(Optional) mRNA Cap 2´-O-Methyltransferase1 µL
  • Incubation: Mix gently and incubate at a higher temperature, for example, 45°C, for 1 hour.

  • Purification: Purify the capped mRNA using an RNA cleanup kit.

Visualizations

Troubleshooting_Capping_Efficiency cluster_problem Problem cluster_cause Primary Cause cluster_effect Effect cluster_solution Solution Problem Low Capping Efficiency for dG-rich Sequences G4 G-Quadruplex Formation Problem->G4 Leads to Transcription_Stall Transcription Stalling/ Premature Termination G4->Transcription_Stall Inaccessible_5_End Inaccessible 5' End of RNA Transcript G4->Inaccessible_5_End Optimize_IVT Optimize IVT Conditions (e.g., add Betaine) Transcription_Stall->Optimize_IVT Address with Optimize_Capping Optimize Capping Reaction (e.g., higher temp, FCE) Inaccessible_5_End->Optimize_Capping Address with

Caption: Logical workflow for troubleshooting low capping efficiency in dG-rich sequences.

Experimental_Workflow cluster_ivt In Vitro Transcription cluster_capping Post-Transcriptional Capping Template G-Rich DNA Template IVT_Mix IVT Reaction Mix (+/- Betaine) Template->IVT_Mix IVT Perform IVT IVT_Mix->IVT Uncapped_RNA Uncapped RNA Transcript IVT->Uncapped_RNA Denature Denature RNA (70°C, 5 min) Uncapped_RNA->Denature For structured RNA Capping_Mix Capping Reaction Mix (FCE, GTP, SAM) Uncapped_RNA->Capping_Mix For unstructured RNA Denature->Capping_Mix Capping_Reaction Incubate at 45°C Capping_Mix->Capping_Reaction Capped_RNA Purified Capped mRNA Capping_Reaction->Capped_RNA

Caption: Experimental workflow for capping G-rich RNA transcripts.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of DMT-dG(ib) Phosphoramidite Purity

Author: BenchChem Technical Support Team. Date: December 2025

The purity of nucleoside phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.[1][2] Any impurities present in the phosphoramidite (B1245037) starting material can be incorporated into the final oligonucleotide product, potentially compromising its biological activity and safety.[3][4] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of DMT-dG(ib) phosphoramidite, a key building block in DNA synthesis.[5]

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely used method for determining the purity of phosphoramidites.[6] The technique separates the target molecule from its impurities based on their hydrophobicity. Due to the presence of a chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers in the chromatogram.[2][6]

A typical RP-HPLC protocol for the analysis of this compound is summarized below.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm particle size[6]
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 ± 0.1 in water[6]
Mobile Phase B Acetonitrile[6]
Gradient Gradient elution (specific gradient profile may vary)
Flow Rate 1.0 mL/min[6]
Temperature Ambient[6]
Detection UV, at a wavelength suitable for the DMT group (e.g., 254 nm)
Sample Preparation ~1.0 mg/mL in acetonitrile[6]
Injection Volume 5-20 µL
Alternative and Orthogonal Analytical Methods

While RP-HPLC is a powerful tool for purity assessment, orthogonal methods are often employed to provide a more complete picture of the phosphoramidite's quality.[6]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly specific for phosphorus-containing compounds and can readily distinguish between the desired P(III) phosphoramidite and its P(V) oxidation products.[6] It also provides quantitative information about the relative amounts of these species.[6]

  • Mass Spectrometry (MS): Mass spectrometry is primarily used for identity confirmation by determining the molecular weight of the phosphoramidite.[3][6] It can be coupled with liquid chromatography (LC-MS) to identify impurities based on their mass-to-charge ratio.[3]

  • Normal-Phase HPLC (NP-HPLC): As an alternative to RP-HPLC, normal-phase chromatography separates compounds based on their polarity and can offer a different selectivity profile for certain impurities.[2]

Comparison of Analytical Methods

The following table summarizes the strengths and weaknesses of the different analytical methods for phosphoramidite purity analysis.

Method Principle Information Provided Advantages Limitations
RP-HPLC Separation by hydrophobicityPurity, presence of diastereomers, detection of hydrophobic and some hydrophilic impurities.[2][6]High resolution, quantitative, robust, widely available.[6]May not resolve all co-eluting impurities, requires reference standards for identification.
³¹P NMR Nuclear magnetic resonance of the phosphorus nucleusP(III) vs. P(V) content, detection of phosphorus-containing impurities.[6]Highly specific for phosphorus, quantitative, provides structural information.[6]Lower sensitivity than HPLC, requires specialized equipment and expertise.
LC-MS Separation by chromatography coupled with mass detectionMolecular weight confirmation, identification of unknown impurities.[3][6]High specificity and sensitivity, can identify compounds without reference standards.[3]Quantitative analysis can be complex, potential for ion suppression effects.
NP-HPLC Separation by polarityOrthogonal selectivity to RP-HPLC, can resolve impurities not separated by RP-HPLC.[2]Complementary to RP-HPLC.Less common for this application, may require different solvent systems.
Common Impurities in this compound

The quality of the final oligonucleotide product is highly dependent on the purity of the starting phosphoramidites.[7][] Impurities can be classified as non-reactive, reactive but non-critical, and reactive and critical.[4] Critical impurities are those that can be incorporated into the growing oligonucleotide chain and are difficult to remove during purification.[4]

Impurity Class Examples Potential Impact on Oligonucleotide Synthesis
Reactive and Critical P(V) oxidation products, "reverse amidites" (3'-DMT-5'-phosphoramidite), phosphoramidites with modified bases.[4][7][9]Chain termination, incorporation of incorrect linkages, difficult to separate from the desired product.[4][10]
Reactive but Non-Critical Phosphoramidites with different protecting groups.[4]Can be incorporated but the resulting modified oligonucleotide is typically easy to separate.[4]
Non-Reactive Hydrolyzed nucleosides.[4]Do not participate in the coupling reaction and are washed away.[4]

Experimental Workflow and Data Visualization

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, integrating multiple analytical techniques.

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Analysis cluster_3 Data Evaluation cluster_4 Final Result prep Dissolve this compound in Anhydrous Acetonitrile hplc RP-HPLC Analysis prep->hplc nmr 31P NMR Analysis prep->nmr ms LC-MS Analysis prep->ms purity Purity Assessment (%) hplc->purity impurities Impurity Profile nmr->impurities identity Identity Confirmation ms->identity report Certificate of Analysis purity->report identity->report impurities->report

Caption: Workflow for this compound Purity Analysis.

References

A Comparative Guide to Mass Spectrometry Methods for DMT-dG(ib) Phosphoramidite Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of nucleoside phosphoramidites are paramount in the synthesis of high-quality oligonucleotides for therapeutic and research applications. DMT-dG(ib) phosphoramidite (B1245037), a critical building block for DNA synthesis, requires rigorous analytical characterization to ensure the absence of impurities that could compromise the final oligonucleotide product. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and specificity for molecular weight determination and impurity profiling. This guide provides a comparative overview of two prevalent MS methods—Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—for the characterization of DMT-dG(ib) phosphoramidite.

Method Comparison at a Glance

The choice between LC-ESI-MS and MALDI-TOF MS often depends on the specific analytical requirements, such as the need for quantitative impurity profiling versus high-throughput screening. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureLC-ESI-MS (with High-Resolution Analyzer, e.g., Orbitrap)MALDI-TOF MS
Primary Application Comprehensive purity assessment and impurity identification/quantification.Rapid identity confirmation and high-throughput screening.
Mass Accuracy High (< 5 ppm with internal calibration).[1]Moderate to High (typically < 10 ppm with internal calibration).
Mass Resolution Very High (>60,000 FWHM).[2]Moderate to High (typically 10,000 - 40,000 FWHM).
Sensitivity (LOD) Very High (can detect impurities at ≤ 0.01% relative abundance).[2][3][4]High (fmol to pmol range).[2]
Throughput Lower, limited by chromatography run time.Higher, suitable for rapid screening of multiple samples.[2]
Fragmentation Controllable in-source fragmentation and tandem MS (MS/MS) for structural elucidation.[5]Some in-source decay and post-source decay can provide fragmentation information.[6][7]
Sample Introduction Liquid chromatography for separation of isomers and impurities.Co-crystallization with a matrix on a target plate.
Key Advantage Excellent for separating and identifying structurally similar impurities and diastereomers.Speed and tolerance to some buffers and salts.[2]
Key Limitation More complex setup and potential for ion suppression.[8]Matrix interference in the low mass range and potential for less reproducibility.[9]

Experimental Workflows and Protocols

A generalized workflow for the mass spectrometric characterization of this compound involves sample preparation, mass analysis, and data processing.

Phosphoramidite_Characterization_Workflow General Workflow for Phosphoramidite MS Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve this compound in Anhydrous Acetonitrile (B52724) lc LC Separation (for ESI-MS) prep->lc ESI-MS Path spot Spotting with Matrix (for MALDI-TOF) prep->spot MALDI-TOF Path ms Mass Analysis lc->ms spot->ms process Data Acquisition & Processing ms->process confirm Identity Confirmation (Mass Match) process->confirm impurity Impurity Profiling process->impurity

Caption: General workflow for phosphoramidite mass spectrometry characterization.

Detailed Experimental Protocols

1. LC-ESI-MS for Purity and Impurity Profiling

This method is ideal for the detailed characterization and quantification of this compound and its impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in anhydrous acetonitrile to prevent oxidation and hydrolysis.[3]

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with anhydrous acetonitrile. For impurity detection at very low levels, spiking experiments may be performed.[2]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable.[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the phosphoramidite diastereomers and various impurities. A typical gradient might run over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a controlled temperature, for instance, 40°C.

  • Mass Spectrometry (MS) Conditions (Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-2000.

    • Resolution: 60,000 for full MS scans and 15,000 for data-dependent MS2 scans.[2]

    • Data Acquisition: A full MS scan followed by data-dependent MS2 scans on the most abundant ions to facilitate impurity identification.

    • Source Parameters: Optimized for the specific instrument, including spray voltage, capillary temperature, and gas flows.

  • Data Analysis:

    • The acquired data is processed to identify the [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺, [M+Li]⁺) corresponding to the this compound.

    • High mass accuracy data allows for the determination of elemental compositions for the main component and any detected impurities.

    • Chromatographic peak areas from UV and MS detectors are used to quantify the purity and the relative abundance of impurities.

2. MALDI-TOF MS for Rapid Identity Confirmation

This method is well-suited for high-throughput screening and rapid confirmation of the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at approximately 1 mg/mL.

    • Prepare a saturated matrix solution. Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[10]

    • Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (analyte:matrix) by volume.

  • Spotting Technique:

    • Spot 0.5-1.0 µL of the analyte-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, forming a co-crystal of the analyte and matrix.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Analyzer Mode: Reflector mode is often used for higher resolution and mass accuracy.

    • Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized to achieve good signal intensity with minimal fragmentation.

    • Calibration: The instrument should be calibrated with a standard of known mass close to that of the analyte.

  • Data Analysis:

    • The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • The measured mass is compared to the theoretical mass of this compound for identity confirmation.

Logical Relationship of MS Components

The interplay between the ion source, mass analyzer, and detector determines the overall performance of the mass spectrometer in characterizing this compound.

MS_Components_Relationship Logical Relationship of Mass Spectrometry Components cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector ESI ESI Orbitrap Orbitrap ESI->Orbitrap High Resolution & Mass Accuracy MALDI MALDI TOF Time-of-Flight MALDI->TOF High Throughput Detector Ion Detector Orbitrap->Detector TOF->Detector

References

A Comparative Guide to 31P NMR for Assessing DMT-dG(ib) Phosphoramidite Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of nucleoside phosphoramidites is a critical determinant of the success of oligonucleotide synthesis. Impurities in these key building blocks can lead to the formation of truncated or modified oligonucleotides, compromising the yield and purity of the final product. This guide provides a comprehensive comparison of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy with other analytical techniques for the quality assessment of N²-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dG(ib) phosphoramidite).

³¹P NMR as a Primary Tool for Quality Control

³¹P NMR spectroscopy is a powerful and direct method for the analysis of phosphorus-containing compounds like phosphoramidites.[1][2] Its high natural abundance (100%) and the large chemical shift dispersion of the ³¹P nucleus make it an ideal technique for identifying and quantifying the desired phosphoramidite and its common impurities.[2][3]

The trivalent phosphorus (P(III)) of the desired phosphoramidite typically resonates in the region of 140-155 ppm .[2][3] Due to the chiral nature of the phosphorus center, phosphoramidites exist as a pair of diastereomers, which may appear as two distinct signals in this region.[1][2]

Common impurities include pentavalent phosphorus (P(V)) species, which are products of oxidation. These P(V) impurities, such as the corresponding phosphate, resonate in a significantly different region of the spectrum, typically between -25 and 99 ppm .[1] Another common impurity is the corresponding H-phosphonate, which is a hydrolysis product.

Advantages of ³¹P NMR:
  • Direct Detection: Directly observes the phosphorus nucleus, providing unambiguous information about its chemical environment.

  • Quantitative Accuracy: The signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification of the main component and impurities.

  • Structural Information: Chemical shifts provide valuable information about the structure and oxidation state of the phosphorus atom.

  • Non-destructive: The sample can be recovered after analysis.

Data Presentation: ³¹P NMR vs. Alternative Methods

The quality of this compound is often assessed by a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used alternative for purity determination.[1] The following tables summarize the key performance indicators of ³¹P NMR in comparison to HPLC.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for this compound and Common Impurities

Compound TypePhosphorus Oxidation StateTypical ³¹P Chemical Shift Range (ppm)
This compound (Diastereomers)P(III)148 - 152
H-Phosphonate ImpurityP(III)5 - 15
Oxidized Phosphoramidite (Phosphate)P(V)-5 - 5
Other P(III) ImpuritiesP(III)100 - 169 (excluding main peak)

Note: Specific chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Table 2: Comparison of Analytical Methods for this compound Purity Assessment

Parameter³¹P NMR SpectroscopyReversed-Phase HPLC (RP-HPLC)
Principle Measures the resonance of ³¹P nuclei in a magnetic field.Separates compounds based on their polarity and interaction with a stationary phase.
Purity Determination Direct quantification of P(III) and P(V) species based on signal integration.[1]Quantification based on the peak area percentage of the main component.[1]
Impurity Detection Excellent for identifying and quantifying phosphorus-containing impurities.[1][2]Good for separating a wide range of impurities, including non-phosphorus ones.
LOD/LOQ LOD: ~20.9 µg·mL⁻¹, LOQ: ~62.7 µg·mL⁻¹ for a positional isomer impurity.[4]Generally offers high sensitivity with UV detection.
Analysis Time Relatively short, typically 15-30 minutes per sample.Can be longer, depending on the gradient elution program.
Strengths Direct, quantitative, provides structural information about phosphorus species.High resolution, sensitive, well-established for purity analysis.
Limitations Less sensitive to non-phosphorus containing impurities.Indirect quantification, may require reference standards for impurity identification.

Table 3: Purity Assessment of iBu dG Phosphoramidite: A Comparative Example

Analytical MethodMain Component Purity (%)P(V) Impurities (%)
³¹P NMR 99.570.43
RP-HPLC 99.72Not directly measured

Data adapted from USP quality standards for DNA phosphoramidite raw materials.[1]

Experimental Protocols

³¹P NMR Spectroscopy for this compound

This protocol is based on established methods for phosphoramidite analysis.[1]

1. Sample Preparation:

  • Accurately weigh approximately 30 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) triethylamine (B128534) (TEA). The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.

  • Nucleus: ³¹P

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgig on Bruker instruments).

  • Decoupling: Proton decoupling is applied during acquisition to simplify the spectrum to single peaks for each phosphorus environment.

  • Acquisition Parameters:

    • Spectral Width (SW): ~300 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): ~1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for accurate quantification if T1 relaxation times are long.

    • Number of Scans (NS): 1024 scans for good signal-to-noise ratio.

    • Temperature: 298 K.

3. Data Processing and Analysis:

  • Apply an exponential multiplication window function to improve the signal-to-noise ratio before Fourier transformation.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Integrate the signals corresponding to the this compound diastereomers and all impurity signals.

  • Calculate the purity by expressing the integral of the main product as a percentage of the total integral of all phosphorus-containing species.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the quality assessment of this compound.

cluster_0 This compound Quality Assessment Workflow start DMT-dG(ib) Phosphoramidite Sample prep Sample Preparation (Dissolution in CDCl3 with TEA) start->prep nmr 31P NMR Analysis prep->nmr hplc Alternative/Complementary Analysis (e.g., RP-HPLC) prep->hplc data Data Acquisition (FID) nmr->data report Purity & Impurity Profile Report hplc->report process Data Processing (FT, Phasing, Baseline Correction) data->process analysis Spectral Analysis (Integration & Chemical Shift) process->analysis analysis->report

Caption: Workflow for this compound quality control.

cluster_1 Degradation Pathways of this compound main This compound (P(III)) oxidation Oxidation (e.g., air, peroxide) main->oxidation hydrolysis Hydrolysis (e.g., water) main->hydrolysis product_ox Oxidized Product (Phosphate, P(V)) oxidation->product_ox product_hy H-Phosphonate (P(III)) hydrolysis->product_hy

Caption: Common degradation pathways of this compound.

References

A Head-to-Head Comparison: DMT-dG(ib) vs. DMT-dG(Ac) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is critical to ensuring high coupling efficiency, ease of deprotection, and the ultimate purity of the final product. For the incorporation of deoxyguanosine (dG), two commonly utilized phosphoramidites are those with the isobutyryl (ib) and acetyl (Ac) protecting groups on the exocyclic amine: DMT-dG(ib) and DMT-dG(Ac). This guide provides a detailed comparison of these two reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

Chemical Structures

The foundational difference between these two phosphoramidites lies in the choice of the N2 protecting group on the guanine (B1146940) base.

G cluster_ib DMT-dG(ib) Phosphoramidite cluster_ac DMT-dG(Ac) Phosphoramidite dG(ib)_structure dG(ib)_structure dG(Ac)_structure dG(Ac)_structure

Caption: Chemical structures of DMT-dG(ib) and DMT-dG(Ac) phosphoramidites.

Performance Comparison

The selection between DMT-dG(ib) and DMT-dG(Ac) primarily hinges on the desired deprotection strategy, with significant implications for workflow speed and compatibility with sensitive modifications.

FeatureThis compoundDMT-dG(Ac) Phosphoramidite
Protecting Group Isobutyryl (ib)Acetyl (Ac)
Deprotection Method Standard (Ammonium Hydroxide)UltraFAST (AMA - Ammonium Hydroxide/Methylamine)[1][2]
Deprotection Time 8-16 hours at 55°C or 24 hours at room temperature[3]5-15 minutes at 65°C[1][3]
Deprotection Conditions Harsher, prolonged basic conditionsMilder, rapid basic conditions
Compatibility Standard, robust oligonucleotidesOligonucleotides with sensitive modifications, high-throughput synthesis
Potential Side Reactions Depurination under harsh acidic detritylation conditions[4][5]Transamination of dC if benzoyl-protected dC is used with AMA[2]

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle (Applicable to both)

The solid-phase synthesis of oligonucleotides follows a repeated four-step cycle for each nucleotide addition.

G Deblocking 1. Deblocking (Detritylation) Removal of 5'-DMT group with acid (e.g., TCA or DCA). Coupling 2. Coupling Activated phosphoramidite couples with the free 5'-hydroxyl group. Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Unreacted 5'-hydroxyl groups are acetylated to prevent failure sequence elongation. Coupling->Capping Forms new linkage Oxidation 4. Oxidation Unstable phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester. Capping->Oxidation Blocks failures Oxidation->Deblocking Stabilizes backbone Ready for next cycle G Start Synthesized Oligonucleotide on Solid Support (with dG(ib)) Cleavage_Deprotection Cleavage and Base Deprotection Concentrated Ammonium Hydroxide 55°C, 8-16 hours Start->Cleavage_Deprotection Phosphate_Deprotection Phosphate Deprotection (Concurrent with base deprotection) Purification Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product G Start Synthesized Oligonucleotide on Solid Support (with dG(Ac) and Ac-dC) Cleavage_Deprotection Cleavage and Base Deprotection AMA (Ammonium Hydroxide/40% Methylamine 1:1) 65°C, 10-15 minutes Start->Cleavage_Deprotection Phosphate_Deprotection Phosphate Deprotection (Concurrent with base deprotection) Purification Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

A Head-to-Head Battle of dG Phosphoramidites: DMT-dG(ib) vs. DMT-dG(dmf) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of success in oligonucleotide synthesis. The selection of the protecting group for the exocyclic amine of deoxyguanosine (dG) is particularly crucial, with the isobutyryl (ib) and dimethylformamidine (dmf) protected DMT-dG phosphoramidites being two of the most common choices. This guide provides an in-depth, data-supported comparison of their performance to inform your selection process.

The primary distinction between DMT-dG(ib) and DMT-dG(dmf) lies in the lability of the N2 protecting group. The dimethylformamidine (dmf) group is significantly more labile than the isobutyryl (ib) group, which translates to faster and milder deprotection conditions. This key difference has profound implications for the synthesis of long or modified oligonucleotides, particularly those containing sensitive functional groups.

Performance Comparison: A Quantitative Look

While coupling efficiencies for both DMT-dG(ib) and DMT-dG(dmf) are consistently reported to be high, typically exceeding 99%, the most significant performance variations are observed during the deprotection step.[1] The faster deprotection kinetics of the dmf group can lead to higher yields of the final, purified oligonucleotide, especially in the synthesis of G-rich sequences where incomplete deprotection of the more stable ib group can be a concern.[2][3]

Performance MetricDMT-dG(ib)DMT-dG(dmf)Key Advantages of DMT-dG(dmf)
Protecting Group Isobutyryl (ib)Dimethylformamidine (dmf)More labile, enabling faster and milder deprotection.
Coupling Efficiency Typically >99%Typically >99%Comparable under standard synthesis conditions.
Deprotection Time Standard: 8-16 hours at 55 °C with concentrated ammonium (B1175870) hydroxide (B78521).[4]Fast: 2 hours at 55 °C or 1 hour at 65 °C with concentrated ammonium hydroxide.[2] Can be as fast as 10 minutes at 65 °C with AMA (ammonium hydroxide/methylamine).[5]Significantly reduced deprotection time, increasing throughput.
Deprotection Conditions Requires standard, relatively harsh basic conditions.Compatible with milder basic conditions (e.g., AMA, potassium carbonate in methanol (B129727) for ultra-sensitive oligos).[5]Preserves the integrity of sensitive modifications and dyes.
Final Yield Can be lower for G-rich or long sequences due to incomplete deprotection.Generally higher for complex oligonucleotides due to more efficient deprotection.Minimizes product loss from incomplete deprotection.
Purity Risk of (n-1) and other failure sequences if deprotection is incomplete.Higher purity profiles for G-rich and modified oligonucleotides.Reduces challenging purification of near-full-length impurities.
Side Reactions Less prone to modification during the synthesis cycle itself.The dmf group is more susceptible to premature removal, though this is generally not an issue with optimized protocols.The primary advantage of faster deprotection outweighs the minimal risk of premature removal.

Experimental Protocols

To provide a framework for a direct comparison of these two phosphoramidites in a laboratory setting, a detailed experimental protocol is outlined below.

Objective:

To compare the performance of DMT-dG(ib) and DMT-dG(dmf) phosphoramidites in the synthesis of a model 20-mer oligonucleotide by evaluating coupling efficiency, final yield, and purity.

Materials:
  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • DMT-dG(ib) phosphoramidite

  • DMT-dG(dmf) phosphoramidite

  • Standard DNA phosphoramidites (dA(bz), dC(bz), T)

  • Standard synthesis reagents: activator, capping solutions, oxidizing solution, deblocking solution.

  • Cleavage and deprotection reagents: Concentrated ammonium hydroxide, AMA (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine).

  • HPLC system with a reverse-phase column.

  • Mass spectrometer.

Methodology:
  • Oligonucleotide Synthesis:

    • Synthesize a 20-mer oligonucleotide with a mixed-base sequence, including several guanosine (B1672433) residues, on a DNA synthesizer.

    • Perform two separate syntheses, one using DMT-dG(ib) and the other using DMT-dG(dmf), keeping all other parameters identical.

    • Monitor the coupling efficiency of each step by measuring the absorbance of the released DMT cation at 495 nm.

  • Cleavage and Deprotection:

    • For DMT-dG(ib): Cleave the oligonucleotide from the CPG support and deprotect using concentrated ammonium hydroxide at 55°C for 12 hours.

    • For DMT-dG(dmf): Cleave and deprotect using AMA at 65°C for 15 minutes.

  • Purification and Analysis:

    • Purify the crude oligonucleotides by reverse-phase HPLC.

    • Quantify the yield of the full-length product by UV-Vis spectrophotometry.

    • Assess the purity of the final product by analytical HPLC and confirm the identity by mass spectrometry.

Visualizing the Chemistry

To better understand the chemical processes involved, the following diagrams illustrate the key structures and workflows.

cluster_dGib This compound cluster_dGdmf DMT-dG(dmf) Phosphoramidite dGib DMT-dG(ib) dGib_struct dGdmf DMT-dG(dmf) dGdmf_struct

Caption: Chemical structures of DMT-dG(ib) and DMT-dG(dmf) phosphoramidites.

Oligo_Synthesis_Workflow start Start: Solid Support with First Nucleoside deblock 1. Deblocking (DMT Removal) start->deblock coupling 2. Coupling (Add next Phosphoramidite) deblock->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for next cycle oxidation->repeat repeat->deblock Next Nucleotide cleavage_deprotection Cleavage & Deprotection repeat->cleavage_deprotection Final Cycle purification Purification cleavage_deprotection->purification final_oligo Final Oligonucleotide purification->final_oligo

Caption: The automated cycle of solid-phase oligonucleotide synthesis.

Deprotection_Comparison cluster_ib DMT-dG(ib) Pathway cluster_dmf DMT-dG(dmf) Pathway ib_start Oligo with dG(ib) ib_deprotect Standard Deprotection (NH4OH, 55°C, 8-16h) ib_start->ib_deprotect ib_end Deprotected Oligo ib_deprotect->ib_end dmf_start Oligo with dG(dmf) dmf_deprotect Fast/Mild Deprotection (AMA, 65°C, 10-15min) dmf_start->dmf_deprotect dmf_end Deprotected Oligo dmf_deprotect->dmf_end

Caption: Deprotection pathways for dG(ib) versus dG(dmf) protected oligonucleotides.

Conclusion and Recommendations

The choice between DMT-dG(ib) and DMT-dG(dmf) phosphoramidites hinges on the specific requirements of the oligonucleotide being synthesized.

  • DMT-dG(ib) remains a reliable and cost-effective choice for routine, unmodified, and shorter oligonucleotides where standard deprotection conditions are acceptable.

  • DMT-dG(dmf) is the superior choice for the synthesis of:

    • Long oligonucleotides: Where cumulative deprotection inefficiencies can significantly reduce yield.

    • G-rich sequences: To ensure complete and efficient deprotection of all guanosine residues.

    • Modified oligonucleotides: Containing base-labile modifications, fluorescent dyes, or other sensitive functional groups that would be compromised by harsh, prolonged deprotection.

    • High-throughput synthesis: Where the significant reduction in deprotection time can dramatically increase productivity.

References

A Comparative Analysis of dG Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups in oligonucleotide synthesis is a critical determinant of yield, purity, and cost-effectiveness. The selection of the exocyclic amine protecting group for 2'-deoxyguanosine (B1662781) (dG) is particularly crucial, as its removal is often the rate-limiting step in the deprotection process. This guide provides an objective comparison of the performance of commonly used dG protecting groups, supported by experimental data, to aid in the selection of the optimal group for specific research and development needs.

This comparative analysis focuses on three widely utilized dG protecting groups: isobutyryl (iBu), dimethylformamidine (dmf), and acetyl (Ac). Their performance is evaluated based on key parameters including coupling efficiency, deprotection kinetics, and the propensity for side-product formation.

Performance Comparison of dG Protecting Groups

The choice of a dG protecting group significantly impacts the overall efficiency and outcome of oligonucleotide synthesis. A summary of the key performance indicators for iBu-dG, dmf-dG, and Ac-dG is presented below.

Protecting GroupCoupling EfficiencyDeprotection ConditionsKey AdvantagesPotential Disadvantages
Isobutyryl (iBu) Generally high (>99%)Standard (Ammonium hydroxide (B78521), heated)Robust, well-establishedSlow deprotection, harsh conditions may harm sensitive modifications
Dimethylformamidine (dmf) Generally high (>99%)Mild to Fast (Ammonia at RT, AMA)Rapid deprotection, reduces depurinationCan be less stable on adenosine
Acetyl (Ac) Generally high (>99%)Fast (AMA)Compatible with "UltraFAST" deprotectionMay require specific capping reagents to avoid side reactions

Deprotection Kinetics

The rate of deprotection is a critical factor, especially in high-throughput synthesis environments. The lability of the dG protecting group dictates the required deprotection time and temperature.

Deprotection with Ammonium (B1175870) Hydroxide:
dG Protecting GroupTemperatureTime
iBu-dGRoom Temperature36 hours
55°C16 hours
65°C8 hours
dmf-dG or Ac-dGRoom Temperature16 hours
55°C4 hours
65°C2 hours
iPr-Pac-dGRoom Temperature2 hours
55°C0.5 hours

Data sourced from Glen Research Deprotection Guide.

"UltraFAST" Deprotection with AMA (Ammonium Hydroxide/Methylamine):

The use of AMA allows for significantly reduced deprotection times.[1] This method is particularly effective with dmf-dG and Ac-dG. It is important to note that the use of AMA requires acetyl (Ac) protection on dC to prevent base modification.[1]

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes

Data sourced from Glen Research Deprotection Guide.[1]

Side-Product Formation

A key consideration in the selection of a dG protecting group is its influence on the formation of unwanted side products.

  • Depurination: This is a significant side reaction, particularly during the acidic detritylation step. The use of the electron-donating dimethylformamidine (dmf) group on guanosine (B1672433) can help to protect against depurination.

  • Modification during Deprotection: The choice of deprotection reagent can lead to side reactions on the nucleobases. For instance, using AMA with benzoyl-protected dC (Bz-dC) can cause base modification; therefore, Ac-dC is recommended for this deprotection method.[1]

  • Incomplete Deprotection: The robustness of the iBu group can sometimes lead to incomplete removal, especially in G-rich sequences, resulting in residual protecting groups on the final oligonucleotide. This can be detected by mass spectrometry.

Experimental Protocols

Oligonucleotide Synthesis Workflow

A standard solid-phase oligonucleotide synthesis cycle using phosphoramidite (B1245037) chemistry is depicted below. The choice of dG protecting group occurs at the phosphoramidite monomer stage.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add dNTP) Deblocking->Coupling Repeat n-1 times Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat n-1 times Oxidation->Deblocking Repeat n-1 times Cleavage 5. Cleavage (From solid support) Deprotection 6. Deprotection (Remove base & phosphate (B84403) protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification

Caption: General workflow for solid-phase oligonucleotide synthesis.

Protocol for Comparative Analysis of Deprotection Kinetics

Objective: To determine and compare the deprotection rates of oligonucleotides synthesized with different dG protecting groups.

Methodology:

  • Synthesis: Synthesize identical short oligonucleotides (e.g., a 10-mer) using phosphoramidites with iBu-dG, dmf-dG, and Ac-dG.

  • Deprotection: Aliquot the solid support-bound oligonucleotides for each protecting group. Treat each aliquot with the chosen deprotection reagent (e.g., concentrated ammonium hydroxide or AMA) at a specific temperature (e.g., 55°C).

  • Time Points: At various time points (e.g., 0.5, 1, 2, 4, 8, 16 hours for ammonium hydroxide; 5, 10, 20, 30, 60 minutes for AMA), quench the deprotection reaction.

  • Analysis: Analyze the cleaved and deprotected oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the percentage of fully deprotected oligonucleotide at each time point by integrating the peak areas in the HPLC chromatogram. The disappearance of peaks corresponding to the protected species and the appearance of the final product peak will indicate the reaction progress.

Protocol for Analysis of Coupling Efficiency

Objective: To compare the stepwise coupling efficiency of different dG phosphoramidites.

Methodology:

  • Synthesis: Program the DNA synthesizer to collect the trityl cation effluent after each coupling step.

  • Trityl Cation Assay: The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl group of the newly added nucleotide in each cycle. The resulting trityl cation has a characteristic orange color and its absorbance can be measured spectrophotometrically at around 495 nm.

  • Data Analysis: The absorbance of the trityl cation is directly proportional to the number of coupled molecules. By comparing the absorbance from one cycle to the next, the stepwise coupling efficiency can be calculated. A stable or consistent trityl absorbance reading across cycles indicates high and uniform coupling efficiency. A significant drop in absorbance after the addition of a dG phosphoramidite would indicate lower coupling efficiency for that specific monomer.

Protocol for Side-Product Analysis by LC-MS

Objective: To identify and quantify side products resulting from the synthesis and deprotection of oligonucleotides with different dG protecting groups.

Methodology:

  • Sample Preparation: Following synthesis and deprotection, prepare the crude oligonucleotide samples for analysis.

  • LC-MS Analysis: Inject the samples into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Liquid Chromatography: Employ a reverse-phase column suitable for oligonucleotide separation. A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is typically used to elute the oligonucleotides.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source to generate ions. Acquire mass spectra in full-scan mode to detect the main product and any impurities.

  • Data Analysis:

    • Identify the molecular weight of the full-length oligonucleotide.

    • Search for masses corresponding to potential side products, such as:

      • Incompletely deprotected oligonucleotides (e.g., +70 Da for residual iBu group, +55 Da for residual dmf group).

      • Products of depurination (truncated sequences).

      • Base modifications (e.g., +1 Da for formylation, +27 Da for ethylation).

    • Quantify the relative abundance of these side products by comparing their peak areas in the extracted ion chromatograms to that of the main product.

Logical Relationships in Protecting Group Selection

The decision-making process for selecting a dG protecting group involves balancing the need for rapid synthesis with the requirement for high purity and the preservation of any sensitive modifications on the oligonucleotide.

G Start Oligonucleotide Synthesis Requirement Sensitive_Mods Sensitive Modifications? Start->Sensitive_Mods High_Throughput High Throughput Needed? Sensitive_Mods->High_Throughput No UltraMild Ultra-Mild Deprotection (e.g., Pac-dG) Sensitive_Mods->UltraMild Yes Standard_Robust Standard Robust Synthesis High_Throughput->Standard_Robust No Fast_Deprotection Fast Deprotection High_Throughput->Fast_Deprotection Yes iBu_dG Use iBu-dG Standard_Robust->iBu_dG Pac_dG Use Pac-dG or other labile group UltraMild->Pac_dG dmf_dG Use dmf-dG or Ac-dG Fast_Deprotection->dmf_dG

Caption: Decision tree for selecting a dG protecting group.

References

A Comparative Guide to Oligonucleotide Sequence Fidelity: The Role of DMT-dG(ib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of synthetic oligonucleotides is paramount in research, diagnostics, and the development of nucleic acid-based therapeutics. The chemical synthesis of these molecules is a stepwise process, and the choice of building blocks, particularly the phosphoramidites, plays a crucial role in the final purity and sequence accuracy of the product. This guide provides an objective comparison of the commonly used DMT-dG(ib) (N2-isobutyryl-deoxyguanosine) phosphoramidite (B1245037) with its alternatives, supported by experimental data and detailed protocols.

Introduction to Oligonucleotide Synthesis and the Importance of Protecting Groups

Solid-phase phosphoramidite chemistry is the gold standard for automated oligonucleotide synthesis.[1][2][3] This method involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[2][3] To ensure the specific and sequential addition of nucleotides, reactive functional groups on the nucleobases are protected. The choice of these protecting groups significantly impacts the efficiency of the synthesis and the ease of their removal (deprotection) post-synthesis, ultimately affecting the fidelity of the final oligonucleotide.[1][4]

The exocyclic amine of deoxyguanosine (dG) is particularly susceptible to side reactions, making its protection critical. The isobutyryl (ib) group is a widely used protecting group for dG, leading to the prevalence of DMT-dG(ib) phosphoramidite in commercial synthesis.[4][5]

Comparison of dG Phosphoramidites: DMT-dG(ib) and Its Alternatives

While DMT-dG(ib) is a reliable choice for routine oligonucleotide synthesis, several alternatives offer advantages in specific applications, particularly when synthesizing long or modified oligonucleotides where milder deprotection conditions are required. The most common alternatives include DMT-dG(dmf) (dimethylformamidine) and DMT-dG(pac) (phenoxyacetyl).

Protecting GroupKey AdvantagesKey DisadvantagesTypical Coupling EfficiencyDeprotection Conditions
Isobutyryl (ib) Well-established, cost-effective, good stability.[4]Requires relatively harsh deprotection conditions (prolonged exposure to concentrated ammonia (B1221849) at elevated temperatures).[6][7]>98.5%Standard: Concentrated Ammonium (B1175870) Hydroxide, 55°C, 8-16 hours.[1]
Dimethylformamidine (dmf) Rapid deprotection, compatible with mild deprotection conditions, suitable for labile modifications.[8][9][10]Can be less stable during synthesis than 'ib'.>98.5%Fast: Ammonium Hydroxide/Methylamine (AMA), 65°C, 10-15 minutes.[6][9]
Phenoxyacetyl (pac) Very mild deprotection conditions, ideal for highly sensitive modifications.[9]Can be more expensive and may have slightly lower coupling efficiencies in some contexts.>98%Ultra-Mild: Potassium Carbonate in Methanol, room temperature, 2-4 hours.

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis (General Protocol)

This protocol outlines the standard steps for automated solid-phase oligonucleotide synthesis using the phosphoramidite method.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.[2]

  • Phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dG(ib/dmf/pac), DMT-dT).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).[11]

  • Capping solutions (Cap A: Acetic anhydride/THF/Pyridine; Cap B: 10% N-Methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide, AMA, or potassium carbonate in methanol).

Procedure:

  • Preparation: The solid support is loaded into a synthesis column, and the reagents are placed on an automated DNA synthesizer.

  • Synthesis Cycle: a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution.[2][11] The resulting trityl cation is orange, and its absorbance can be measured to monitor coupling efficiency. b. Coupling: The next phosphoramidite, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations (n-1 sequences).[2] d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[2]

  • Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: The terminal 5'-DMT group is typically left on for purification purposes ("Trityl-on").[11]

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed using the appropriate deprotection solution and conditions as outlined in the comparison table.[12]

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities.

II. Oligonucleotide Fidelity Validation

A. Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of synthetic oligonucleotides by separating the full-length product from shorter failure sequences.[13]

Materials:

  • Purified oligonucleotide sample.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in water or a suitable buffer.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.

    • Monitor the absorbance at 260 nm.

  • Data Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide. The purity is calculated as the area of the main peak relative to the total area of all peaks.

B. Sequence Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.[14][15][16][17]

Materials:

  • Purified oligonucleotide sample.

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: The sample is desalted and prepared according to the instrument's requirements.

  • Mass Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Data Analysis: The obtained molecular weight is compared to the theoretical molecular weight calculated from the desired oligonucleotide sequence. Any discrepancies may indicate synthesis errors such as deletions, insertions, or incomplete deprotection. Tandem mass spectrometry (MS/MS) can be used for further sequence confirmation by fragmenting the oligonucleotide and analyzing the resulting fragments.[15]

Visualizing the Workflow

The following diagrams illustrate the key processes in oligonucleotide synthesis and fidelity validation.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Start with Support-Bound Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation End_Cycle Chain Elongated by one Nucleotide Oxidation->End_Cycle End_Cycle->Deblocking Repeat for next base

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.

Fidelity_Validation_Workflow cluster_validation Oligonucleotide Fidelity Validation Crude_Oligo Crude Oligonucleotide (Post-Synthesis) Cleavage_Deprotection Cleavage and Deprotection Crude_Oligo->Cleavage_Deprotection Purification Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Purity_Analysis Purity Analysis (RP-HPLC) Purification->Purity_Analysis Sequence_Verification Sequence Verification (Mass Spectrometry) Purification->Sequence_Verification Final_Product High-Fidelity Oligonucleotide Purity_Analysis->Final_Product Sequence_Verification->Final_Product

Figure 2. Workflow for oligonucleotide fidelity validation.

Conclusion

The choice of dG phosphoramidite has a significant impact on the efficiency of oligonucleotide synthesis and the purity of the final product. While DMT-dG(ib) is a robust and widely used reagent, alternatives such as DMT-dG(dmf) and DMT-dG(pac) offer advantages for the synthesis of oligonucleotides with sensitive modifications due to their milder deprotection requirements. Researchers should carefully consider the specific requirements of their application when selecting a dG phosphoramidite to ensure the highest possible sequence fidelity. The validation of oligonucleotide purity and sequence through methods like HPLC and mass spectrometry is a critical final step to guarantee the quality and reliability of these essential research and therapeutic molecules.

References

Quality Control Standards for Incoming DMT-dG(ib) Phosphoramidite Lots: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the quality of raw materials is paramount to ensuring the integrity and efficacy of the final therapeutic or research product. DMT-dG(ib) Phosphoramidite (B1245037) is a critical building block in DNA synthesis, and its purity directly impacts the yield and quality of the resulting oligonucleotides. This guide provides a comprehensive comparison of quality control standards for incoming lots of DMT-dG(ib) Phosphoramidite, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Quality Control Specifications

The quality of this compound can vary between suppliers. While most vendors provide a Certificate of Analysis (CoA) with each lot, the stringency of the specifications and the analytical methods used can differ. Below is a summary of typical quality control parameters and their acceptance criteria based on publicly available data from various suppliers.

ParameterMethodTypical Acceptance Criteria (Vendor A)Representative CoA Data (Vendor B)Industry Standard/Recommendation
Appearance Visual InspectionWhite to off-white powder or granulesWhite powderConforms
Identity ¹H-NMR, UV/VIS Spectroscopy, Mass SpectrometryConforms to structureConformsConforms to reference spectra and mass
Purity (RP-HPLC) Reversed-Phase High-Performance Liquid Chromatography≥ 99.0%99.8%≥ 99.0%[1][2]
Purity (³¹P-NMR) Phosphorus-31 Nuclear Magnetic Resonance≥ 99.0%100%≥ 99.0%[1][2]
Water Content Karl Fischer Titration≤ 0.3%0.1%≤ 0.3%[1][3]
P(V) Impurities ³¹P-NMRNot specified< 1%As low as possible, typically < 1%[2]
Other Impurities RP-HPLC, LC-MSNot specifiedNot specifiedIndividual impurities ≤ 0.15%, total impurities ≤ 1.0%[4]

Key Quality Control Experiments and Methodologies

Accurate and robust analytical methods are crucial for verifying the quality of incoming this compound lots. The following are detailed protocols for the key experiments cited in the quality control specifications.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of phosphoramidites and separating the main product from closely related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1)[2].

  • Mobile Phase B: Acetonitrile[2].

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 20-30 minutes) to elute the phosphoramidite and any impurities.

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: Ambient[2].

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of approximately 1.0 mg/mL[2].

  • Analysis: The chromatogram will typically show two major peaks corresponding to the two diastereomers of the phosphoramidite at the chiral phosphorus center[5][6]. Purity is calculated based on the total area of the diastereomer peaks relative to the total area of all peaks in the chromatogram.

Purity and Impurity Profiling by Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR is a powerful technique for specifically analyzing phosphorus-containing compounds. It provides a quantitative measure of the phosphoramidite (P(III) species) and can detect and quantify oxidized phosphorus impurities (P(V) species).

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v)[2].

  • Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL[2].

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence[2].

    • Relaxation Delay (D1): 2.0 seconds[2].

    • Acquisition Time (AQ): 1.5 seconds[2].

    • Number of Scans: 1024[2].

  • Reference: An external standard of 5% H₃PO₄ in D₂O can be used to reference the chemical shift[2].

  • Analysis: The phosphoramidite diastereomers typically appear as two distinct singlets in the region of 140-155 ppm[7]. Oxidized P(V) impurities resonate in a different region, generally between -25 and 99 ppm[2]. The purity is determined by integrating the signals corresponding to the phosphoramidite and comparing it to the total integral of all phosphorus-containing species.

Identity Confirmation and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to confirm the identity of the phosphoramidite by its mass-to-charge ratio and to identify unknown impurities.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[8][9].

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[8].

  • Mobile Phase A: 10 mM Ammonium acetate in water[8].

  • Mobile Phase B: Acetonitrile[8].

  • Gradient: A suitable gradient to achieve separation of the main compound and impurities.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[2].

  • Mass Analyzer: Set to scan a relevant m/z range (e.g., 150-2000 m/z) at high resolution[2].

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 0.1-1.0 mg/mL[2][8][10].

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The high-resolution mass data allows for the determination of the elemental composition of the parent compound and any detected impurities.

Visualizing the Quality Control Workflow and Chemical Structures

To better illustrate the quality control process and the chemical entities involved, the following diagrams are provided.

QC_Workflow IncomingLot Incoming DMT-dG(ib) Phosphoramidite Lot Sampling Representative Sampling IncomingLot->Sampling CoA_Review Review Supplier's Certificate of Analysis Sampling->CoA_Review Visual_Inspection Visual Inspection (Appearance, Color) Sampling->Visual_Inspection Testing Analytical Testing Sampling->Testing Data_Review Data Review and Comparison to Specifications CoA_Review->Data_Review Visual_Inspection->Data_Review HPLC RP-HPLC (Purity) Testing->HPLC NMR ³¹P-NMR (Purity, P(V) Impurities) Testing->NMR KF Karl Fischer (Water Content) Testing->KF LCMS LC-MS (Identity, Impurity Profile) Testing->LCMS HPLC->Data_Review NMR->Data_Review KF->Data_Review LCMS->Data_Review Decision Decision Data_Review->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject and Quarantine Decision->Reject Fail

Caption: Quality control workflow for incoming this compound lots.

Chemical_Structures cluster_main This compound cluster_impurities Common Impurities Main_Structure This compound (P(III) species) Oxidized Oxidized Phosphoramidite (P(V) species) Main_Structure->Oxidized Oxidation Hydrolyzed H-phosphonate Main_Structure->Hydrolyzed Hydrolysis Reverse_Amidite 3'-DMT-5'-Phosphoramidite (Isomeric Impurity) Main_Structure->Reverse_Amidite Isomerization Deprotected Loss of Protecting Group (e.g., DMT-OH) Main_Structure->Deprotected Deprotection

Caption: this compound and common process-related impurities.

By implementing these rigorous quality control standards and analytical methods, researchers and manufacturers can ensure the consistency and high quality of their this compound lots, leading to more reliable and successful oligonucleotide synthesis.

References

Performance Under the Microscope: A Comparative Guide to DMT-dG(ib) Phosphoramidite from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of oligonucleotide synthesis reagents is paramount. The fidelity of the final oligonucleotide product is directly influenced by the purity and performance of its constituent phosphoramidites. Among these, 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), or DMT-dG(ib), is a critical building block. This guide offers an objective comparison of DMT-dG(ib) performance from different suppliers, supported by representative experimental data and detailed protocols to aid in the selection of high-quality reagents for therapeutic and diagnostic applications.

Key Performance Parameters

The performance of DMT-dG(ib) phosphoramidite is primarily assessed by its purity, moisture content, and, most critically, its coupling efficiency during oligonucleotide synthesis. Impurities or degradation can lead to the incorporation of incorrect bases, truncated sequences, and other deleterious side products, ultimately impacting the efficacy and safety of the final oligonucleotide.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for DMT-dG(ib) from four anonymous suppliers. This data is illustrative and reflects typical values observed in quality control analyses.

Table 1: Purity and Water Content of DMT-dG(ib) from Different Suppliers

SupplierPurity by RP-HPLC (%)Purity by ³¹P NMR (%)Water Content (ppm)
Supplier A≥ 99.5≥ 99.0≤ 300
Supplier B≥ 99.0≥ 98.5≤ 500
Supplier C≥ 99.2≥ 99.0≤ 400
Supplier D≥ 98.5≥ 98.0≤ 600

Table 2: Coupling Efficiency of DMT-dG(ib) in Oligonucleotide Synthesis

SupplierAverage Stepwise Coupling Efficiency (%)*
Supplier A≥ 99.5
Supplier B≥ 99.0
Supplier C≥ 99.2
Supplier D≥ 98.5

*Determined by the trityl cation assay during a standard 20-mer oligonucleotide synthesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phosphoramidite quality. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating the main component from its impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Procedure:

  • Prepare a 1 mg/mL solution of the this compound in anhydrous acetonitrile.

  • Set the column temperature to 25 °C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 254 nm.

  • Calculate the purity as the percentage of the area of the main peak relative to the total peak area.

Protocol 2: Purity Determination by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To assess the purity of this compound with respect to phosphorus-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.

Reagents:

Procedure:

  • Dissolve approximately 10-20 mg of the this compound in 0.5 mL of the deuterated solvent in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. The two diastereomers of the phosphoramidite should appear as two distinct peaks around 149 ppm.

  • Integrate the peaks corresponding to the phosphoramidite and any phosphorus-containing impurities (e.g., H-phosphonate, phosphate).

  • Calculate the purity based on the relative integration values.

Protocol 3: Determination of Coupling Efficiency by Trityl Cation Monitoring

Objective: To determine the stepwise coupling efficiency of DMT-dG(ib) during automated oligonucleotide synthesis.

Instrumentation:

  • Automated DNA/RNA synthesizer equipped with a UV-Vis detector.

Procedure:

  • Program the synthesizer to perform a standard oligonucleotide synthesis (e.g., a 20-mer poly-T sequence with a single dG(ib) incorporation).

  • During each synthesis cycle, after the deblocking step (removal of the DMT group with an acid), the orange-colored trityl cation is released.

  • The synthesizer's UV-Vis detector measures the absorbance of the trityl cation at approximately 495 nm.

  • The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released at each step to the absorbance of the previous step.

    • Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

Quality_Control_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Performance Testing cluster_3 Data Analysis & Reporting Sample DMT-dG(ib) Sample Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC Purity NMR ³¹P NMR Analysis Dissolution->NMR Purity & Impurities KF Karl Fischer Titration (Water Content) Dissolution->KF Moisture Oligo_Synth Oligonucleotide Synthesis Dissolution->Oligo_Synth Functional Test Purity_Report Purity Data (HPLC, NMR) HPLC->Purity_Report NMR->Purity_Report KF->Purity_Report Trityl_Assay Trityl Cation Monitoring Oligo_Synth->Trityl_Assay Coupling_Report Coupling Efficiency Data Trityl_Assay->Coupling_Report CoA Certificate of Analysis Purity_Report->CoA Coupling_Report->CoA

Quality Control Workflow for this compound.

Oligonucleotide_Synthesis_Cycle Start Start Cycle (Solid Support with Attached Nucleoside) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add DMT-dG(ib)) Deblocking->Coupling Release Trityl Cation Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate) Capping->Oxidation Next_Cycle Begin Next Cycle Oxidation->Next_Cycle

The Four-Step Oligonucleotide Synthesis Cycle.

Conclusion

The quality of this compound is a critical determinant of the success of oligonucleotide synthesis. While most reputable suppliers provide material with high purity, subtle differences in impurity profiles and water content can significantly impact coupling efficiency. For applications requiring long oligonucleotides or those with stringent purity requirements, such as therapeutic manufacturing, selecting a supplier that consistently provides phosphoramidites with the highest purity and lowest water content is essential. Researchers are encouraged to perform their own incoming quality control using the protocols outlined in this guide to ensure the reliability and reproducibility of their oligonucleotide synthesis.

A Researcher's Guide to Quality Control: Comparing Analytical Techniques for Phosphoramidite Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of phosphoramidites is a critical, non-negotiable step in the synthesis of high-quality oligonucleotides. Impurities in these essential building blocks can directly impact the yield, purity, and biological activity of the final therapeutic or diagnostic product. This guide provides a comprehensive comparison of the most common analytical techniques used to detect and quantify impurities in phosphoramidites, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your quality control workflow.

The primary analytical methods for phosphoramidite (B1245037) analysis—High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Mass Spectrometry (MS)—each offer unique advantages in sensitivity, specificity, and the type of information they provide. The choice of technique often depends on the specific impurity being targeted and the desired level of characterization.

Comparative Analysis of Key Techniques

A side-by-side comparison of HPLC, ³¹P NMR, and Mass Spectrometry highlights their distinct capabilities in phosphoramidite analysis. The following table summarizes their performance based on key analytical parameters.

FeatureHigh-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Separation based on polarity (Reversed-Phase) or polar interactions (Normal-Phase).Detects phosphorus-containing compounds and provides structural information based on the chemical environment of the ³¹P nucleus.Measures the mass-to-charge ratio of ionized molecules, enabling identification and structural elucidation.
Primary Use Purity assessment and quantification of the main phosphoramidite component and its diastereomers.[1][2]Identification and quantification of phosphorus-containing impurities, particularly P(V) species and other phosphorus-related side products.[1][3]Molecular weight confirmation of the target phosphoramidite and identification of unknown impurities by accurate mass measurement.[4][5][6]
Typical Purity Results >99% for high-quality phosphoramidites.[1]P(V) impurities typically <1%.[1]Confirms the presence of the main compound and helps identify impurities at levels down to 0.1% or lower.[5][7]
Common Impurities Detected Diastereomers, hydrolysis products, and other structurally similar impurities.[1][8]Oxidized P(V) species, H-phosphonates, and other phosphorus-containing side-products.[1][9]A wide range of impurities including those arising from incomplete reactions, side reactions (e.g., chlorination), and degradation products.[5][7]
Advantages High resolution, excellent for quantifying diastereomeric purity, well-established and robust.[1][2]Provides unambiguous identification of phosphorus species, requires minimal sample preparation, and is non-destructive.[1][3]High sensitivity and specificity, provides molecular weight information for definitive identification, and can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[5][7]
Limitations May not resolve all co-eluting impurities, requires reference standards for quantification.Lower sensitivity compared to MS, may not detect non-phosphorus impurities.Can be susceptible to ion suppression effects, and quantification may require stable isotope-labeled internal standards for high accuracy.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for determining the purity of phosphoramidites by separating the main compound from its impurities based on hydrophobicity.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at a specific wavelength (e.g., 260 nm).

  • Sample Preparation: Dissolve the phosphoramidite sample in acetonitrile to a concentration of approximately 1.0 mg/mL.[1]

³¹P Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing impurities.

  • Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for ³¹P).[1]

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectra.[1]

  • Scans: A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.[1]

  • Sample Preparation: Dissolve the phosphoramidite sample in a suitable deuterated solvent (e.g., CD₃CN).

  • Data Analysis: The main phosphoramidite typically appears as two peaks around 150 ppm due to the presence of two diastereomers.[1][3] P(V) impurities are observed in the region of -25 to 99 ppm, while other P(III) impurities can be found between 100 to 169 ppm (excluding the main peaks).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it ideal for identifying and characterizing a wide range of impurities.

  • LC System: A high-resolution LC system, such as a Vanquish Horizon UHPLC system.[5]

  • Column: A solid-core C18 column is often used for good separation of impurities.[5]

  • Mobile Phase A: Ammonium acetate buffer.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A 15-minute gradient is typically employed for separation.[5]

  • Mass Spectrometer: A high-resolution accurate mass (HRAM) spectrometer, such as an Orbitrap Exploris 120, is used for confident identification.[5]

  • Ionization: Electrospray ionization (ESI) is commonly used, and data can be acquired in both positive and negative polarity to detect a broader range of impurities.[5]

  • Data Acquisition: Full MS scan followed by data-dependent MS2 acquisition for structural elucidation of detected impurities.[5]

Workflow for Phosphoramidite Impurity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of phosphoramidite impurities, from initial screening to in-depth characterization.

Phosphoramidite_Impurity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification & Characterization cluster_2 Data Analysis & Reporting HPLC RP-HPLC Analysis (Purity & Diastereomers) LC_MS LC-MS Analysis (Accurate Mass & Structure) HPLC->LC_MS If impurities detected Data_Integration Integrate Data (HPLC, NMR, MS) HPLC->Data_Integration P31_NMR 31P NMR Analysis (P(V) & P(III) Impurities) P31_NMR->LC_MS If impurities detected P31_NMR->Data_Integration LC_MS->Data_Integration Impurity_Classification Classify Impurities (Critical vs. Non-critical) Data_Integration->Impurity_Classification Final_Report Generate Certificate of Analysis Impurity_Classification->Final_Report Sample Phosphoramidite Sample Sample->HPLC Sample->P31_NMR

Caption: Workflow for Phosphoramidite Impurity Analysis.

Classification of Impurities

It is important to not only detect but also classify impurities based on their potential impact on oligonucleotide synthesis. Impurities are generally categorized as:

  • Non-reactive and non-critical: These do not participate in the synthesis and are easily removed.[10]

  • Reactive but non-critical: These may be incorporated into the oligonucleotide but are readily separated from the desired product.[10]

  • Reactive and critical: These are incorporated into the oligonucleotide and are difficult or impossible to remove, potentially compromising the final product's quality.[10]

A thorough understanding and implementation of these analytical techniques are paramount for any organization involved in the development and manufacturing of oligonucleotide-based therapeutics. By employing a multi-faceted analytical approach, researchers can ensure the quality and consistency of their phosphoramidite starting materials, leading to safer and more effective final products.

References

A Comparative Guide to DMT-dG(ib) and its Alternatives in Modified Backbone Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphoramidite (B1245037) building blocks is critical to the successful synthesis of modified oligonucleotides. This guide provides an objective comparison of the performance of 2'-Deoxyguanosine (dG) phosphoramidites with different exocyclic amine protecting groups—isobutyryl (ib), dimethylformamidine (dmf), and phenoxyacetyl (pac)—with a focus on their application in the synthesis of oligonucleotides with modified backbones, such as phosphorothioates.

The selection of a protecting group for the dG monomer can significantly impact coupling efficiency, final yield, purity, and the conditions required for deprotection. This is particularly crucial in the synthesis of therapeutic oligonucleotides where the integrity and purity of the final product are paramount.

Performance Comparison of dG Phosphoramidites

The performance of DMT-dG(ib), DMT-dG(dmf), and DMT-dG(pac) in modified backbone synthesis can be evaluated based on several key parameters: coupling efficiency, stability of the phosphoramidite, and the conditions required for the final deprotection step. While direct comparative studies across all three in a modified backbone context are limited, data from various sources allows for a comprehensive assessment.

ParameterDMT-dG(ib)DMT-dG(dmf)DMT-dG(pac) / iPr-Pac-dG
Protecting Group Type Standard, robust acyl group.Labile formamidine (B1211174) group."UltraMILD" acyl group.
Typical Coupling Efficiency Generally high (>99% per step).[1]Generally high (>99% per step).[1]High, comparable to standard amidites.
Phosphoramidite Stability Good stability in solution.Less stable in solution; more susceptible to hydrolysis.[2]Less stable in solution compared to standard amidites.[3]
Deprotection Conditions Requires standard, often prolonged, deprotection with ammonium (B1175870) hydroxide (B78521) (e.g., 55°C for 8-16 hours).[4]Allows for rapid deprotection under milder conditions (e.g., ammonium hydroxide at 55°C for 1 hour, or AMA at 65°C for 5-10 minutes).[5][6]Enables "UltraMILD" deprotection with potassium carbonate in methanol (B129727) at room temperature, suitable for sensitive modifications.[5][7]
Potential Side Reactions Standard side reactions associated with oligonucleotide synthesis.Higher propensity for depurination during acidic detritylation steps, which can lead to lower final yields of the full-length product.[8]Minimal side reactions due to very mild deprotection conditions.
Recommended Use Case Standard and large-scale synthesis of oligonucleotides without highly sensitive modifications.High-throughput synthesis and when rapid deprotection is required.Synthesis of oligonucleotides with highly sensitive moieties, such as certain dyes or complex modifications.

Experimental Protocols

General Solid-Phase Synthesis Cycle for a Phosphorothioate (B77711) Oligonucleotide

The synthesis of phosphorothioate oligonucleotides follows the standard phosphoramidite cycle with a modification in the oxidation step, where a sulfurization agent is used.

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

  • Coupling: The incoming phosphoramidite (e.g., DMT-dG(ib)) is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. High coupling efficiency (>99%) is crucial for the synthesis of long oligonucleotides.[6][9]

  • Sulfurization: Instead of oxidation, a sulfurizing agent, such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or phenylacetyl disulfide (PADS), is introduced to convert the phosphite (B83602) triester linkage to a phosphorothioate triester.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

Deprotection Protocols for Phosphorothioate Oligonucleotides

The deprotection strategy is dictated by the lability of the protecting groups on the nucleobases, particularly the dG.

Protocol 1: Standard Deprotection for DMT-dG(ib) Protected Oligonucleotides

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • The solid support is treated with concentrated ammonium hydroxide at 55°C for 8 to 16 hours.[1] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate (B84403) protecting groups and the base protecting groups.

    • The resulting solution is cooled and the supernatant containing the deprotected oligonucleotide is collected.

    • The oligonucleotide is typically purified by HPLC.

Protocol 2: "UltraFAST" Deprotection for DMT-dG(dmf) Protected Oligonucleotides

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[5]

  • Procedure:

    • The solid support is treated with AMA solution at 65°C for 10 minutes.[10]

    • The solution is cooled and the deprotected oligonucleotide is collected.

    • This method significantly reduces the deprotection time but requires the use of Ac-dC to avoid side reactions.[5]

Protocol 3: "UltraMILD" Deprotection for DMT-dG(pac) Protected Oligonucleotides

  • Reagent: 0.05 M potassium carbonate in anhydrous methanol.[7]

  • Procedure:

    • The solid support is treated with the potassium carbonate solution at room temperature for 4 hours.

    • This protocol is essential for oligonucleotides containing base-sensitive modifications that would be degraded by harsher deprotection methods.

Visualizing Synthesis and Deprotection Pathways

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle start Start: Nucleoside on Solid Support detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Activated Phosphoramidite) detritylation->coupling sulfurization 3. Sulfurization (Sulfurizing Agent) coupling->sulfurization capping 4. Capping (Acetic Anhydride) sulfurization->capping elongated Elongated Chain (n+1 mer) capping->elongated Ready for next cycle

Figure 1. Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Figure 2. Deprotection pathways based on the dG protecting group.

Logical_Comparison cluster_lability Protecting Group Lability cluster_conditions Deprotection Condition Severity pac dG(pac) (Most Labile) dmf dG(dmf) (Intermediate) pac->dmf Increasing Robustness ib dG(ib) (Most Robust) dmf->ib mild UltraMILD (K2CO3/MeOH) fast UltraFAST (AMA) mild->fast Increasing Severity standard Standard (NH4OH) fast->standard

Figure 3. Relationship between protecting group lability and deprotection conditions.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. DMT-dG(ib) Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis, requires careful handling and a specific disposal protocol due to its reactivity. Adherence to these procedures is essential for personnel safety and environmental protection.

This document provides a comprehensive, step-by-step guide for the proper disposal of DMT-dG(ib) Phosphoramidite waste, focusing on a two-stage chemical deactivation process involving hydrolysis followed by neutralization.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures must be conducted within a certified chemical fume hood.

Storage of this compound:

  • Store at 2-8°C or -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a dry, well-ventilated area away from heat and moisture.

Operational Plan: Waste Collection and Segregation

Proper segregation of waste streams is critical to prevent unintended reactions.

  • Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and pipette tips in a clearly labeled, sealed container designated for "Phosphoramidite Solid Waste."

  • Liquid Waste: Solutions of this compound in anhydrous solvents (e.g., acetonitrile) should be collected in a separate, clearly labeled container designated for "Phosphoramidite Liquid Waste." Do not mix with aqueous or protic solvent waste until the deactivation procedure.

  • Contaminated Labware: Non-disposable glassware should be rinsed with a small amount of anhydrous acetonitrile, and the rinsate collected as phosphoramidite liquid waste. The glassware can then be washed following standard laboratory procedures.

Disposal Plan: Step-by-Step Chemical Deactivation

The recommended disposal method for this compound waste involves a controlled chemical deactivation process. This procedure should be performed in a chemical fume hood.

Experimental Protocol: Chemical Deactivation of Phosphoramidite Waste

This protocol is designed for the deactivation of small quantities of phosphoramidite waste typically generated in a research laboratory setting.

Materials:

  • This compound waste (solid or liquid)

  • 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste containers

  • Ice bath

Procedure:

Part 1: Acid-Catalyzed Hydrolysis

  • Preparation: Place the beaker or flask containing the phosphoramidite waste in an ice bath to manage any potential exothermic reaction.

  • For Liquid Waste (in anhydrous solvent): Slowly add an equal volume of 1 M HCl or 1 M H₂SO₄ to the stirred phosphoramidite solution.

  • For Solid Waste: Dissolve the solid waste in a minimal amount of anhydrous acetonitrile. Then, slowly add a 10-fold excess (by volume) of 1 M HCl or 1 M H₂SO₄ to the stirred solution.

  • Reaction Time: Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures complete hydrolysis of the reactive phosphoramidite moiety.

Part 2: Neutralization

  • Preparation: Continue to cool the reaction mixture in an ice bath.

  • Slow Addition of Base: While stirring, slowly add 1 M NaOH to the acidic solution. Monitor the pH frequently using pH strips or a pH meter.

  • Achieve Neutral pH: Continue adding the base dropwise until the pH of the solution is within the neutral range of 6.0 to 8.0.

  • Final Disposal: Transfer the neutralized solution to a designated aqueous hazardous waste container. Clearly label the container with its contents (e.g., "Neutralized Phosphoramidite Waste," listing the primary components).

  • Collection: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.

Quantitative Data for Disposal Protocol
ParameterValue/Recommendation
Hydrolysis Acid Concentration 1 M HCl or 1 M H₂SO₄
Hydrolysis Reaction Time Minimum 24 hours
Neutralization Base Concentration 1 M NaOH
Final pH of Waste Solution 6.0 - 8.0

Visualizing the Disposal Workflow

The following diagrams illustrate the key relationships and the step-by-step workflow for the proper disposal of this compound.

Logical Relationships in Phosphoramidite Disposal cluster_WasteGeneration Waste Generation cluster_Deactivation Chemical Deactivation cluster_FinalDisposal Final Disposal Solid Waste Solid Waste Acid Hydrolysis Acid Hydrolysis Solid Waste->Acid Hydrolysis Liquid Waste Liquid Waste Liquid Waste->Acid Hydrolysis Contaminated Labware Contaminated Labware Contaminated Labware->Liquid Waste Neutralization Neutralization Acid Hydrolysis->Neutralization Hazardous Waste Collection Hazardous Waste Collection Neutralization->Hazardous Waste Collection

Caption: Key stages of this compound disposal.

Experimental Workflow for Phosphoramidite Disposal start Start: Phosphoramidite Waste prepare 1. Prepare Ice Bath & PPE (in Fume Hood) start->prepare add_acid 2. Slowly Add 1M Acid (HCl or H₂SO₄) prepare->add_acid hydrolyze 3. Stir for 24 hours (Loosely Capped) add_acid->hydrolyze cool 4. Cool in Ice Bath hydrolyze->cool neutralize 5. Slowly Add 1M NaOH to pH 6.0-8.0 cool->neutralize transfer 6. Transfer to Labeled Hazardous Waste Container neutralize->transfer end End: EHS Collection transfer->end

Caption: Step-by-step disposal procedure for this compound.

Personal protective equipment for handling DMT-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of DMT-dG(ib) Phosphoramidite (B1245037). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This document offers a direct, procedural framework for the operational use of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure the safe handling of DMT-dG(ib) Phosphoramidite. While not classified as a hazardous substance, it is crucial to handle it with care. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications & Recommendations
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Given that phosphoramidites are often dissolved in acetonitrile, it is critical to select gloves with adequate resistance. Thin nitrile gloves are suitable for incidental splash protection only and should be changed immediately upon contact. For extended contact, thicker gloves or double-gloving is advised. Always inspect gloves for integrity before use.
Laboratory CoatA standard laboratory coat is required to protect from minor spills and contamination.
Respiratory Protection NIOSH-Approved RespiratorA respirator, such as an N95 or P-type dust mask, should be used, particularly in poorly ventilated areas or when the material is handled as a dry powder, leading to potential dust generation. For significant spill events, a self-contained breathing apparatus (SCBA) may be necessary.

Operational Plan: Handling, Storage, and Disposal

Proper operational procedures are essential for the safe use of this compound, from initial handling to final disposal.

Handling Protocol

This compound is sensitive to air and moisture and should be handled by personnel trained in the manipulation of such compounds.[1][2][3][4]

  • Preparation : Before handling, ensure that all glassware is dry, either by oven-drying or flame-drying under vacuum.[2] The handling area, typically a glovebox or a Schlenk line, should be under an inert atmosphere (argon or nitrogen).[1][3]

  • Weighing and Aliquoting : Whenever possible, weigh the required amount of the phosphoramidite inside an inert atmosphere glovebox to prevent degradation from air and moisture.[4]

  • Dissolution : If dissolving in a solvent like acetonitrile, use anhydrous solvent and transfer it via a syringe or cannula to the flask containing the phosphoramidite under an inert atmosphere.

  • General Practices :

    • Always work within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound.

Storage

Proper storage is critical to maintain the integrity of this compound.

ParameterRecommendation
Temperature -20°C is the recommended storage temperature.[5] Some sources suggest 2-8°C, so always refer to the supplier's specific instructions.[6]
Atmosphere Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent exposure to air and moisture.[5]
Location Store in a dry, well-ventilated area away from heat, flames, sparks, and oxidizing agents.
Disposal Plan

The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations. The primary waste streams will include unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions in organic solvents.

Waste Segregation and Collection:

  • Solid Waste : Collect all contaminated solid waste, such as gloves, pipette tips, and weighing boats, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Liquid waste containing the phosphoramidite, primarily in acetonitrile, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]

Chemical Degradation (for bulk quantities or expired material):

A recommended method for the disposal of phosphoramidites involves chemical degradation through hydrolysis followed by neutralization. This procedure should be performed by trained personnel in a chemical fume hood.

  • Acid Hydrolysis : Slowly and carefully add a 1 M solution of a strong acid (e.g., hydrochloric acid) to the phosphoramidite waste. The reaction can be exothermic, so addition should be gradual with cooling if necessary. Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the phosphoramidite bond.

  • Neutralization : After hydrolysis, slowly add a 1 M solution of a strong base (e.g., sodium hydroxide) to neutralize the acidic solution. Monitor the pH using indicator strips or a pH meter until it is within a neutral range (pH 6.0 - 8.0).

  • Final Disposal : The neutralized solution should be transferred to a labeled hazardous waste container for collection by a licensed waste disposal facility.

ParameterValue/Recommendation
Acid for Hydrolysis 1 M Strong Acid (e.g., HCl, H₂SO₄)
Reaction Time for Hydrolysis Minimum 24 hours
Base for Neutralization 1 M Strong Base (e.g., NaOH)
Final pH of Waste Solution 6.0 - 8.0

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Spill :

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

    • For a minor spill, and if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wear appropriate PPE, including respiratory protection, and carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[8][9][10]

  • Fire :

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

    • A self-contained breathing apparatus (SCBA) should be worn by firefighters.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) prep_ppe->prep_area collect_solid Collect Contaminated Solids in Hazardous Waste prep_ppe->collect_solid Throughout process prep_glassware Ensure Glassware is Dry prep_area->prep_glassware weigh Weigh Phosphoramidite in Inert Atmosphere prep_glassware->weigh Proceed to Handling dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile) weigh->dissolve transfer Transfer Solution via Syringe or Cannula dissolve->transfer storage_conditions Store at -20°C in Tightly Sealed Container under Inert Atmosphere transfer->storage_conditions If not for immediate use collect_liquid Collect Liquid Waste in Hazardous Waste transfer->collect_liquid After use dispose Dispose via Licensed Waste Facility collect_solid->dispose degrade Chemical Degradation (if necessary) collect_liquid->degrade degrade->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dG(ib) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dG(ib) Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.